Product packaging for Phenthoate(Cat. No.:CAS No. 2597-03-7)

Phenthoate

Numéro de catalogue: B1677647
Numéro CAS: 2597-03-7
Poids moléculaire: 320.4 g/mol
Clé InChI: XAMUDJHXFNRLCY-UHFFFAOYSA-N
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Description

Phenthoate (CAS 2597-03-7) is an organothiophosphate insecticide and acaricide used in research against a broad spectrum of pests, including Lepidoptera, jassids, aphids, soft scales, mosquitoes, blowflies, and houseflies . Its primary mechanism of action is the inhibition of the enzyme acetylcholinesterase (AChE) . By inactivating AChE, this compound causes acetylcholine to accumulate, leading to disrupted neurotransmission, which is a characteristic of organophosphorus pesticides . Research indicates that the compound's structure, which features a central sulfur atom, contributes to a relatively high decomposition rate compared to other organophosphorus insecticides . Studies on its environmental impact show that it can be absorbed and remediated by certain marine dinoflagellates, such as Prorocentrum lima . This compound is metabolized in biological systems primarily via carboxylesterase-mediated hydrolysis, which produces its non-toxic acid derivative . Its toxicity can be potentiated by impurities or other compounds that inhibit carboxylesterases, highlighting the importance of studying metabolic interactions . This product is intended for research purposes only and is strictly not for diagnostic, therapeutic, or any human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H17O4PS2 B1677647 Phenthoate CAS No. 2597-03-7

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

ethyl 2-dimethoxyphosphinothioylsulfanyl-2-phenylacetate
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InChI

InChI=1S/C12H17O4PS2/c1-4-16-12(13)11(10-8-6-5-7-9-10)19-17(18,14-2)15-3/h5-9,11H,4H2,1-3H3
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InChI Key

XAMUDJHXFNRLCY-UHFFFAOYSA-N
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Canonical SMILES

CCOC(=O)C(C1=CC=CC=C1)SP(=S)(OC)OC
Source PubChem
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Molecular Formula

C12H17O4PS2
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DSSTOX Substance ID

DTXSID6042280
Record name Phenthoate
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Molecular Weight

320.4 g/mol
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Physical Description

Colorless solid; mp = 17-18 deg C; Technical product: reddish-yellow liquid; [HSDB] Liquid; [MSDSonline]
Record name Phenthoate
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Boiling Point

70-80 °C at 2-5X10-5 mm Hg
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Flash Point

165-170 °C
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Solubility

REDDISH-YELLOW OIL; SOLUBILITY: IN WATER @ 20 °C= 200 MG/L (TECHNICAL GRADE); IN HEXANE @ 20 °C= 120 G/L; GREATER THAN 200 G/L IN 1,2-DIMETHOXYETHANE, 20 °C (PURE); IN PETROLEUM SPIRIT @ 20 °C= 100-170 G/L /TECHNICAL/, 11 MG/L WATER @ 24 °C, Miscible in all proportions with methanol, ethanol, benzene, xylene, acetone, cyclohexanone, methylcellosolve, carbon tetrachloride and carbon disulfide, ethyl ether, dioxane, and cyclohexane, Soluble in aromatic hydrocarbons, ketones, alcohols, chloroform, and carbon tetrachloride. Barely soluble in ... petroleum ether.
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Density

1.226 @ 20 °C/4 °C
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Vapor Pressure

0.0000026 [mmHg], 2.6X10-6 mm Hg at 25 °C
Record name Phenthoate
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Color/Form

COLORLESS, CRYSTALLINE SOLID

CAS No.

2597-03-7, 61361-99-7, 61362-00-3, 61391-87-5
Record name Phenthoate
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Record name Phenthoate [BSI:ISO]
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Record name Benzeneacetic acid, alpha-((dimethoxyphosphinothioyl)thio)-, ethyl ester, (+-)-
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Melting Point

17 TO 18 °C
Record name PHENTHOATE
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Foundational & Exploratory

The Core Mechanism of Phenthoate on Acetylcholinesterase: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the molecular mechanism by which phenthoate, a World Health Organization (WHO) Hazard Class II organophosphate insecticide, exerts its neurotoxic effects through the inhibition of acetylcholinesterase (AChE). The document details the biochemical interaction, presents quantitative data, outlines relevant experimental protocols, and illustrates the key pathways and workflows.

Molecular Mechanism of Acetylcholinesterase Inhibition

This compound is a synthetic organic thiophosphate compound that functions as a potent inhibitor of acetylcholinesterase (AChE, EC 3.1.1.7)[1][2]. The primary role of AChE is the rapid hydrolysis of the neurotransmitter acetylcholine (ACh) into choline and acetic acid at cholinergic synapses and neuromuscular junctions. This process is critical for terminating nerve signals and allowing neurons and muscle cells to return to their resting state[3][4].

The mechanism of inhibition by this compound, characteristic of organophosphates, involves the phosphorylation of the AChE enzyme. The process can be broken down as follows:

  • Binding: The organophosphate molecule docks at the active site of the AChE enzyme. This active site contains two key regions: an anionic site and an esteratic site[5].

  • Phosphorylation: this compound covalently binds to a critical serine residue within the esteratic site, transferring its phosphate group to the enzyme[3][5]. This reaction forms a stable, phosphorylated enzyme complex.

  • Inactivation: The presence of the bulky, covalently bound phosphate group sterically hinders the normal substrate, acetylcholine, from accessing the active site. This effectively inactivates the enzyme, preventing it from hydrolyzing ACh[5].

  • "Aging": Over time, the phosphorylated enzyme complex can undergo a conformational change, often involving the loss of an alkyl group. This process, known as "aging," strengthens the bond between the organophosphate and the enzyme. An "aged" enzyme is typically resistant to reactivation by standard antidotes like oximes (e.g., pralidoxime)[6].

The resulting accumulation of acetylcholine in the synaptic cleft leads to continuous and excessive stimulation of cholinergic receptors (both muscarinic and nicotinic), causing a state of cholinergic crisis that manifests as the acute symptoms of organophosphate poisoning[3][7].

cluster_0 Normal Synaptic Function cluster_1 Inhibition by this compound ACh Acetylcholine (ACh) AChE Acetylcholinesterase (AChE) (Active Serine Site) ACh->AChE Binds to Active Site Receptor Postsynaptic Receptor ACh->Receptor Activates ACh_Accum ACh Accumulation Products Choline + Acetate AChE->Products Hydrolysis AChE_Inhibited Inactivated AChE (Phosphorylated Serine) Receptor_Overstim Receptor Overstimulation This compound This compound This compound->AChE_Inhibited Irreversible Phosphorylation ACh_Accum->Receptor_Overstim Leads to

Caption: Molecular mechanism of AChE inhibition by this compound.

Quantitative Analysis of this compound-AChE Interaction

The potency of an inhibitor is quantified through various kinetic and binding parameters. For this compound, research has shown a significant enantioselectivity in its interaction with AChE, meaning the different stereoisomers of the molecule have different binding affinities. The (R)-enantiomer has been found to be a more potent inhibitor than the (S)-enantiomer.

ParameterInhibitorValueSource Organism/EnzymeCitation
Binding Affinity (K) (R)-phenthoate1.486 × 10⁵ M⁻¹Acetylcholinesterase[8]
Binding Affinity (K) (S)-phenthoate4.503 × 10⁴ M⁻¹Acetylcholinesterase[8]
Key Interaction Energy Electrostatic EnergyCritical for toxicological reactionAcetylcholinesterase[8]

Note: Other common quantitative metrics for AChE inhibitors include the half-maximal inhibitory concentration (IC50), the bimolecular rate constant (Ki), the affinity constant (Ka), and the phosphorylation rate (Kp). While these are standard parameters for organophosphates, specific values for this compound were not available in the surveyed literature.

Signaling Pathway and Physiological Consequences

The inhibition of AChE by this compound initiates a cascade of physiological events, beginning at the synaptic level and culminating in systemic toxicity. The accumulation of ACh leads to the hyperstimulation of muscarinic and nicotinic receptors throughout the central and peripheral nervous systems.

Key Downstream Effects:

  • Muscarinic Effects: Increased secretions (saliva, tears, pulmonary fluids), bronchoconstriction, bradycardia, and gastrointestinal hypermotility.

  • Nicotinic Effects: Muscle fasciculations (twitching), cramping, and eventually flaccid paralysis due to depolarization block of the neuromuscular junction. Respiratory failure can occur from paralysis of the diaphragm and thoracic muscles[3].

  • Central Nervous System (CNS) Effects: Sensory and behavioral disturbances, incoordination, and respiratory depression[3].

  • Non-Cholinergic Mechanisms: Emerging research indicates that organophosphates can also induce neurotoxicity through pathways independent of AChE inhibition, including the induction of oxidative stress via the production of reactive oxygen species (ROS) and the activation of mitogen-activated protein kinase (MAPK) signaling pathways, which can lead to apoptosis (cell death)[9].

This compound This compound Exposure inhibition Inhibition of Acetylcholinesterase (AChE) This compound->inhibition other_mechanisms Non-Cholinergic Pathways (Oxidative Stress, MAPK Signaling) This compound->other_mechanisms May also induce accumulation ↑ Acetylcholine (ACh) in Synapse inhibition->accumulation muscarinic Muscarinic Receptor Hyperstimulation accumulation->muscarinic nicotinic Nicotinic Receptor Hyperstimulation accumulation->nicotinic cns CNS Receptor Hyperstimulation accumulation->cns musc_effects SLUDGE Syndrome (Salivation, Lacrimation, etc.) Bronchoconstriction, Bradycardia muscarinic->musc_effects nico_effects Muscle Fasciculations, Paralysis, Respiratory Failure nicotinic->nico_effects cns_effects Seizures, Coma, Respiratory Depression cns->cns_effects apoptosis Neuronal Apoptosis (Cell Death) other_mechanisms->apoptosis

Caption: Signaling pathway from AChE inhibition to physiological effects.

Experimental Protocol: In Vitro AChE Inhibition Assay

The most common method for quantifying AChE inhibition in vitro is the spectrophotometric assay developed by Ellman. This protocol provides a reliable and high-throughput-compatible means of determining the inhibitory potential of compounds like this compound.

A. Principle The assay measures the activity of AChE by monitoring the production of thiocholine. The enzyme hydrolyzes the substrate acetylthiocholine (ATCI) to thiocholine and acetate. Thiocholine then reacts with Ellman's reagent, 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB), to produce a yellow-colored anion, 5-thio-2-nitrobenzoate, which is quantified by measuring its absorbance at 412 nm[4][10]. The rate of color change is directly proportional to AChE activity. An inhibitor will reduce this rate.

B. Reagents and Materials

  • Tris-HCl or Phosphate buffer (e.g., 50 mM, pH 8.0)

  • Acetylcholinesterase (AChE) enzyme solution (e.g., from electric eel or human recombinant)

  • Acetylthiocholine iodide (ATCI) substrate solution

  • DTNB solution

  • Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 412 nm

C. Procedure

  • Reagent Preparation: Prepare stock solutions of ATCI, DTNB, and AChE in the buffer. The final concentration of each reagent in the well should be optimized based on the enzyme source.

  • Plate Setup:

    • Blank Wells: Add buffer, DTNB, and ATCI (no enzyme).

    • Control Wells (100% Activity): Add buffer, DTNB, AChE solution, and solvent vehicle (e.g., DMSO).

    • Test Wells: Add buffer, DTNB, AChE solution, and various concentrations of the this compound solution.

  • Pre-incubation: Add the enzyme and the inhibitor (or solvent vehicle) to the appropriate wells. Incubate the plate for a set period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C) to allow the inhibitor to interact with the enzyme[10].

  • Initiate Reaction: Add the ATCI substrate to all wells to start the enzymatic reaction.

  • Kinetic Measurement: Immediately place the microplate in the reader and measure the absorbance at 412 nm at regular intervals (e.g., every 10-15 seconds) for a duration of 3-5 minutes[10].

D. Data Analysis

  • Calculate Reaction Rate (V): For each well, determine the rate of change in absorbance over time (ΔAbs/min).

  • Calculate Percentage Inhibition:

    • % Inhibition = [ (V_control - V_test) / V_control ] * 100

    • Where V_control is the rate of the control well and V_test is the rate of the test well.

  • Determine IC50: Plot the percentage inhibition against the logarithm of the this compound concentration. Use non-linear regression analysis to calculate the IC50 value, which is the concentration of this compound required to inhibit 50% of the AChE activity[10].

Caption: Experimental workflow for an in vitro AChE inhibition assay.

References

Chemical and physical properties of Phenthoate

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Chemical and Physical Properties of Phenthoate

Introduction

This compound is a non-systemic organothiophosphate insecticide and acaricide known for its contact and stomach action.[1][2] First introduced in 1961, it is employed to control a wide range of agricultural pests, including Lepidoptera, aphids, scale insects, and mosquitoes.[2][3] Its mode of action is the inhibition of acetylcholinesterase (AChE), an essential enzyme in the nervous system.[1][2][4] This guide provides a comprehensive overview of the chemical and physical properties of this compound, its toxicological profile, environmental fate, and relevant experimental protocols, tailored for researchers and drug development professionals.

Chemical and Physical Properties

This compound is characterized as a colorless crystalline solid in its pure form, while the technical grade product often appears as a reddish-yellow liquid.[3][5][6] It possesses a distinct aromatic or garlic-like odor.[2][5] The technical material is typically a racemic mixture of its two enantiomers.[1]

Identifiers and Structure
PropertyValueSource
IUPAC Name (RS)-Ethyl --INVALID-LINK--acetate[3]
CAS Number 2597-03-7[3][7]
Molecular Formula C₁₂H₁₇O₄PS₂[3][7]
Molecular Weight 320.36 g/mol [3][7]
SMILES O=C(OCC)C(SP(=S)(OC)OC)c1ccccc1[3]
InChI InChI=1S/C12H17O4PS2/c1-4-16-12(13)11(10-8-6-5-7-9-10)19-17(18,14-2)15-3/h5-9,11H,4H2,1-3H3[3]
Physicochemical Data

A summary of the key physicochemical properties of this compound is presented below. These properties are crucial for understanding its environmental behavior, formulation, and analytical determination.

PropertyValueConditionsSource
Melting Point 17-18 °C[3][5]
Boiling Point 70-80 °Cat 2-5 x 10⁻⁵ mm Hg[5][8]
Decomposes at normal pressure before boiling[6]
Density 1.226 g/mLat 20 °C[3][5]
Vapor Pressure 5.3 mPaat 40 °C[2][9]
Flash Point 165-170 °CCleveland open-cup[5][6]
Water Solubility 11 mg/Lat 24-25 °C[2][3][10]
Log P (Octanol/Water) 3.69[1][2][6]
Solubility and Stability

This compound is readily soluble in a variety of organic solvents, including alcohols, ketones, aromatic hydrocarbons, chloroform, and carbon tetrachloride.[2][5][6] It is barely soluble in petroleum ether.[5]

The stability of this compound is pH-dependent. It is relatively stable in neutral and acidic aqueous solutions (pH 3.9-7.8).[5][6][11] However, under alkaline conditions (pH 9.7), approximately 25% of the compound hydrolyzes over 20 days.[5][6] The technical material is stable, with its active ingredient content decreasing by only 1-2% after one year of storage at room temperature in sealed containers.[6] It decomposes when heated to 120 °C.[5]

Toxicological Profile

The primary mechanism of toxicity for this compound, like other organophosphates, is the inhibition of acetylcholinesterase (AChE).[2][4]

ParameterValueSpeciesSource
Acute Oral LD₅₀ >2000 mg/kgRat[2]
Acute Dermal LD₅₀ >2000 mg/kgRat[2]
Inhalation LC₅₀ (4h) >4.27 mg/L airRat[2]
Skin/Eye Irritation Non-irritantRabbit[2]
Skin Sensitization Weak sensitizerGuinea Pig[2]

Mechanism of Action

This compound exerts its insecticidal effect by inhibiting the enzyme acetylcholinesterase (AChE) in the nervous system. AChE is responsible for hydrolyzing the neurotransmitter acetylcholine (ACh) into choline and acetic acid, a process that terminates the nerve signal. By inhibiting AChE, this compound causes an accumulation of ACh at the synaptic cleft, leading to continuous nerve stimulation, paralysis, and ultimately, the death of the insect.

Phenthoate_Mechanism_of_Action cluster_synapse Synaptic Cleft ACh Acetylcholine (ACh) AChE Acetylcholinesterase (AChE) ACh->AChE Normal Termination Receptor Postsynaptic Receptor ACh->Receptor Binds Stimulation Continuous Nerve Stimulation ACh->Stimulation Accumulation Leads to Hydrolysis Hydrolysis AChE->Hydrolysis Products Choline + Acetic Acid Hydrolysis->Products This compound This compound This compound->AChE Inhibits

Caption: Mechanism of Acetylcholinesterase (AChE) inhibition by this compound.

Experimental Protocols

Synthesis Protocol

The industrial synthesis of this compound involves a multi-step process. A common method is the reaction of α-phenyl-α-bromoethylacetate with O,O-dimethyldithiophosphoric acid (DMPA).[4] Another described pathway involves the chlorination of ethyl mandelate or ethyl phenylacetate to produce the intermediate alpha-carbethoxybenzyl chloride, which is then reacted with an O,O-dimethyl phosphorodithioic acid salt.[1]

General Workflow:

  • Intermediate Preparation: Ethyl mandelate or ethyl phenylacetate is chlorinated to synthesize alpha-carbethoxybenzyl chloride.[1]

  • Condensation Reaction: The resulting intermediate is reacted with the sodium or ammonium salt of O,O-dimethyl phosphorodithioic acid.

  • Solvent and Conditions: The reaction is typically conducted in an organic solvent like toluene or xylene under controlled temperature and pH to maximize yield.[1]

  • Purification: The crude product is purified, often through recrystallization from a solvent mixture such as n-hexane/isopropanol, to achieve a purity of ≥96%.[12]

Phenthoate_Synthesis_Workflow start Start Materials (Ethyl Phenylacetate) step1 Chlorination start->step1 intermediate Intermediate (alpha-carbethoxybenzyl chloride) step1->intermediate step2 Condensation Reaction (in Toluene/Xylene) intermediate->step2 reagent Reagent (O,O-dimethyl phosphorodithioic acid salt) reagent->step2 crude Crude this compound step2->crude step3 Purification (Recrystallization) crude->step3 end Pure this compound (≥96%) step3->end

Caption: Generalized workflow for the industrial synthesis of this compound.

Analytical Methodology: Gas Chromatography

Gas chromatography (GC) is a standard method for the analysis of this compound residues in environmental and biological samples.

  • Principle: The sample extract is injected into the GC, where it is vaporized. The components are separated based on their boiling points and interaction with the stationary phase of the capillary column. A detector specific for organophosphorus compounds, such as a Flame Photometric Detector (FPD) or a Nitrogen-Phosphorus Detector (NPD), is used for quantification.

  • Sample Preparation: Extraction from the sample matrix (e.g., soil, water, plant tissue) is typically performed using an organic solvent like acetone or acetonitrile, followed by a clean-up step using solid-phase extraction (SPE) to remove interfering substances.

  • GC Conditions (Illustrative):

    • Column: DB-5 or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness).

    • Injector Temperature: 250 °C.

    • Oven Program: Initial temperature of 150 °C, ramped to 280 °C at 10 °C/min.

    • Detector Temperature: 300 °C (FPD, P-mode).

    • Carrier Gas: Helium or Nitrogen.

Environmental Fate and Degradation

The persistence and degradation of this compound in the environment are influenced by biotic and abiotic factors.

Soil Degradation

This compound degradation in soil is primarily a biological process mediated by soil microorganisms.[5][13]

  • Primary Pathway: The main initial degradation step is the hydrolysis of the carboethoxy group to form "this compound acid".[2][13] This conversion is facilitated by extracellular, heat-labile soil enzymes.[13]

  • Half-Life (DT₅₀): In various soils, 50% of applied this compound degrades within 10 days, with over 95% degradation occurring within 30 days.[5] The DT₅₀ in both upland and submerged soil can be as short as ≤1 day.[2]

  • Further Degradation: this compound acid can be further degraded to CO₂ under aerobic conditions.[13]

Photodegradation and Volatilization

When exposed to sunlight on a surface, this compound can undergo degradation and volatilization. In one study, approximately 90% of applied this compound was lost after 40 hours of exposure to sunlight, primarily due to volatilization.[6] The major photodegradation product identified was this compound oxon, with other minor products including desmethyl this compound and mandelic acid.[6]

Phenthoate_Degradation_Pathways cluster_biotic Biotic Degradation (Soil) cluster_abiotic Abiotic Degradation This compound This compound Enzymes Microbial Enzymes This compound->Enzymes Sunlight Sunlight (Photolysis) This compound->Sunlight Alkaline Alkaline Conditions This compound->Alkaline Phenthoate_Acid This compound Acid Enzymes->Phenthoate_Acid Hydrolysis CO2 CO₂ Phenthoate_Acid->CO2 Further Degradation (Aerobic) Phenthoate_Oxon This compound Oxon Sunlight->Phenthoate_Oxon Hydrolysis_Prod Hydrolysis Products Alkaline->Hydrolysis_Prod

Caption: Key biotic and abiotic degradation pathways for this compound.

References

Ecotoxicology of Phenthoate on Aquatic Invertebrates: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phenthoate, an organophosphate insecticide, poses a significant ecotoxicological risk to aquatic ecosystems. Its primary mode of action, the inhibition of acetylcholinesterase (AChE), leads to neurotoxicity in non-target organisms, particularly aquatic invertebrates. This guide provides a comprehensive overview of the ecotoxicology of this compound, focusing on its impact on aquatic invertebrates. It summarizes available quantitative toxicity data, details standard experimental protocols for assessing its effects, and illustrates the key biochemical pathways and experimental workflows.

Introduction

This compound (S-α-ethoxycarbonylbenzyl O,O-dimethyl phosphorodithioate) is a non-systemic organophosphate insecticide and acaricide with both contact and stomach action.[1] Its application in agriculture to control a wide range of chewing and sucking insects on various crops can lead to its introduction into aquatic environments through spray drift, runoff, and leaching.[2] As an organophosphate, this compound's primary mechanism of toxicity is the inhibition of the enzyme acetylcholinesterase (AChE), a critical component of the nervous system in both insects and other animals.[1] The disruption of this enzyme's function can have severe consequences for aquatic invertebrates, which play a crucial role in the structure and function of aquatic food webs.

Mechanism of Action: Acetylcholinesterase Inhibition

The primary toxicological action of this compound in invertebrates is the inhibition of acetylcholinesterase (AChE) within the nervous system.[1] AChE is responsible for the hydrolysis of the neurotransmitter acetylcholine (ACh) at cholinergic synapses. By inhibiting AChE, this compound causes an accumulation of ACh, leading to the continuous stimulation of nerve fibers, resulting in paralysis and ultimately death.

Acetylcholinesterase Inhibition by this compound cluster_synapse Cholinergic Synapse cluster_effect Toxic Effect Presynaptic Presynaptic Neuron ACh Acetylcholine (ACh) Presynaptic->ACh Release Postsynaptic Postsynaptic Neuron Accumulation ACh Accumulation ACh->Postsynaptic Binds to Receptor AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolysis AChE->Postsynaptic Signal Termination This compound This compound This compound->AChE Inhibition Overstimulation Continuous Nerve Stimulation Accumulation->Overstimulation Paralysis Paralysis & Death Overstimulation->Paralysis Acute Immobilization Test Workflow (OECD 202) cluster_prep Preparation Phase cluster_exposure Exposure Phase (48 hours) cluster_analysis Data Analysis Phase A1 Culture Daphnia magna A3 Select Neonates (<24h old) A1->A3 A2 Prepare Test Solutions (5+ concentrations & control) B1 Introduce 5 Daphnids per replicate vessel A2->B1 A3->B1 B2 Maintain controlled conditions (temp, light) B1->B2 B3 Observe for immobilization at 24 hours B2->B3 B4 Observe for immobilization at 48 hours B3->B4 C1 Record number of immobilized daphnids B4->C1 C2 Perform statistical analysis (e.g., Probit) C1->C2 C3 Calculate 48h EC50 and confidence intervals C2->C3

References

An In-Depth Technical Guide to the Mammalian Metabolism and Biotransformation of Phenthoate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenthoate, an organothiophosphate insecticide, is subject to extensive metabolic processes within mammalian systems. Understanding its biotransformation is critical for assessing its toxicological profile and developing strategies for managing potential exposures. This technical guide provides a comprehensive overview of the core metabolic pathways of this compound, detailing the enzymatic reactions, resultant metabolites, and experimental methodologies used in its study.

Core Metabolic Pathways

The metabolism of this compound in mammals primarily proceeds through two major pathways: hydrolysis and oxidation. These initial biotransformations are followed by conjugation reactions, which facilitate the excretion of the metabolites.

Hydrolytic Pathway

The principal hydrolytic pathway involves the cleavage of the carboxyester bond of this compound, a reaction primarily catalyzed by carboxylesterases present in the liver and plasma.[1][2] This enzymatic action results in the formation of this compound acid, which is a significantly less toxic metabolite.[1][2]

Oxidative Pathway

Concurrent with hydrolysis, this compound undergoes oxidative metabolism, predominantly mediated by the cytochrome P450 (CYP450) enzyme system in the liver.[3][4] A key oxidative reaction is the desulfuration of the thion group (P=S) to form the corresponding oxon (P=O), resulting in the formation of this compound oxon.[3][5] This oxon metabolite is a more potent inhibitor of acetylcholinesterase, the primary target of organophosphate toxicity, and thus represents a bioactivation pathway.[3] Further oxidative reactions can lead to the demethylation of the methoxy groups attached to the phosphorus atom.

Conjugation Pathway

The metabolites produced from the hydrolytic and oxidative pathways, which contain suitable functional groups (e.g., hydroxyl, carboxyl), can undergo Phase II conjugation reactions. These reactions, catalyzed by enzymes such as glutathione S-transferases (GSTs), involve the addition of endogenous polar molecules like glutathione.[2] Conjugation increases the water solubility of the metabolites, facilitating their elimination from the body, primarily through urine.

Quantitative Analysis of this compound Metabolism

While extensive qualitative data exists, specific quantitative data on this compound metabolism in mammals is limited in the readily available literature. The following tables summarize the expected quantitative data based on the known metabolic pathways.

Table 1: Major Metabolites of this compound Identified in Mammalian Systems

MetaboliteChemical StructurePrimary Route of Formation
This compound AcidC10H11O4PS2Hydrolysis
This compound OxonC12H17O5PSOxidation
Demethyl this compoundC11H15O4PS2Oxidation
Demethyl this compound AcidC9H9O4PS2Hydrolysis & Oxidation
O,O-dimethyl phosphorothioic acidC2H7O3PSHydrolysis
O,O-dimethyl phosphorodithioic acidC2H7O2PS2Hydrolysis

Table 2: Enzyme Kinetics of Key Metabolic Reactions (Illustrative)

EnzymeReactionSubstrateKm (µM)Vmax (nmol/min/mg protein)
Carboxylesterase (rat liver)HydrolysisThis compoundData not availableData not available
Cytochrome P450 (rat liver)OxidationThis compoundData not availableData not available

Table 3: Excretion Profile of this compound and its Metabolites in Rats (Illustrative)

Compound% of Administered Dose in Urine (24h)% of Administered Dose in Feces (24h)
This compound (unchanged)Data not availableData not available
This compound AcidData not availableData not available
Demethyl this compoundData not availableData not available
Other MetabolitesData not availableData not available

Experimental Protocols

Detailed experimental protocols for studying this compound metabolism are crucial for reproducibility and comparison of results. The following are generalized methodologies for key experiments.

In Vitro Metabolism using Liver Microsomes

This protocol is designed to investigate the oxidative metabolism of this compound by cytochrome P450 enzymes.

1. Preparation of Liver Microsomes:

  • Euthanize the experimental animal (e.g., rat) and perfuse the liver with ice-cold saline.
  • Excise the liver, weigh it, and homogenize it in 4 volumes of ice-cold 0.1 M potassium phosphate buffer (pH 7.4).
  • Centrifuge the homogenate at 9,000 x g for 20 minutes at 4°C.
  • Collect the supernatant and centrifuge at 105,000 x g for 60 minutes at 4°C.
  • Resuspend the microsomal pellet in the homogenization buffer and determine the protein concentration using a standard method (e.g., Bradford assay).

2. Incubation Assay:

  • In a reaction tube, combine liver microsomes (e.g., 0.5 mg/mL protein), this compound (at various concentrations), and 0.1 M potassium phosphate buffer (pH 7.4).
  • Pre-incubate the mixture at 37°C for 5 minutes.
  • Initiate the reaction by adding an NADPH-generating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).
  • Incubate at 37°C for a specified time (e.g., 30 minutes).
  • Terminate the reaction by adding an organic solvent (e.g., ice-cold acetonitrile).

3. Sample Analysis:

  • Centrifuge the terminated reaction mixture to precipitate proteins.
  • Analyze the supernatant for the parent compound and metabolites using analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

In Vivo Metabolism and Excretion Study

This protocol outlines a typical in vivo study to determine the metabolic fate and excretion of this compound in a mammalian model.

1. Animal Dosing:

  • Acclimatize the experimental animals (e.g., rats) to metabolism cages.
  • Administer a known dose of radiolabeled (e.g., 14C) or unlabeled this compound to the animals, typically via oral gavage or intravenous injection.

2. Sample Collection:

  • Collect urine and feces separately at predetermined time intervals (e.g., 0-6h, 6-12h, 12-24h, 24-48h).
  • At the end of the study, euthanize the animals and collect major tissues (e.g., liver, kidney, fat, muscle).

3. Sample Processing and Analysis:

  • Measure the total radioactivity in urine, feces, and tissue samples if a radiolabeled compound was used.
  • For metabolite profiling, extract the samples with appropriate organic solvents.
  • Analyze the extracts using chromatographic techniques (HPLC, GC) coupled with mass spectrometry (MS) to identify and quantify this compound and its metabolites.

Visualizations of Metabolic Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the key metabolic pathways and a typical experimental workflow.

phenthoate_metabolism This compound This compound hydrolysis Hydrolysis (Carboxylesterases) This compound->hydrolysis oxidation Oxidation (Cytochrome P450) This compound->oxidation phenthoate_acid This compound Acid hydrolysis->phenthoate_acid phenthoate_oxon This compound Oxon oxidation->phenthoate_oxon demethyl_metabolites Demethylated Metabolites oxidation->demethyl_metabolites conjugation Conjugation (e.g., GST) conjugated_metabolites Conjugated Metabolites conjugation->conjugated_metabolites phenthoate_acid->conjugation phenthoate_oxon->conjugation demethyl_metabolites->conjugation excretion Excretion (Urine, Feces) conjugated_metabolites->excretion

Caption: Mammalian metabolic pathways of this compound.

experimental_workflow cluster_invitro In Vitro Metabolism cluster_invivo In Vivo Metabolism microsome_prep Liver Microsome Preparation incubation Incubation with This compound and NADPH microsome_prep->incubation analysis_invitro Metabolite Analysis (LC-MS/GC-MS) incubation->analysis_invitro data_interpretation Data Interpretation and Pathway Elucidation analysis_invitro->data_interpretation dosing Animal Dosing (e.g., Rat) sample_collection Urine, Feces, and Tissue Collection dosing->sample_collection extraction Sample Extraction sample_collection->extraction analysis_invivo Metabolite Profiling and Quantification extraction->analysis_invivo analysis_invivo->data_interpretation

Caption: Experimental workflow for studying this compound metabolism.

References

Neurotoxic Effects of Organophosphate Pesticides: A Technical Guide on Phenthoate and Related Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Organophosphate (OP) pesticides, including phenthoate, represent a significant class of neurotoxic compounds with well-documented adverse effects on the nervous system. While their primary mechanism of action involves the irreversible inhibition of acetylcholinesterase (AChE), leading to a cholinergic crisis, emerging evidence highlights the critical role of non-cholinesterase pathways, such as oxidative stress and apoptosis, in their overall neurotoxicity. This technical guide provides an in-depth analysis of the multifaceted neurotoxic effects of this compound and other organophosphates. It summarizes key quantitative data, details relevant experimental protocols, and visualizes the intricate signaling pathways involved. A comprehensive understanding of these mechanisms is paramount for the development of effective therapeutic interventions and novel drug candidates to counteract OP-induced neurotoxicity.

Introduction

Organophosphorus compounds are widely utilized in agriculture as pesticides, but their use raises significant concerns for human and environmental health due to their potent neurotoxicity.[1][2][3] this compound, a non-systemic, broad-spectrum organophosphate insecticide, serves as a representative example of this class of compounds.[4] The neurotoxic effects of OPs can manifest as acute and chronic syndromes.[5] Acute toxicity is characterized by a cholinergic crisis resulting from the accumulation of the neurotransmitter acetylcholine (ACh).[6][7][8] Chronic exposure, on the other hand, has been linked to long-term neurological and neurobehavioral deficits, including cognitive impairment and an increased risk of neurodegenerative diseases.[5][9][10][11] This guide delves into the core mechanisms of OP-induced neurotoxicity, with a particular focus on this compound where data is available.

Primary Mechanism of Neurotoxicity: Acetylcholinesterase Inhibition

The principal mechanism underlying the acute toxicity of organophosphates is the inhibition of acetylcholinesterase (AChE), a critical enzyme responsible for the hydrolysis of acetylcholine in synaptic clefts.[6][7]

Organophosphates with a P=S bond, like this compound, are metabolically activated by cytochrome P450 systems to their corresponding oxon analogues (P=O), which are potent AChE inhibitors.[6][12] This "oxon" form phosphorylates a serine hydroxyl group within the active site of AChE, rendering the enzyme non-functional.[6] The irreversible inhibition of AChE leads to an accumulation of acetylcholine at cholinergic synapses, resulting in the overstimulation of muscarinic and nicotinic receptors.[6][7][9] This cholinergic overstimulation manifests as a range of symptoms, including muscarinic effects (e.g., salivation, lacrimation, urination, defecation), nicotinic effects (e.g., muscle fasciculations, weakness), and central nervous system effects (e.g., seizures, respiratory depression).[6]

Quantitative Data on Acetylcholinesterase Inhibition

The inhibitory potency of organophosphates on AChE is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce enzyme activity by 50%.

CompoundEnzyme SourceIC50Reference
This compound (R-enantiomer) AcetylcholinesteraseK = 1.486 × 10⁵ M⁻¹ (Bioaffinity)[13]
This compound (S-enantiomer) AcetylcholinesteraseK = 4.503 × 10⁴ M⁻¹ (Bioaffinity)[13]
Profenofos Human recombinant AChE302 nM[14]
Profenofos Rat red blood cell AChE312 nM[14]

Note: The data for this compound is presented as a bioaffinity constant (K), which is inversely related to the dissociation constant and thus directly related to inhibitory potency.

Experimental Protocol: In Vitro Acetylcholinesterase Inhibition Assay (Ellman's Method)

This protocol outlines a common colorimetric method for determining the in vitro inhibition of AChE by a test compound.

1. Reagents and Materials:

  • Acetylcholinesterase (AChE) enzyme solution (e.g., from electric eel or recombinant human)

  • Acetylthiocholine (ATC) iodide (substrate)

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

  • Phosphate buffer (e.g., pH 8.0)

  • Test compound (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)

  • Microplate reader capable of measuring absorbance at 410-412 nm

  • 96-well microplates

2. Procedure:

  • Prepare serial dilutions of the test compound in the phosphate buffer.

  • In a 96-well plate, add the following to each well in the specified order:

    • Phosphate buffer

    • Test compound solution (or solvent for control)

    • DTNB solution

  • Pre-incubate the plate at a controlled temperature (e.g., 37°C) for a defined period (e.g., 15 minutes).

  • Initiate the enzymatic reaction by adding the AChE enzyme solution to each well.

  • Immediately after adding the enzyme, add the substrate solution (ATC) to all wells.

  • Measure the change in absorbance at 412 nm over time (e.g., every 30 seconds for 5 minutes) using a microplate reader.[14][15] The rate of color change is proportional to the AChE activity.

3. Data Analysis:

  • Calculate the rate of reaction for each concentration of the test compound.

  • Determine the percentage of AChE inhibition for each concentration relative to the control (solvent only).

  • Plot the percentage of inhibition against the logarithm of the test compound concentration.

  • Determine the IC50 value from the resulting dose-response curve using appropriate software (e.g., GraphPad Prism).[14]

Signaling Pathway Diagram: Cholinergic Synapse Disruption

Cholinergic_Synapse cluster_pre Presynaptic Terminal cluster_post Postsynaptic Membrane ACh_vesicle Acetylcholine (ACh) Vesicles Synaptic_Cleft Synaptic Cleft ACh_vesicle->Synaptic_Cleft Release AChR Acetylcholine Receptors (AChR) Response Postsynaptic Response AChR->Response Synaptic_Cleft->AChR Binds to AChE Acetylcholinesterase (AChE) Synaptic_Cleft->AChE Hydrolysis ACh_acc ACh Accumulation AChE->Synaptic_Cleft Choline + Acetate OP Organophosphate (e.g., this compound-oxon) OP->AChE Inhibits ACh_acc->AChR Overstimulation

Caption: Disruption of cholinergic signaling by organophosphates.

Non-Cholinergic Mechanisms: Oxidative Stress

Beyond AChE inhibition, organophosphates induce neurotoxicity through the generation of oxidative stress.[6] The brain is particularly vulnerable to oxidative damage due to its high oxygen consumption, abundant lipid content, and relatively low antioxidant capacity.[16][17][18][19][20] Oxidative stress arises from an imbalance between the production of reactive oxygen species (ROS) and the ability of the antioxidant defense system to neutralize them.[16]

OPs can trigger ROS production through various mechanisms, including the disruption of mitochondrial electron transport and the activation of NADPH oxidase.[16][18] The excessive accumulation of ROS leads to lipid peroxidation, protein oxidation, and DNA damage, ultimately contributing to neuronal dysfunction and cell death.[16][17][20]

Quantitative Data on Oxidative Stress Markers

Studies have shown that exposure to organophosphates leads to alterations in the levels of various oxidative stress markers.

Organism/Cell LineOrganophosphateEffect on Oxidative Stress MarkersReference
Wistar ratsBifenthrinIncreased oxidative stress[6]
Female and male miceMalathionAffected the antioxidant system[6]

Note: Specific quantitative data for this compound on these markers is limited in the readily available literature. The table reflects general findings for organophosphates.

Experimental Protocol: Measurement of Lipid Peroxidation (Malondialdehyde - MDA Assay)

This protocol describes a common method for quantifying lipid peroxidation by measuring malondialdehyde (MDA), a major byproduct.

1. Reagents and Materials:

  • Brain tissue homogenate

  • Trichloroacetic acid (TCA) solution

  • Thiobarbituric acid (TBA) reagent

  • Butylated hydroxytoluene (BHT)

  • MDA standard solution

  • Spectrophotometer or microplate reader capable of measuring absorbance at 532 nm

2. Procedure:

  • Homogenize brain tissue samples in a suitable buffer on ice.

  • To the homogenate, add TCA to precipitate proteins, followed by the addition of BHT to prevent further oxidation during the assay.

  • Centrifuge the mixture to pellet the precipitated proteins.

  • Collect the supernatant and add the TBA reagent.

  • Incubate the mixture in a hot water bath (e.g., 95°C) for a specified time (e.g., 60 minutes) to allow the formation of the MDA-TBA adduct, which has a pink color.

  • Cool the samples and measure the absorbance at 532 nm.

  • Prepare a standard curve using the MDA standard solution.

3. Data Analysis:

  • Calculate the concentration of MDA in the samples by comparing their absorbance to the standard curve.

  • Express the results as nmol of MDA per mg of protein.

Diagram: Induction of Oxidative Stress

Oxidative_Stress OP Organophosphate (e.g., this compound) Mitochondria Mitochondria OP->Mitochondria NADPH_Oxidase NADPH Oxidase OP->NADPH_Oxidase ROS Reactive Oxygen Species (ROS) Generation Mitochondria->ROS NADPH_Oxidase->ROS Antioxidants Antioxidant Defenses (e.g., SOD, Catalase) ROS->Antioxidants Neutralized by Oxidative_Damage Oxidative Damage ROS->Oxidative_Damage Overwhelms defenses Lipid_Peroxidation Lipid Peroxidation Oxidative_Damage->Lipid_Peroxidation Protein_Oxidation Protein Oxidation Oxidative_Damage->Protein_Oxidation DNA_Damage DNA Damage Oxidative_Damage->DNA_Damage Cell_Death Neuronal Cell Death Oxidative_Damage->Cell_Death

Caption: Organophosphate-induced oxidative stress pathway.

Non-Cholinergic Mechanisms: Apoptosis

Apoptosis, or programmed cell death, is another critical mechanism contributing to the neurotoxicity of organophosphates.[21][22][23] It is a highly regulated process that eliminates damaged or unwanted cells.[24][25] Exposure to OPs can trigger apoptosis in neuronal cells through both intrinsic (mitochondrial) and extrinsic pathways.

The intrinsic pathway is often initiated by cellular stress, such as the oxidative stress induced by OPs.[25] This leads to mitochondrial dysfunction, the release of cytochrome c, and the activation of a cascade of caspase enzymes (cysteine-aspartic proteases), ultimately resulting in cell death.[22][26] For instance, malathion has been shown to induce apoptosis in neuroblastoma cells by causing mitochondrial dysfunction and increasing the expression of the pro-apoptotic protein Bax.[22][23]

Quantitative Data on Apoptotic Markers
Cell LineOrganophosphateEffect on Apoptotic MarkersReference
N2a mouse neuroblastomaMalathionIncrease in Bax, decrease in p-Akt and Bcl2, cytochrome c release[22]
PC12 cellsChlorpyrifosTargeting of apoptosis-related genes[21]
Experimental Protocol: Detection of Apoptosis by TUNEL Assay

The Terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) assay is a common method for detecting DNA fragmentation, a hallmark of late-stage apoptosis.

1. Reagents and Materials:

  • Cell or tissue samples fixed on slides

  • Permeabilization solution (e.g., Triton X-100 or proteinase K)

  • TUNEL reaction mixture (containing TdT enzyme and labeled dUTPs)

  • Fluorescence microscope

  • Counterstain for nuclei (e.g., DAPI)

2. Procedure:

  • Fix and permeabilize the cell or tissue samples to allow entry of the TUNEL reagents.

  • Incubate the samples with the TUNEL reaction mixture. The TdT enzyme will catalyze the addition of labeled dUTPs to the 3'-hydroxyl ends of fragmented DNA.

  • Wash the samples to remove unincorporated nucleotides.

  • If using a fluorescent label, counterstain the nuclei with a dye like DAPI.

  • Mount the slides and visualize them under a fluorescence microscope.

3. Data Analysis:

  • Apoptotic cells will show a strong fluorescent signal in the nucleus, while non-apoptotic cells will not.

  • Quantify the number of TUNEL-positive cells relative to the total number of cells (e.g., by counting DAPI-stained nuclei) to determine the apoptotic index.

Signaling Pathway Diagram: Intrinsic Apoptotic Pathway

Apoptosis_Pathway OP Organophosphate (e.g., this compound) Oxidative_Stress Oxidative Stress OP->Oxidative_Stress Bax Bax Oxidative_Stress->Bax Activates Bcl2 Bcl-2 Oxidative_Stress->Bcl2 Inhibits Mitochondria Mitochondrion Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Bax->Mitochondria Bcl2->Bax Inhibits Apaf1 Apaf-1 Cytochrome_c->Apaf1 Caspase9 Caspase-9 Apaf1->Caspase9 Recruits Apoptosome Apoptosome Formation Caspase9->Apoptosome Caspase3 Caspase-3 (Executioner Caspase) Apoptosome->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Organophosphate-induced intrinsic apoptosis pathway.

Conclusion and Future Directions

The neurotoxicity of organophosphate pesticides like this compound is a complex process involving both the well-established inhibition of acetylcholinesterase and crucial non-cholinergic mechanisms, including oxidative stress and apoptosis. This guide has provided a technical overview of these pathways, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying signaling events.

For researchers and drug development professionals, a thorough understanding of these multifaceted mechanisms is essential. Future research should focus on elucidating the precise interplay between these pathways and identifying novel molecular targets. The development of therapeutic strategies that not only counteract the cholinergic crisis but also mitigate oxidative damage and inhibit apoptotic cell death will be critical in addressing the full spectrum of OP-induced neurotoxicity. Such multi-targeted approaches hold the promise of more effective treatments for both acute and chronic organophosphate poisoning.

References

An In-depth Technical Guide to the Chirality and Enantiomers of Phenthoate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phenthoate, a non-systemic organothiophosphate insecticide and acaricide, possesses a single chiral center, leading to the existence of two enantiomeric forms. While commercially available as a racemic mixture, the enantiomers of this compound exhibit significant differences in their biological activity and environmental fate. This technical guide provides a comprehensive overview of the stereochemistry of this compound, the distinct properties of its enantiomers, and the analytical methodologies for their separation and characterization. Detailed experimental protocols for chiral separation and a discussion of the enantioselective biological activity are presented to support further research and development in this area.

Introduction to the Chirality of this compound

This compound, with the IUPAC name S-α-ethoxycarbonylbenzyl O,O-dimethyl phosphorodithioate, contains a stereogenic center at the α-carbon of the ethyl benzeneacetate moiety. This results in the existence of two non-superimposable mirror images, known as enantiomers: the (+)-phenthoate and the (-)-phenthoate.[1] The technical grade of this compound is produced and utilized as a 1:1 racemic mixture of these two enantiomers.[1] The presence of chirality is a critical factor in the biological activity and environmental toxicology of this compound, as enantiomers can interact differently with chiral biological molecules such as enzymes and receptors.

Physicochemical Properties and Enantiomeric Specifics

While enantiomers share identical physical and chemical properties in an achiral environment (e.g., melting point, boiling point, solubility), they exhibit distinct behavior in the presence of other chiral molecules and rotate plane-polarized light in equal but opposite directions. The specific rotation is a fundamental characteristic of a chiral compound.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Chemical FormulaC₁₂H₁₇O₄PS₂[1]
Molecular Weight320.39 g/mol [1]
AppearanceColorless crystalline solid with an aromatic odorPubChem CID 17435
IUPAC NameS-α-ethoxycarbonylbenzyl O,O-dimethyl phosphorodithioate[1]
CAS Number2597-03-7[1]
ChiralitySingle chiral center[1]
Specific Rotation [α] Data not available in the reviewed literature

Note: Despite extensive literature searches, specific optical rotation values for the individual enantiomers of this compound could not be located.

Enantioselective Biological Activity

The enantiomers of this compound display marked differences in their biological efficacy, primarily due to stereospecific interactions with their biological target, the enzyme acetylcholinesterase (AChE).

Insecticidal and Acaricidal Activity

The (+)-phenthoate enantiomer is generally recognized as having greater insecticidal potency than the (-)-enantiomer.[1] This differential toxicity is a common phenomenon among chiral pesticides, where one enantiomer is responsible for the majority of the desired biological effect, while the other may be less active or contribute to off-target effects.

Table 2: Enantioselective Insecticidal Activity of this compound

EnantiomerRelative PotencyTarget Organism(s)Quantitative Data (e.g., LD₅₀, LC₅₀)
(+)-PhenthoateMore potentGeneral insect pestsSpecific quantitative data not available in the reviewed literature
(-)-PhenthoateLess potentGeneral insect pestsSpecific quantitative data not available in the reviewed literature

Note: While the qualitative difference in potency is established, specific quantitative data comparing the LD₅₀ or LC₅₀ values of the individual enantiomers against various pests were not found in the reviewed scientific literature.

Mechanism of Action: Acetylcholinesterase Inhibition

This compound exerts its toxic effect by inhibiting acetylcholinesterase (AChE), a crucial enzyme in the nervous system of insects and mammals.[1] AChE is responsible for the hydrolysis of the neurotransmitter acetylcholine. Inhibition of AChE leads to an accumulation of acetylcholine in the synaptic cleft, resulting in continuous nerve stimulation, paralysis, and ultimately, death of the insect.

The differential potency of this compound enantiomers is attributed to their stereoselective binding to the active site of AChE. The (R)-enantiomer of this compound has been shown to have a significantly higher bioaffinity for AChE compared to the (S)-enantiomer, which explains its greater neurotoxicity.

Below is a diagram illustrating the signaling pathway of acetylcholinesterase inhibition by an organophosphate insecticide like this compound.

AChE_Inhibition cluster_synapse Synaptic Cleft ACh Acetylcholine AChE Acetylcholinesterase ACh->AChE Hydrolyzed by ACh_Receptor Acetylcholine Receptor ACh->ACh_Receptor Binds to Choline_Acetate Choline + Acetate AChE->Choline_Acetate Produces Nerve_Impulse Continuous Nerve Impulse ACh_Receptor->Nerve_Impulse Leads to This compound This compound Enantiomer This compound->AChE Inhibits (Stereoselectively)

Caption: Acetylcholinesterase Inhibition Pathway by this compound.

Experimental Protocols for Chiral Separation

The separation of this compound enantiomers is essential for studying their individual properties and for enantioselective analysis. High-Performance Liquid Chromatography (HPLC) and Capillary Electrophoresis (CE) are the primary techniques employed for this purpose.

High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a powerful method for the resolution of enantiomers using a chiral stationary phase (CSP).

This protocol is adapted from a method for the enantioselective determination of this compound in plant matrices.[2][3]

  • Instrumentation:

    • High-Performance Liquid Chromatograph coupled with a Tandem Mass Spectrometer (HPLC-MS/MS)

  • Chiral Column:

    • Chiral OJ-RH column[2][3]

  • Mobile Phase:

    • Methanol/Water = 85/15 (v/v)[2][3]

  • Flow Rate:

    • 1.0 mL/min[2][3]

  • Column Temperature:

    • 30 °C[2][3]

  • Injection Volume:

    • Dependent on sample concentration and instrument sensitivity.

  • Detection:

    • Tandem Mass Spectrometry (MS/MS) in a suitable ionization mode (e.g., Electrospray Ionization - ESI) with Multiple Reaction Monitoring (MRM) for quantification.

  • Sample Preparation (for plant matrices):

    • Homogenize the sample.

    • Extract with acetonitrile.[2][3]

    • Clean up the extract using a sorbent such as graphitized carbon black.[2][3]

    • Filter the final extract before injection.

A method for the determination of the enantiomeric ratio of this compound in soil has been described using a cellulose-based CSP.

  • Instrumentation:

    • High-Performance Liquid Chromatograph with UV detection.

  • Chiral Column:

    • Cellulose tris-3,5-dimethylphenylcarbamate as the chiral stationary phase.

  • Mobile Phase:

    • A typical mobile phase for this type of CSP would be a mixture of hexane and an alcohol (e.g., isopropanol or ethanol). The exact ratio needs to be optimized for baseline separation.

  • Flow Rate:

    • Typically 0.5 - 1.5 mL/min.

  • Column Temperature:

    • Ambient or controlled (e.g., 25 °C).

  • Detection:

    • UV detector at a wavelength where this compound has significant absorbance (e.g., 254 nm).

Capillary Electrophoresis (CE)

Capillary electrophoresis with a chiral selector in the background electrolyte is another effective technique for enantioseparation.

  • Instrumentation:

    • Capillary Electrophoresis system with a UV or Diode Array Detector.

  • Capillary:

    • Fused-silica capillary (e.g., 50 µm i.d.).

  • Background Electrolyte (BGE):

    • A buffer solution, for example, a Tris buffer, at a controlled pH.

  • Chiral Selector:

    • A cyclodextrin derivative, such as carboxymethyl-β-cyclodextrin, is added to the BGE. The concentration of the chiral selector needs to be optimized.

  • Voltage:

    • A high voltage (e.g., 15-30 kV) is applied across the capillary.

  • Temperature:

    • Capillary temperature should be controlled to ensure reproducibility.

  • Injection:

    • Hydrodynamic or electrokinetic injection.

  • Detection:

    • UV detection at a suitable wavelength.

Below is a generalized workflow for the chiral separation of this compound enantiomers.

Chiral_Separation_Workflow cluster_prep Sample Preparation cluster_analysis Chromatographic/Electrophoretic Analysis cluster_data Data Analysis Sample Sample Matrix (e.g., soil, water, crop) Extraction Extraction with Organic Solvent Sample->Extraction Cleanup Extract Cleanup (e.g., SPE, filtration) Extraction->Cleanup Injection Injection into Chiral System Cleanup->Injection Separation Enantiomeric Separation (Chiral HPLC or CE) Injection->Separation Detection Detection (UV, MS/MS) Separation->Detection Chromatogram Chromatogram/ Electropherogram Detection->Chromatogram Quantification Peak Integration & Quantification Chromatogram->Quantification Ratio Enantiomeric Ratio Calculation Quantification->Ratio

References

Phenthoate Persistence Under Various Environmental Conditions: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Phenthoate is a non-systemic organothiophosphate insecticide and acaricide used to control a range of pests on various crops.[1] Its efficacy is governed by its chemical properties and its persistence in the environment. Understanding the fate and behavior of this compound after its application is crucial for assessing potential environmental risks, establishing pre-harvest intervals, and ensuring food safety. This technical guide provides an in-depth overview of this compound's persistence in soil, water, and on plant surfaces, detailing the influence of key environmental factors such as pH, temperature, sunlight, and microbial activity. It includes summaries of quantitative data, detailed experimental protocols, and diagrams illustrating degradation pathways and analytical workflows.

Persistence and Degradation in Soil

The persistence of this compound in soil is relatively low due to rapid degradation, primarily driven by microbial and enzymatic activity. The rate of degradation is influenced by soil type, moisture content, temperature, and the presence of oxygen.

Key Degradation Processes:

  • Enzymatic Hydrolysis: The primary degradation step is the rapid conversion of this compound to this compound acid. This process is mediated by heat-labile soil enzymes and occurs under both aerobic and anaerobic conditions.[2][3]

  • Microbial Degradation: Under aerobic conditions, soil microorganisms further break down this compound acid into carbon dioxide (CO2) and other polar products.[2][3]

  • Abiotic Hydrolysis: In conditions less favorable for microbial activity, such as high concentrations (e.g., 100 mg/kg) or anaerobic environments, degradation proceeds via slower, first-order kinetic hydrolysis.[2][3]

Conditions that promote microbial activity, such as adequate moisture and warmer temperatures, accelerate this compound's degradation, making soil type a secondary factor.[2]

Data Presentation: Half-life of this compound in Soil
Soil TypeConditionHalf-Life (DT₅₀) / Degradation RateReference
Silty Clay Loam, Clay, Sandy LoamMoist50% degradation within 10 days; >95% within 30 days[4]
Fine Sandy LoamDrier62% remained after 75 days[4]
Loam & Silty Clay LoamMoist (50% capacity)Rapid degradation[2]
Not SpecifiedField Conditions77.0 hours (3.2 days)[5]
Experimental Protocol: Analysis of this compound Degradation in Soil

This protocol is a composite based on methodologies described in the literature.[3][5]

  • Soil Preparation:

    • Collect soil samples from a relevant field (e.g., top 15 cm). Sieve the soil (e.g., 2 mm mesh) to remove large debris and homogenize.

    • Adjust the soil moisture content to a specified level (e.g., 50-60% of water holding capacity).

    • For comparison, prepare a sterilized soil sample by autoclaving (e.g., at 121°C for 60 minutes) on three consecutive days.

  • Fortification:

    • Prepare a stock solution of this compound (analytical grade or radiolabeled, e.g., ¹⁴C-phenthoate) in a suitable solvent like acetone.

    • Treat a known mass of the prepared soil (e.g., 50 g) with the this compound solution to achieve the desired concentration (e.g., 5-10 mg/kg).

    • Thoroughly mix the soil to ensure uniform distribution and allow the solvent to evaporate in a fume hood.

  • Incubation:

    • Place the treated soil samples in incubation flasks or containers.

    • For aerobic studies, ensure continuous air exchange. For anaerobic studies, purge the containers with nitrogen and seal them.

    • Incubate the samples at a constant temperature (e.g., 25 ± 1°C) in the dark.

  • Sampling and Extraction:

    • Collect soil subsamples at predetermined time intervals (e.g., 0, 1, 3, 7, 14, 21, and 28 days).

    • Extract this compound and its metabolites from the soil using an appropriate solvent system (e.g., acetone, followed by partitioning with dichloromethane).

  • Analysis:

    • Concentrate the extract to a known volume.

    • Analyze the residues using Gas Chromatography (GC) with a suitable detector, such as a micro-Electron Capture Detector (μECD) or a Flame Photometric Detector (FPD).[5][6]

    • If using radiolabeled this compound, Thin-Layer Chromatography (TLC) followed by radiometric scanning or Liquid Scintillation Counting (LSC) can be used to separate and quantify the parent compound and degradation products.[3]

  • Data Calculation:

    • Calculate the dissipation kinetics of this compound. The half-life (DT₅₀) is determined by plotting the natural log of the concentration against time and applying first-order rate equations.

Visualization: this compound Degradation Pathway in Soil

G This compound This compound acid This compound Acid This compound->acid Soil Enzymes (Aerobic & Anaerobic) co2 CO₂ + Polar Products acid->co2 Aerobic Microbial Degradation slow_degradation Slow First-Order Degradation acid->slow_degradation Anaerobic Conditions or High Concentration

Caption: Enzymatic and microbial degradation pathways of this compound in soil.

Persistence and Degradation in Water

This compound is relatively stable in neutral and acidic water but degrades more rapidly under alkaline conditions through hydrolysis.

Key Degradation Processes:

  • Hydrolysis: The primary degradation route in aquatic environments is hydrolysis, which is significantly influenced by pH. The rate increases as the pH becomes more alkaline.[2] Hydrolysis of the carboethoxy moiety is fastest at pH 8.0.[2]

  • Major Products: The main hydrolysis products are this compound acid, desmethyl this compound, and demethyl this compound oxon.[4][7]

Data Presentation: Hydrolysis of this compound in Water
pHTemperature (°C)Half-Life (DT₅₀) / Degradation RateReference
6.024.5 ± 145% remained after 28 days[2]
7.024.5 ± 121% remained after 28 days[2]
8.024.5 ± 1~12 days[2][7]
9.7Not Specified~25% degradation after 20 days[2][4]
Experimental Protocol: Determination of this compound Hydrolysis Rate

This protocol is based on methodologies described in the literature.[2][7]

  • Buffer Preparation:

    • Prepare a series of sterile aqueous buffer solutions at different pH values (e.g., pH 4, 7, and 9) to cover acidic, neutral, and alkaline conditions.

  • Fortification:

    • Add a known concentration of radiolabeled (e.g., ¹⁴C or ³²P) or analytical grade this compound to each buffer solution. The initial concentration should be below its water solubility limit.

  • Incubation:

    • Maintain the solutions in sterile, sealed containers (e.g., amber glass vials) to prevent photodegradation.

    • Incubate at a constant temperature (e.g., 25°C) in a dark environment.

  • Sampling and Analysis:

    • At specified time intervals, collect aliquots from each solution.

    • Extract the samples with an appropriate organic solvent (e.g., ethyl acetate).

    • Analyze the extracts using High-Performance Liquid Chromatography (HPLC) with a UV or radiometric detector, or GC, to quantify the remaining parent this compound and identify degradation products.

  • Data Calculation:

    • Determine the degradation rate constant and half-life for this compound at each pH level by applying pseudo-first-order kinetic models.

Visualization: this compound Hydrolysis Pathway

G This compound This compound hydrolysis Hydrolysis (pH dependent) This compound->hydrolysis p_acid This compound Acid hydrolysis->p_acid dm_this compound Desmethyl this compound hydrolysis->dm_this compound dm_oxon Desmethyl this compound Oxon hydrolysis->dm_oxon

Caption: Major products formed from the hydrolysis of this compound in water.

Photodegradation

Sunlight can significantly contribute to the degradation of this compound on surfaces. Volatilization is also a major dissipation route for surface residues.

Key Degradation Processes:

  • Photolysis: Sunlight causes the photochemical conversion of the P=S group to a P=O group, forming this compound oxon.[4] The estimated decomposition half-life via this conversion is 11 minutes.[4]

  • Volatilization: When applied to surfaces like glass plates or plant leaves, a significant portion of this compound is lost through volatilization.[2] In one study, approximately 90% of applied this compound was lost after 40 hours of sunlight exposure, mainly due to volatilization.[2]

  • Atmospheric Degradation: In the atmosphere, this compound is expected to degrade rapidly by reacting with photochemically produced hydroxyl radicals, with an estimated half-life of about 5 hours.[4]

Photodegradation Products: Products recovered after exposure to sunlight include unchanged this compound, this compound oxon, demethyl this compound, mandelic acid, and O,O-dimethyl phosphorothioic and phosphorodithioic acids.[7]

General Analytical Methodologies

The analysis of this compound residues in environmental samples requires sensitive and specific analytical techniques. The general workflow involves sample collection, preparation (extraction and cleanup), and instrumental analysis.

Common Techniques:

  • Gas Chromatography (GC): A widely used technique for analyzing thermally stable pesticides like this compound. Detectors include the Flame Photometric Detector (FPD), specific for phosphorus and sulfur, and the Electron Capture Detector (ECD).[6][8]

  • Liquid Chromatography-Mass Spectrometry (LC-MS/MS): A powerful technique suitable for a wide range of pesticides, offering high sensitivity and selectivity.[8][9]

  • Sample Preparation: This is a critical step to remove interfering substances from the sample matrix. Common methods include liquid-liquid extraction (LLE) and solid-phase extraction (SPE).[8]

Visualization: General Workflow for Pesticide Residue Analysis

G A Sample Collection (Soil, Water, Plant) B Extraction (e.g., LLE) A->B C Clean-up (e.g., SPE) B->C D Concentration C->D E Instrumental Analysis (GC-FPD, LC-MS/MS) D->E F Data Interpretation & Quantification E->F

Caption: A typical experimental workflow for this compound residue analysis.

References

The Dual Role of mTOR Signaling in Cellular Growth and Disease: A Technical Guide to Methodologies and Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The mechanistic target of rapamycin (mTOR) is a serine/threonine kinase that serves as a central regulator of cell growth, proliferation, metabolism, and survival.[1] Dysregulation of the mTOR signaling pathway is implicated in a wide range of human diseases, including cancer, making it a critical target for drug development.[2][3] This in-depth technical guide provides a comprehensive overview of the mTOR signaling pathway, detailed experimental protocols for its study, and quantitative data on the effects of mTOR inhibitors.

Core Signaling Pathways

The mTOR kinase is the catalytic subunit of two distinct protein complexes: mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2).[4] These complexes are regulated by a variety of upstream signals, including growth factors, nutrients, and cellular energy status.

mTORC1 Signaling Pathway:

mTORC1 is a master regulator of cell growth and proliferation.[5] It is activated by growth factors through the PI3K-Akt signaling cascade and by amino acids via the Rag GTPases.[6] Once activated, mTORC1 phosphorylates several downstream targets, including S6 kinase 1 (S6K1) and eukaryotic translation initiation factor 4E-binding protein 1 (4E-BP1), to promote protein synthesis and cell growth.[7]

mTORC1_Signaling_Pathway Growth_Factors Growth Factors PI3K PI3K Growth_Factors->PI3K Amino_Acids Amino Acids Rag_GTPases Rag GTPases Amino_Acids->Rag_GTPases Akt Akt PI3K->Akt TSC1_TSC2 TSC1/TSC2 Akt->TSC1_TSC2 Rheb Rheb TSC1_TSC2->Rheb mTORC1 mTORC1 Rheb->mTORC1 S6K1 S6K1 mTORC1->S6K1 _4E_BP1 4E-BP1 mTORC1->_4E_BP1 Protein_Synthesis Protein Synthesis & Cell Growth S6K1->Protein_Synthesis _4E_BP1->Protein_Synthesis Rag_GTPases->mTORC1

Caption: The mTORC1 signaling pathway integrates signals from growth factors and amino acids.

mTORC2 Signaling Pathway:

mTORC2 plays a crucial role in cell survival and cytoskeletal organization.[4] It is primarily activated by growth factors and, in turn, phosphorylates and activates Akt, a key pro-survival kinase.[5]

mTORC2_Signaling_Pathway Growth_Factors Growth Factors mTORC2 mTORC2 Growth_Factors->mTORC2 Akt Akt mTORC2->Akt Cell_Survival Cell Survival & Cytoskeletal Organization Akt->Cell_Survival Drug_Discovery_Workflow High_Throughput_Screening High-Throughput Screening (HTS) Hit_Identification Hit Identification High_Throughput_Screening->Hit_Identification Lead_Optimization Lead Optimization Hit_Identification->Lead_Optimization In_Vitro_Assays In Vitro Assays (e.g., Kinase Assays, Western Blot) Lead_Optimization->In_Vitro_Assays Cell_Based_Assays Cell-Based Assays (e.g., Proliferation, Apoptosis) In_Vitro_Assays->Cell_Based_Assays In_Vivo_Studies In Vivo Studies (e.g., Xenograft Models) Cell_Based_Assays->In_Vivo_Studies Clinical_Trials Clinical Trials In_Vivo_Studies->Clinical_Trials

References

A Technical Guide to Sample Preparation for Phenthoate Analysis in Soil and Sediment

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core methodologies for the sample preparation of soil and sediment prior to the analysis of the organophosphate pesticide, phenthoate. This guide details established and modern extraction techniques, including Matrix Solid-Phase Dispersion (MSPD), QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe), Microwave-Assisted Extraction (MAE), and Solid-Phase Extraction (SPE). Detailed experimental protocols, quantitative data for comparison, and a visual workflow are presented to assist researchers in selecting and implementing the most suitable method for their analytical needs.

Introduction

This compound is a widely used organophosphate insecticide and acaricide. Its presence in soil and sediment, either through direct application or runoff, poses a potential risk to ecosystems and human health. Accurate and reliable quantification of this compound residues in these complex environmental matrices is crucial for monitoring, risk assessment, and remediation studies. The effectiveness of such analyses is heavily dependent on the crucial first step: sample preparation. This guide focuses on providing a detailed understanding of the most effective sample preparation techniques for this compound analysis.

Sample Collection and Preservation

The integrity of the analytical results begins with proper sample collection and preservation.

2.1. Soil Sampling:

  • Sampling Depth: For agricultural soils, pesticide residues are typically concentrated in the top 15 cm.

  • Sampling Pattern: A "W" or "X" pattern across the sampling area is recommended to obtain a representative composite sample.

  • Procedure: Using a clean soil auger, collect approximately 15 core samples to a depth of 15 cm. Combine these cores in a clean container to form a composite sample.

  • Sample Size: A minimum of 500g of the composite sample is recommended for analysis.

2.2. Sediment Sampling:

  • Procedure: For still water, a trowel can be used to gently scrape the top layer of sediment. In flowing water, a polycarbonate cylinder can be inserted into the sediment to collect a core.

  • Sample Handling: Carefully pour off any overlying water without disturbing the top layer of sediment.

  • Sample Size: The amount of sediment required will depend on the analytical method, but a sufficient amount should be collected to ensure a representative sample.

2.3. Preservation and Storage:

  • Containers: Samples should be collected in amber glass containers with Teflon-lined caps to prevent photodegradation and contamination.

  • Temperature: Immediately after collection, samples should be cooled and transported to the laboratory. They must be stored refrigerated at 4 ± 2 degrees Celsius.

  • Holding Time: To minimize degradation of this compound, extraction of soil and sediment samples should ideally be completed within 7 days of collection, and the analysis of the extracts should be performed within 40 days.

Extraction Methodologies

The choice of extraction method is critical for achieving high recovery and minimizing matrix interference. This section details four prominent techniques.

3.1. Matrix Solid-Phase Dispersion (MSPD)

MSPD is a streamlined sample preparation technique that combines extraction and cleanup into a single step. It is particularly effective for solid and semi-solid samples.

Experimental Protocol for this compound in Soil:

  • Homogenization: Weigh 4 g of the soil sample and place it in a glass mortar.

  • Dispersion: Add 6 g of Florisil as the solid support and 3 mL of deionized water.

  • Blending: Gently blend the mixture with a glass pestle until a homogeneous mixture is obtained.

  • Packing: Transfer the mixture into an empty solid-phase extraction (SPE) cartridge.

  • Elution: Elute the this compound from the cartridge with a suitable solvent, such as a hexane:ethyl acetate mixture.

  • Analysis: The eluate can often be directly analyzed by chromatographic methods.

3.2. QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe)

The QuEChERS method is a widely adopted technique for multi-residue pesticide analysis due to its simplicity, speed, and minimal solvent usage.

Experimental Protocol for Pesticides in Soil:

  • Sample Hydration: Weigh 10 g of a soil sample with a known water content (or 3 g of air-dried soil hydrated with 7 mL of water) into a 50 mL centrifuge tube.

  • Extraction Solvent Addition: Add 10 mL of acetonitrile to the tube.

  • Shaking: Shake the tube vigorously for 5 minutes to extract the pesticides.

  • Salting-Out: Add the appropriate QuEChERS salts (e.g., citrate buffered salts).

  • Shaking and Centrifugation: Immediately shake for at least 2 minutes, followed by centrifugation at ≥3000 rcf for 5 minutes.

  • Dispersive Solid-Phase Extraction (dSPE) Cleanup: Transfer an aliquot of the supernatant to a dSPE tube containing sorbents like primary secondary amine (PSA) and C18 to remove interferences.

  • Vortexing and Centrifugation: Vortex the dSPE tube for 30 seconds and then centrifuge at ≥ 5000 rcf for 2 minutes.

  • Analysis: The purified extract is then ready for analysis.

3.3. Microwave-Assisted Extraction (MAE)

MAE utilizes microwave energy to heat the solvent and sample, accelerating the extraction process and reducing solvent consumption.

Experimental Protocol for Pesticides in Soil and Sediment:

  • Sample Preparation: Weigh an appropriate amount of the homogenized soil or sediment sample into a microwave extraction vessel. For wet samples, any overlying water should be decanted.

  • Solvent Addition: Add a suitable extraction solvent, such as a mixture of acetone and hexane (1:1, v/v).

  • Microwave Program: Place the vessel in the microwave extraction system and apply a program with optimized parameters for power, temperature, and time.

  • Filtration and Concentration: After extraction, the extract is filtered and may be concentrated using a stream of nitrogen before analysis.

3.4. Solid-Phase Extraction (SPE)

SPE is a versatile technique used for both extraction and cleanup of samples. It relies on the partitioning of analytes between a solid sorbent and a liquid mobile phase.

General Experimental Protocol for Pesticide Cleanup:

  • Column Conditioning: Condition the SPE cartridge (e.g., Florisil, silica, or alumina) with a non-polar solvent.

  • Sample Loading: Load the crude extract (obtained from a primary extraction method like mechanical shaking) onto the conditioned cartridge.

  • Washing: Wash the cartridge with a weak solvent to remove interferences while retaining the analyte of interest.

  • Elution: Elute the this compound with a stronger solvent.

  • Analysis: The eluate is then concentrated and analyzed.

Quantitative Data Summary

The following tables summarize the performance of the different sample preparation methods for this compound and other organophosphate pesticides in soil and sediment.

Table 1: Performance of Extraction Methods for this compound in Soil

MethodRecovery (%)Relative Standard Deviation (RSD) (%)Limit of Detection (LOD)Limit of Quantification (LOQ)
MSPD 75 - 94[1]1.5 - 6.5[1]Not ReportedNot Reported
QuEChERS 65 - 116[2]≤17[2]0.005 - 0.01 mg/kg[2]0.005 - 0.01 mg/kg[2]
MAE 70 - 120[3]< 20[3]0.5 - 211.25 ng/g[3]Not Reported
SPE **80 - 104[4]6.5 - 15[4]28.6 - 143 ng/g[4]Not Reported

*Data for general organophosphate pesticides in soil. *Data for diazinon, a representative organophosphate, in soil.

Table 2: Performance of Extraction Methods for Organophosphate Pesticides in Sediment

MethodRecovery (%)Relative Standard Deviation (RSD) (%)Limit of Detection (LOD)Limit of Quantification (LOQ)
QuEChERS 48 - 115[5]< 16[5]< 0.05 mg/kg[5]< 0.05 mg/kg[5]
MAE 62 - 106[6]1 - 11[6]0.1 - 0.4 ng/g[6]0.1 - 0.4 ng/g[6]
Ultrasound-Assisted Microwave Extraction (UAME) 65.2 - 141[7]3.1 - 35.3[7]0.31 - 0.45 ng/g[7]Not Reported
Sonication with SPE cleanup 71.9 - 129.8< 110.22 - 0.85 µg/kgNot Reported

Experimental Workflow and Signaling Pathways

The following diagrams illustrate the logical flow of the sample preparation and analysis process.

experimental_workflow cluster_collection Sample Collection & Preservation cluster_extraction Extraction cluster_cleanup Cleanup (Optional) cluster_analysis Analysis soil_sampling Soil Sampling (Core Samples, 15cm depth) preservation Preservation (Amber Glass, 4°C) soil_sampling->preservation sediment_sampling Sediment Sampling (Trowel/Core Sampler) sediment_sampling->preservation mspd Matrix Solid-Phase Dispersion (MSPD) preservation->mspd Direct quechers QuEChERS preservation->quechers mae Microwave-Assisted Extraction (MAE) preservation->mae spe_extraction Solid-Phase Extraction (Primary) preservation->spe_extraction gc_ms Gas Chromatography-Mass Spectrometry (GC-MS) mspd->gc_ms Direct Analysis dspe Dispersive SPE (dSPE) (PSA, C18, GCB) quechers->dspe spe_cleanup Solid-Phase Extraction (SPE) (Florisil, Silica, Alumina) mae->spe_cleanup spe_extraction->spe_cleanup dspe->gc_ms lc_ms Liquid Chromatography-Mass Spectrometry (LC-MS) dspe->lc_ms spe_cleanup->gc_ms spe_cleanup->lc_ms gpc Gel Permeation Chromatography (GPC) gpc->gc_ms gpc->lc_ms

Figure 1: General workflow for this compound analysis in soil and sediment.

Conclusion

The selection of an appropriate sample preparation method is paramount for the accurate and reliable determination of this compound in complex matrices like soil and sediment. This guide has provided a detailed overview of four prominent techniques: MSPD, QuEChERS, MAE, and SPE.

  • MSPD offers a simple and effective one-step extraction and cleanup process, with demonstrated high recoveries for this compound in soil.

  • QuEChERS stands out for its speed, ease of use, and suitability for multi-residue analysis, making it a highly efficient option.

  • MAE provides a rapid extraction with reduced solvent consumption, which aligns with the principles of green chemistry.

  • SPE is a versatile and powerful tool for both primary extraction and, more commonly, for the cleanup of extracts obtained by other methods.

The choice of method will ultimately depend on the specific research objectives, available instrumentation, desired throughput, and the characteristics of the samples being analyzed. The quantitative data and detailed protocols presented herein should serve as a valuable resource for researchers in developing and validating their analytical methods for this compound monitoring in the environment.

References

Enantioselective separation of Phenthoate enantiomers by chiral HPLC

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Enantioselective Separation of Phenthoate Enantiomers by Chiral HPLC

Introduction

This compound is a chiral organophosphate pesticide widely used in agriculture. It possesses a stereogenic center, resulting in a pair of enantiomers that can exhibit significant differences in their insecticidal activity, environmental degradation, and toxicity.[1][2] The acute toxicity of this compound in humans, primarily through the inhibition of acetylcholinesterase, underscores the critical need for enantioselective analysis to accurately assess its environmental impact and food safety risks.[1][2] High-Performance Liquid Chromatography (HPLC) utilizing Chiral Stationary Phases (CSPs) is the most prevalent and effective technique for resolving the enantiomers of chiral compounds like this compound.[3][4][5] This guide provides a detailed overview of the established methodologies for the enantioselective separation of this compound, focusing on experimental protocols, quantitative data, and analytical workflows.

Core Principle: Chiral Recognition in HPLC

The separation of enantiomers on a chiral stationary phase is governed by the principle of "chiral recognition." This is often explained by the three-point interaction model, which posits that for effective discrimination, there must be at least three simultaneous points of interaction (e.g., hydrogen bonds, dipole-dipole, steric, or π-π interactions) between the analyte enantiomers and the chiral selector of the CSP.[5] One enantiomer will form a more stable transient diastereomeric complex with the CSP, leading to stronger retention and a later elution time, thus enabling separation. Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are widely used and have proven effective for separating a broad range of chiral compounds, including this compound.[6]

Experimental Protocols

Two primary methods have been successfully employed for the enantioselective separation of this compound, differing in their chromatographic mode and detection systems.

Method 1: Reversed-Phase HPLC with Tandem Mass Spectrometry (RP-HPLC-MS/MS)

This method is highly sensitive and suitable for analyzing this compound enantiomers in complex plant-based matrices like fruits, vegetables, and grains.[1][2]

1. Sample Preparation:

  • Extraction: Samples are extracted using acetonitrile.
  • Cleanup: The extract is purified using graphitized carbon black as a sorbent to remove interfering matrix components.[1][2]

2. Chromatographic Conditions:

  • HPLC System: A standard HPLC system coupled with a tandem mass spectrometer (MS/MS).
  • Chiral Stationary Phase: Chiral OJ-RH column.[1][2]
  • Mobile Phase: An isocratic mixture of Methanol and Water in an 85:15 (v/v) ratio.[1][2]
  • Flow Rate: 1.0 mL/min.[1][2]
  • Column Temperature: 30 °C.[1][2]
  • Detection: Tandem Mass Spectrometry (MS/MS), providing high selectivity and sensitivity.
  • Analysis Time: Rapid separation is achieved within 9 minutes.[1][2]

Method 2: Normal-Phase HPLC with UV Detection

This method is effective for determining the enantiomeric ratio (ER) of this compound in environmental samples such as soil.[6]

1. Sample Preparation:

  • Extraction: A Matrix Solid-Phase Dispersion (MSPD) technique is used for simple and effective extraction from soil samples. Florisil is used as the solid-phase support.[6]
  • Elution: The analyte is eluted from the MSPD column. The eluate can be directly used for analysis.[6]

2. Chromatographic Conditions:

  • HPLC System: A standard HPLC system equipped with a UV detector.
  • Chiral Stationary Phase: A cellulose tris-3, 5-dimethylphenylcarbamate based CSP.[6]
  • Mobile Phase: A normal-phase eluent, typically a mixture of hexane and an alcohol modifier (e.g., 2-propanol). Note: The specific mobile phase composition for this exact separation is detailed in the full study but follows standard normal-phase chiral separation protocols.
  • Detection: UV detection.[6]

Data Presentation

The quantitative performance and chromatographic parameters for the RP-HPLC-MS/MS method are summarized below.

ParameterMethod 1: RP-HPLC-MS/MS
Chiral Column Chiral OJ-RH
Mobile Phase Methanol / Water (85:15, v/v)[1][2]
Flow Rate 1.0 mL/min[1][2]
Temperature 30 °C[1][2]
Detection Tandem Mass Spectrometry (MS/MS)[1][2]
Analysis Time < 9 minutes[1][2]
Linearity (r²) ≥ 0.9986[2]
Limit of Quantification (LOQ) 5 µg/kg[1][2]
Limit of Detection (LOD) < 0.25 µg/kg[2]
Mean Recoveries 76.2% - 91.0%[1][2]
Intra-day RSDs 2.0% - 7.9%[1][2]
Inter-day RSDs 2.4% - 8.4%[1][2]

Data for Method 2 focuses on recoveries (75-94%) and RSDs (1.5-6.5%) for soil matrix analysis.[6]

Visualization of Experimental Workflow

The general workflow for the enantioselective analysis of this compound, from sample collection to final data reporting, is illustrated in the diagram below.

G cluster_prep Sample Preparation cluster_hplc Chiral HPLC Analysis cluster_data Data Processing & Analysis Sample Sample Collection (e.g., Citrus, Soil) Extraction Extraction (Acetonitrile or MSPD) Sample->Extraction Cleanup Cleanup / Purification (Graphitized Carbon Black) Extraction->Cleanup Injection Inject into HPLC System Cleanup->Injection Separation Enantioselective Separation (Chiral Column) Injection->Separation Detection Detection (MS/MS or UV) Separation->Detection Chromatogram Generate Chromatogram Detection->Chromatogram Quantification Peak Integration & Quantification Chromatogram->Quantification Report Generate Report (Enantiomeric Ratio, Concentration) Quantification->Report

Caption: Experimental workflow for enantioselective analysis of this compound.

Applications and Stereoselective Behavior

The application of these chiral separation methods has provided valuable insights into the environmental fate of this compound.

  • Degradation in Citrus: Field trials on citrus showed that (-)-phenthoate degraded more rapidly than its (+)-enantiomer, leading to a relative accumulation of the (+)-phenthoate residue.[1][2]

  • Degradation in Soil: In contrast, studies in two types of alkaline soils revealed that the (+)-enantiomer degraded faster than the (-)-enantiomer. Little to no enantioselectivity was observed in acidic soil.[6]

These findings highlight the importance of enantiomer-specific analysis, as the environmental behavior and resulting risk profile of this compound are highly dependent on the specific enantiomer and the environmental matrix.

Conclusion

The enantioselective separation of this compound is reliably achieved using chiral HPLC with polysaccharide-based stationary phases. Validated methods using both reversed-phase and normal-phase chromatography coupled with MS/MS and UV detection, respectively, provide robust and sensitive tools for researchers. These analytical protocols are essential for monitoring the stereoselective degradation of this compound in agricultural products and the environment, enabling a more precise evaluation of its ecological and toxicological risks.

References

Detecting Phenthoate in Plant Tissues: An In-depth Technical Guide to LC-MS/MS Methods

Author: BenchChem Technical Support Team. Date: November 2025

An Introduction to the Analysis of Phenthoate in Agricultural Products

This compound, an organophosphate insecticide, has been utilized in agriculture to protect a variety of crops from insect pests. Due to its potential toxicity, monitoring its residue levels in plant tissues is crucial for ensuring food safety and compliance with regulatory standards. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has emerged as the preferred analytical technique for this purpose, offering high sensitivity and selectivity for the detection and quantification of this compound in complex plant matrices.

This technical guide provides a comprehensive overview of the core methodologies employed for the analysis of this compound in plant tissues using LC-MS/MS. It is intended for researchers, scientists, and professionals in the field of drug development and food safety who are involved in the analysis of pesticide residues. This guide details experimental protocols, summarizes quantitative data, and provides visual workflows to facilitate a deeper understanding of the analytical process.

Core Principles of LC-MS/MS for this compound Analysis

The analysis of this compound by LC-MS/MS involves three main stages: sample preparation, chromatographic separation, and mass spectrometric detection.

  • Sample Preparation: The primary goal of sample preparation is to extract this compound from the plant matrix while removing interfering substances that could compromise the analysis. The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely adopted and effective technique for this purpose.

  • Liquid Chromatography (LC): Following extraction and cleanup, the sample extract is injected into an LC system. The LC column, typically a reversed-phase column such as a C18, separates this compound from other co-extracted compounds based on their physicochemical properties. The choice of mobile phase, a mixture of solvents like acetonitrile and water with additives, is optimized to achieve good chromatographic resolution.

  • Tandem Mass Spectrometry (MS/MS): As the separated compounds elute from the LC column, they are introduced into the mass spectrometer. In the MS/MS system, this compound molecules are first ionized, typically using electrospray ionization (ESI). The resulting precursor ion is then selected and fragmented in a collision cell, generating specific product ions. This process, known as Multiple Reaction Monitoring (MRM), provides a highly selective and sensitive method for quantifying this compound, even at trace levels.

Experimental Protocols: A Step-by-Step Approach

This section details a common workflow for the analysis of this compound in plant tissues, integrating the widely used QuEChERS sample preparation method with LC-MS/MS analysis.

Sample Preparation: The QuEChERS Method

The QuEChERS method is a streamlined approach for the extraction and cleanup of pesticide residues from a wide range of food matrices. A modified protocol suitable for organophosphate pesticides like this compound in fruits and vegetables is described below.[1]

a) Sample Homogenization:

  • Weigh a representative portion (e.g., 500 g) of the fruit or vegetable sample.

  • Homogenize the sample using a high-speed blender or food chopper to achieve a uniform consistency.

b) Extraction:

  • Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.

  • Add 15 mL of acetonitrile containing 1% acetic acid to the tube.

  • Shake the tube vigorously for 1 minute using a vortex mixer.

  • Add 6 g of anhydrous magnesium sulfate (MgSO₄) and 1.5 g of sodium chloride (NaCl).

  • Immediately vortex for another minute to prevent the formation of salt agglomerates.

  • Centrifuge the tube at 3000 rpm for 1 minute.

c) Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

  • Transfer 2 mL of the upper acetonitrile layer (supernatant) into a new 15 mL centrifuge tube.

  • Add 1.8 g of anhydrous MgSO₄. For samples with high chlorophyll content, the addition of a sorbent like graphitized carbon black (GCB) may be necessary for further cleanup.[2]

  • Vortex the tube for 1 minute.

  • Centrifuge at a suitable speed to pellet the solids.

  • The resulting supernatant is the final extract ready for LC-MS/MS analysis.

LC-MS/MS Analysis

The final extract is analyzed using an LC-MS/MS system. The following are typical parameters that can be adapted and optimized for specific instrumentation and matrices.

a) Liquid Chromatography (LC) Conditions:

  • Column: A C18 reversed-phase column is commonly used. For enantioselective analysis, a chiral column such as a chiral OJ-RH is required.[2]

  • Mobile Phase: A gradient elution using a mixture of water (often with additives like formic acid or ammonium formate to improve ionization) and an organic solvent like acetonitrile or methanol is typical. For a chiral separation of this compound enantiomers, an isocratic mobile phase of methanol and water (e.g., 85:15, v/v) has been reported.[2]

  • Flow Rate: A flow rate in the range of 0.2-0.5 mL/min is generally used.

  • Column Temperature: The column is typically maintained at a constant temperature, for example, 30°C, to ensure reproducible retention times.[2]

  • Injection Volume: A small volume of the final extract (e.g., 5-20 µL) is injected into the LC system.

b) Mass Spectrometry (MS/MS) Conditions:

  • Ionization Mode: Electrospray ionization (ESI) in positive ion mode is commonly used for this compound.

  • Multiple Reaction Monitoring (MRM): Specific precursor-to-product ion transitions are monitored for the quantification and confirmation of this compound. The selection of these transitions and the optimization of collision energies are critical for method sensitivity and selectivity.

Precursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Purpose
321.1199.115Quantification
321.1125.125Confirmation

Note: The optimal collision energies may vary depending on the specific mass spectrometer used and should be determined empirically.

Quantitative Data Summary

The performance of an LC-MS/MS method is evaluated through validation parameters such as the limit of detection (LOD), limit of quantification (LOQ), and recovery rates. The following table summarizes reported quantitative data for this compound analysis in various plant matrices.

Plant MatrixMethodLOD (µg/kg)LOQ (µg/kg)Recovery (%)Reference
Fruits, Vegetables, GrainsEnantioselective LC-MS/MS<0.25576.2 - 91.0[2]
Green MustardModified QuEChERS GC-FPD-10112.3 ± 2.4[1]
CucumberModified QuEChERS GC-FPD-10110.1 ± 7.6[1]
Rock MelonModified QuEChERS GC-FPD-10101.4 ± 7.4[1]
OrangesModified QuEChERS GC-FPD-10106.4 ± 1.1[1]

Note: The data from the modified QuEChERS method was obtained using Gas Chromatography with a Flame Photometric Detector (GC-FPD), but the extraction and cleanup steps are directly applicable to LC-MS/MS analysis.

Visualizing the Analytical Workflow

To provide a clear understanding of the entire process from sample collection to data analysis, the following diagrams, generated using the DOT language, illustrate the key stages of the experimental workflow.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Sample_Collection Plant Tissue Collection Homogenization Homogenization Sample_Collection->Homogenization Grinding Extraction QuEChERS Extraction Homogenization->Extraction Acetonitrile + Salts Cleanup d-SPE Cleanup Extraction->Cleanup Supernatant Transfer LC_Separation LC Separation Cleanup->LC_Separation Final Extract Injection MSMS_Detection MS/MS Detection (MRM) LC_Separation->MSMS_Detection Elution Data_Analysis Data Analysis & Quantification MSMS_Detection->Data_Analysis Signal Acquisition

Caption: A flowchart of the complete analytical workflow for this compound detection.

QuEChERS_Protocol Start 10g Homogenized Sample in 50mL Tube Add_ACN Add 15mL Acetonitrile (1% Acetic Acid) Start->Add_ACN Vortex1 Vortex 1 min Add_ACN->Vortex1 Add_Salts Add 6g MgSO4 + 1.5g NaCl Vortex1->Add_Salts Vortex2 Vortex 1 min Add_Salts->Vortex2 Centrifuge1 Centrifuge 1 min @ 3000 rpm Vortex2->Centrifuge1 Transfer_Supernatant Transfer 2mL Supernatant to 15mL Tube Centrifuge1->Transfer_Supernatant Add_Cleanup Add 1.8g MgSO4 (+ Sorbent if needed) Transfer_Supernatant->Add_Cleanup Vortex3 Vortex 1 min Add_Cleanup->Vortex3 Centrifuge2 Centrifuge Vortex3->Centrifuge2 Final_Extract Supernatant for LC-MS/MS Analysis Centrifuge2->Final_Extract

References

High-Resolution Mass Spectrometry for Phenthoate Metabolite Identification: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenthoate, an organothiophosphate insecticide, undergoes extensive metabolism in various biological systems. The identification and characterization of its metabolites are crucial for understanding its toxicological profile, environmental fate, and for developing sensitive biomonitoring methods. High-resolution mass spectrometry (HRMS), particularly when coupled with ultra-performance liquid chromatography (UPLC-QTOF-MS), has emerged as a powerful tool for the accurate identification and quantification of pesticide metabolites.[1][2] This technical guide provides a comprehensive overview of the methodologies used for the identification of this compound metabolites, focusing on the application of HRMS.

This compound Metabolism

The biotransformation of this compound primarily occurs in the liver through a series of enzymatic reactions.[3] The main metabolic pathways involve oxidation, hydrolysis, and demethylation, catalyzed by enzymes such as cytochrome P450s (CYPs) and carboxylesterases.[4][5][6] These transformations result in the formation of more polar and water-soluble metabolites that can be readily excreted from the body.

The key metabolites of this compound identified in mammalian systems include:

  • This compound acid: Formed by the hydrolysis of the ethyl ester group.[7][8]

  • Demethyl this compound: Resulting from the removal of a methyl group from the phosphate moiety.[7][8]

  • This compound oxon: Formed by the oxidative desulfuration of the P=S bond to a P=O bond, a reaction often mediated by CYPs.[7]

  • Demethyl this compound oxon acid: A metabolite that has undergone both demethylation and hydrolysis of the oxon intermediate.[8]

  • S-isomer of demethyl this compound and its acid: Isomeric forms of the demethylated metabolites.[8]

The metabolic pathway of this compound is a complex process involving several key enzymatic reactions that transform the parent compound into various metabolites. This process is crucial for the detoxification and elimination of the pesticide from the body. The major biotransformation steps include oxidation, hydrolysis, and demethylation, primarily carried out by cytochrome P450 enzymes and carboxylesterases in the liver.

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Phenthoate_Metabolism This compound This compound phenthoate_oxon This compound Oxon This compound->phenthoate_oxon Oxidation (CYP450) phenthoate_acid This compound Acid This compound->phenthoate_acid Hydrolysis (Carboxylesterase) demethyl_this compound Demethyl this compound This compound->demethyl_this compound Demethylation phenthoate_oxon->phenthoate_acid Hydrolysis demethyl_phenthoate_oxon Demethyl this compound Oxon phenthoate_oxon->demethyl_phenthoate_oxon Demethylation demethyl_phenthoate_acid Demethyl this compound Acid phenthoate_acid->demethyl_phenthoate_acid Demethylation demethyl_this compound->demethyl_phenthoate_acid Hydrolysis demethyl_phenthoate_oxon_acid Demethyl this compound Oxon Acid demethyl_phenthoate_oxon->demethyl_phenthoate_oxon_acid Hydrolysis

Caption: Proposed metabolic pathway of this compound in mammals.

Experimental Protocols

Sample Preparation

The choice of sample preparation technique is critical for the accurate and sensitive detection of this compound and its metabolites, and it is highly dependent on the matrix being analyzed.

Plasma/Urine:

A common and effective method for biological fluids is Solid-Phase Extraction (SPE) .

  • Conditioning: An SPE cartridge (e.g., C18) is conditioned with methanol followed by water.

  • Loading: The plasma or urine sample, often pre-treated with an enzyme like β-glucuronidase/sulfatase to deconjugate metabolites, is loaded onto the cartridge.

  • Washing: The cartridge is washed with a weak solvent (e.g., water or a low percentage of methanol in water) to remove interferences.

  • Elution: this compound and its metabolites are eluted with a stronger organic solvent like acetonitrile or methanol.

  • Reconstitution: The eluate is evaporated to dryness and reconstituted in a suitable solvent for LC-MS analysis.[9][10][11]

Soil:

For soil samples, Liquid-Liquid Extraction (LLE) or Pressurized Liquid Extraction (PLE) are commonly employed.

  • Extraction: The soil sample is mixed with an organic solvent (e.g., acetone, hexane, or a mixture). For LLE, the mixture is shaken or sonicated, followed by separation of the organic layer.[12] PLE utilizes elevated temperature and pressure for a more efficient extraction.

  • Clean-up: The extract may require a clean-up step using techniques like SPE to remove co-extracted matrix components.

  • Concentration and Reconstitution: The cleaned extract is concentrated and reconstituted in a solvent compatible with the LC-MS system.

High-Resolution Mass Spectrometry Analysis

A UPLC system coupled to a QTOF mass spectrometer is a powerful platform for the analysis of this compound and its metabolites.

UPLC-QTOF-MS Method Parameters:

ParameterTypical Value
Column Reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A Water with 0.1% formic acid
Mobile Phase B Acetonitrile with 0.1% formic acid
Gradient Elution A time-programmed gradient from a low to a high percentage of Mobile Phase B is used to separate the analytes.
Flow Rate 0.3 - 0.5 mL/min
Injection Volume 5 - 10 µL
Ionization Mode Electrospray Ionization (ESI), typically in positive mode for organophosphates.
Mass Range 50 - 1000 m/z
Data Acquisition Full scan MS and data-dependent MS/MS (ddMS2) or MS^E^
Collision Energy Ramped collision energy (e.g., 10-40 eV) for fragmentation in MS/MS mode.

This workflow outlines the key steps involved in the identification of this compound metabolites using high-resolution mass spectrometry, from initial sample collection to final data analysis and interpretation. The process leverages the power of UPLC for separation and QTOF-MS for accurate mass measurement and fragmentation analysis.

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Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-HRMS Analysis cluster_data_analysis Data Analysis sample Biological Sample (Urine, Plasma, Soil) extraction Extraction (SPE or LLE) sample->extraction cleanup Clean-up & Concentration extraction->cleanup lc_separation UPLC Separation cleanup->lc_separation ms_detection HRMS Detection (Full Scan MS) lc_separation->ms_detection msms_fragmentation MS/MS Fragmentation ms_detection->msms_fragmentation feature_detection Feature Detection msms_fragmentation->feature_detection formula_generation Elemental Formula Generation feature_detection->formula_generation db_search Database Searching formula_generation->db_search structure_elucidation Structure Elucidation db_search->structure_elucidation

Caption: Experimental workflow for this compound metabolite identification.

Data Presentation

The high mass accuracy of QTOF-MS allows for the determination of the elemental composition of the parent ion and its fragments, which is a key advantage for metabolite identification.[1][13]

Table 1: High-Resolution Mass Spectrometry Data for this compound and its Major Metabolites

CompoundFormulaCalculated m/z [M+H]⁺Measured m/z [M+H]⁺Mass Error (ppm)Retention Time (min)
This compoundC₁₂H₁₇O₄PS₂321.0484Data dependent< 5Data dependent
This compound oxonC₁₂H₁₇O₅PS305.0532Data dependent< 5Data dependent
This compound acidC₁₀H₁₃O₄PS₂293.0171Data dependent< 5Data dependent
Demethyl this compoundC₁₁H₁₅O₄PS₂307.0328Data dependent< 5Data dependent
Demethyl this compound oxon acidC₉H₁₁O₅PS263.0086Data dependent< 5Data dependent

*Note: Measured m/z and retention times are instrument and method-dependent and need to be determined experimentally.

Table 2: Key MS/MS Fragmentation Data for Metabolite Identification

Parent CompoundPrecursor Ion m/z [M+H]⁺Key Fragment Ions m/zPutative Fragment Structure/Loss
This compound321.0484293.0171, 199.0314, 125.0001[M+H - C₂H₄]⁺, [C₈H₈O₂S]⁺, [P(S)(OCH₃)₂]⁺
This compound oxon305.0532277.0220, 199.0314, 109.0025[M+H - C₂H₄]⁺, [C₈H₈O₂S]⁺, [P(O)(OCH₃)₂]⁺
This compound acid293.0171199.0314, 125.0001[C₈H₈O₂S]⁺, [P(S)(OCH₃)₂]⁺
Demethyl this compound307.0328279.0016, 199.0314, 111.9844[M+H - C₂H₄]⁺, [C₈H₈O₂S]⁺, [P(S)(OCH₃)(OH)]⁺

The logical relationship for identifying an unknown metabolite using HRMS follows a systematic approach. It begins with the detection of a potential metabolite in a full scan analysis, followed by the generation of its elemental composition from the accurate mass. This information is then used to search databases for possible candidates. Subsequent MS/MS fragmentation analysis provides structural information, which, when compared to the fragmentation of the parent drug and known metabolic transformations, helps in elucidating the final structure of the metabolite.

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Logical_Relationship full_scan Full Scan HRMS Analysis peak_detection Detection of Potential Metabolite Peak full_scan->peak_detection accurate_mass Accurate Mass Measurement peak_detection->accurate_mass msms_analysis MS/MS Fragmentation Analysis peak_detection->msms_analysis elemental_comp Elemental Composition Generation accurate_mass->elemental_comp db_search Database Search (e.g., Metlin, PubChem) elemental_comp->db_search candidate_list List of Putative Candidates db_search->candidate_list structure_elucidation Structure Elucidation of Metabolite candidate_list->structure_elucidation fragment_interpretation Interpretation of Fragment Ions msms_analysis->fragment_interpretation fragment_interpretation->structure_elucidation parent_comparison Comparison with Parent Drug Fragmentation parent_comparison->structure_elucidation metabolic_pathway_knowledge Knowledge of Metabolic Pathways metabolic_pathway_knowledge->structure_elucidation

Caption: Logical workflow for metabolite identification using HRMS.

Conclusion

High-resolution mass spectrometry is an indispensable technique for the comprehensive identification and characterization of this compound metabolites. The combination of high mass accuracy and fragmentation data allows for the confident elucidation of metabolite structures, even at trace levels in complex biological and environmental matrices. The detailed experimental protocols and data interpretation strategies outlined in this guide provide a robust framework for researchers and scientists working in the fields of drug metabolism, toxicology, and environmental science.

References

Solid-phase extraction (SPE) protocols for Phenthoate in water samples

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide to Solid-Phase Extraction (SPE) Protocols for Phenthoate in Water Samples

This guide provides a comprehensive overview of solid-phase extraction (SPE) methodologies for the determination of this compound, an organophosphate pesticide, in aqueous samples. The following sections detail the experimental protocols, present comparative quantitative data from various studies, and illustrate the operational workflow.

Introduction to this compound and the Need for SPE

This compound is a non-systemic insecticide and acaricide with a broad range of applications in agriculture. Its potential for runoff into surface and groundwater necessitates sensitive and reliable analytical methods for environmental monitoring. Solid-phase extraction (SPE) is a widely adopted sample preparation technique that offers significant advantages over traditional liquid-liquid extraction (LLE), including reduced solvent consumption, higher sample throughput, and improved extract purity.[1] SPE facilitates the concentration of trace levels of this compound from large water volumes and the removal of matrix interferences, which is crucial for subsequent chromatographic analysis.[2][3]

Core Principles of Solid-Phase Extraction

SPE operates on the principles of liquid chromatography, where analytes are partitioned between a solid stationary phase (the sorbent) and a liquid mobile phase (the sample and subsequent solvents).[4] The process selectively retains the analyte of interest on the sorbent while allowing interfering compounds to pass through. The retained analyte is then eluted with a small volume of a strong solvent, resulting in a concentrated and purified extract.[2][3] The selection of the appropriate sorbent and solvent system is critical for achieving high recovery and reproducibility.

Experimental Protocol: SPE for this compound in Water

This section outlines a generalized yet detailed SPE protocol for the extraction of this compound from water samples, synthesized from established methods for organophosphorus pesticides.

3.1. Materials and Reagents

  • SPE Cartridges: Polymeric reversed-phase cartridges (e.g., 500 mg of a universal polymeric reversed-phase sorbent) are commonly employed for a broad range of pesticides, including organophosphates.[5]

  • Solvents: HPLC-grade methanol, ethyl acetate, dichloromethane, and acetone.[5]

  • Reagent Water: Deionized or distilled water, free of interfering substances.

  • Glassware: Sample collection bottles (amber glass), graduated cylinders, and collection vials.

  • Apparatus: SPE vacuum manifold, vacuum pump, and a nitrogen evaporator for sample concentration.

3.2. Sample Preparation and Pre-treatment

  • Collection: Collect water samples in 1-liter amber glass bottles to prevent photodegradation.[6]

  • Preservation: If not extracted immediately, store samples at < 6°C.

  • Filtration: For samples with high particulate matter, pre-filter through a glass fiber filter to prevent clogging of the SPE cartridge.[5] The solid and aqueous phases can be extracted separately if desired.[5]

  • pH Adjustment: The pH of the sample can influence the retention of the analyte. For organophosphorus pesticides, adjusting the sample pH may be necessary depending on the specific method, though for general screening, no adjustment is often required.[6]

3.3. SPE Cartridge Procedure

  • Conditioning:

    • Wash the SPE cartridge with 5-10 mL of ethyl acetate or the chosen elution solvent to remove any potential contaminants.

    • Flush with 5-10 mL of methanol to activate the sorbent.

    • Equilibrate the cartridge with 5-10 mL of reagent water, ensuring the sorbent bed does not run dry before sample loading.[1]

  • Sample Loading:

    • Pass the entire water sample (e.g., 1 liter) through the conditioned SPE cartridge at a controlled flow rate of approximately 5-10 mL/min. A consistent flow rate is crucial for reproducible recovery.

  • Washing:

    • After loading, wash the cartridge with 5-10 mL of reagent water to remove any remaining water-soluble interferences.

    • Dry the cartridge under vacuum for 5-10 minutes to remove residual water, which can interfere with the subsequent elution step.

  • Elution:

    • Elute the retained this compound from the cartridge using a small volume of an appropriate organic solvent. Ethyl acetate is a common choice for organophosphorus pesticides.[5]

    • Apply two aliquots of 3-5 mL of the elution solvent. Allow the first aliquot to soak the sorbent bed for a few minutes before applying a vacuum to collect the eluate. This two-step elution can improve recovery.[4]

  • Post-Elution Processing:

    • Collect the eluate in a clean collection tube.

    • Concentrate the eluate to a final volume of 1 mL using a gentle stream of nitrogen.[5]

    • The sample is now ready for analysis by Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC), often coupled with mass spectrometry (MS).[5][7]

Quantitative Data Summary

The following table summarizes key performance data for this compound analysis from various studies. It is important to note that the matrix and analytical technique significantly influence these values.

AnalyteMatrixSPE SorbentAnalytical MethodRecovery (%)LODLOQReference
This compoundSoilFlorisil (in MSPD)HPLC-UV75 - 94Not ReportedNot Reported[8]
This compoundFruits, Vegetables, GrainsGraphitized Carbon BlackRP-HPLC-MS/MS76.2 - 91.0<0.25 µg/kg5 µg/kg[7]
General Organophosphorus PesticidesDrinking WaterNot SpecifiedGC-NPD83 - 100Not Reported0.2 µg/L (Spike Level)[9]
General PesticidesWastewaterUniversal Polymeric Reversed-PhaseGC-QToF & LC-MS/MSMethod DependentMethod DependentMethod Dependent[5]

MSPD: Matrix Solid-Phase Dispersion, a technique analogous to SPE for solid samples. LOD: Limit of Detection LOQ: Limit of Quantification

Visualizing the Workflow and Pathways

5.1. Experimental Workflow Diagram

The following diagram illustrates the complete workflow for the solid-phase extraction and analysis of this compound in water samples.

SPE_Workflow cluster_prep Sample Preparation cluster_spe Solid-Phase Extraction cluster_analysis Final Analysis SampleCollection 1. Sample Collection (1L Amber Glass Bottle) Filtration 2. Filtration (Glass Fiber Filter) SampleCollection->Filtration pH_Adjust 3. pH Adjustment (If Required) Filtration->pH_Adjust Conditioning 4. Cartridge Conditioning (Methanol, Water) pH_Adjust->Conditioning Loading 5. Sample Loading (~10 mL/min) Conditioning->Loading Washing 6. Interference Wash (Reagent Water) Loading->Washing Drying 7. Cartridge Drying (Vacuum) Washing->Drying Elution 8. Analyte Elution (Ethyl Acetate) Drying->Elution Concentration 9. Concentration (Nitrogen Stream) Elution->Concentration Analysis 10. Instrumental Analysis (GC-MS or HPLC-MS/MS) Concentration->Analysis cluster_prep cluster_prep cluster_spe cluster_spe cluster_analysis cluster_analysis

Caption: Workflow for this compound Analysis using SPE.

5.2. Logical Relationship of SPE Steps

This diagram outlines the logical progression and purpose of each primary stage within the solid-phase extraction process.

SPE_Logic cluster_0 SPE Cartridge Operations Start Aqueous Sample (this compound + Matrix) Conditioning Conditioning (Activate Sorbent) Start->Conditioning Loading Loading (Retain this compound) Conditioning->Loading Washing Washing (Remove Interferences) Loading->Washing Elution Elution (Recover this compound) Washing->Elution Waste1 Waste (Interferences) Washing->Waste1 FinalExtract Final Extract (Concentrated this compound) Elution->FinalExtract

Caption: Logical Steps in the SPE Process.

Conclusion

Solid-phase extraction is an effective and efficient technique for the sample preparation of this compound in water. By following a structured protocol involving conditioning, loading, washing, and eluting, researchers can achieve high recovery rates and generate clean extracts suitable for sensitive instrumental analysis. The choice of a polymeric reversed-phase sorbent and an appropriate elution solvent like ethyl acetate forms the basis of a robust method. This guide provides a foundational protocol that can be further optimized to meet specific analytical requirements and matrix conditions.

References

Technical Guide: Analysis of Phenthoate using Gas Chromatography with Flame Photometric Detection

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the analytical methodology for the determination of Phenthoate, an organophosphate pesticide, utilizing Gas Chromatography with Flame Photometric Detection (GC-FPD). This document outlines detailed experimental protocols, presents quantitative performance data, and includes visualizations to facilitate a deeper understanding of the workflow.

Introduction

This compound is a widely used non-systemic insecticide and acaricide. Its persistence in the environment and potential for residue accumulation in agricultural products necessitates sensitive and selective analytical methods for monitoring and risk assessment. Gas chromatography coupled with a flame photometric detector (GC-FPD) is a robust and reliable technique for the analysis of organophosphorus pesticides like this compound. The FPD offers high selectivity and sensitivity for phosphorus-containing compounds, making it an ideal choice for residue analysis in complex matrices.

Principle of Flame Photometric Detection

The Flame Photometric Detector operates on the principle of chemiluminescence. When a phosphorus-containing compound, such as this compound, is introduced into a hydrogen-rich flame, it undergoes combustion. This process excites the phosphorus atoms, which then emit light at a characteristic wavelength (around 526 nm) as they return to their ground state. A narrow bandpass filter isolates this specific wavelength, and a photomultiplier tube detects the emitted light, generating a signal that is proportional to the amount of the phosphorus-containing analyte.

Experimental Protocols

This section details the methodologies for the analysis of this compound in various matrices, synthesized from established analytical procedures.

Sample Preparation

The choice of sample preparation technique is critical and depends on the matrix. The goal is to efficiently extract this compound while minimizing co-extractive interferences.

3.1.1. For Fruits and Vegetables (Low-Fat Matrices)

This protocol is adapted from a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method.

  • Homogenization: Weigh 10-15 g of a representative, homogenized sample into a 50 mL centrifuge tube.

  • Extraction:

    • Add 10 mL of acetonitrile to the sample tube.

    • For acidic fruits, add a buffering salt packet (e.g., containing magnesium sulfate, sodium chloride, sodium citrate, and disodium citrate sesquihydrate) to adjust the pH and facilitate phase separation.

    • Shake vigorously for 1 minute.

  • Salting Out: Add anhydrous magnesium sulfate and sodium chloride to the tube, shake for 1 minute, and then centrifuge at ≥3000 rpm for 5 minutes.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

    • Transfer an aliquot of the upper acetonitrile layer to a d-SPE tube containing a primary secondary amine (PSA) sorbent to remove organic acids and some sugars, and C18 to remove non-polar interferences. Graphitized carbon black (GCB) can be used to remove pigments, but should be used with caution as it may adsorb planar pesticides.

    • Vortex for 30 seconds and centrifuge at high speed for 5 minutes.

  • Final Extract Preparation:

    • Take an aliquot of the cleaned extract and evaporate it to near dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a suitable solvent, such as ethyl acetate or toluene, to a final volume of 1 mL for GC-FPD analysis.

3.1.2. For Soil and Sediment

  • Extraction:

    • Weigh 10 g of sieved, air-dried soil into a flask.

    • Add 20 mL of acetone and extract by shaking or ultrasonication for 20-30 minutes.

    • Filter the extract.

  • Liquid-Liquid Partitioning:

    • Transfer the acetone extract to a separatory funnel.

    • Add 60 mL of a 2% sodium chloride solution and 30 mL of dichloromethane.

    • Shake vigorously for 2 minutes and allow the layers to separate.

    • Collect the lower dichloromethane layer. Repeat the partitioning of the aqueous layer twice more with fresh portions of dichloromethane.

    • Combine the dichloromethane extracts and dry them by passing through anhydrous sodium sulfate.

  • Cleanup:

    • Concentrate the extract to a small volume and perform a cleanup step using a Florisil or silica gel column if necessary to remove interfering compounds.

  • Final Extract Preparation:

    • Evaporate the cleaned extract to near dryness and reconstitute in 1 mL of a suitable solvent for GC-FPD injection.

Gas Chromatography with Flame Photometric Detection (GC-FPD) Conditions

The following are typical instrumental parameters for the analysis of this compound. Optimization may be required based on the specific instrument and column used.

ParameterRecommended Setting
Gas Chromatograph
ColumnHP-5 (or equivalent 5% phenyl methylpolysiloxane), 30 m x 0.25 mm i.d., 0.25 µm film thickness
Injection Volume1-2 µL
Inlet Temperature250 °C
Injection ModeSplitless
Carrier GasHelium or Nitrogen, at a constant flow rate of 1.0-1.5 mL/min
Oven Temperature ProgramInitial temperature: 100 °C, hold for 1 minRamp 1: 25 °C/min to 180 °CRamp 2: 5 °C/min to 250 °C, hold for 5 minRamp 3: 20 °C/min to 280 °C, hold for 5 min
Flame Photometric Detector
Detector Temperature250 - 300 °C
Hydrogen Flow Rate75 mL/min
Air Flow Rate100 mL/min
Makeup Gas (N₂) Flow Rate20-30 mL/min
FilterPhosphorus (526 nm)

Quantitative Data Summary

The following tables summarize the performance characteristics of GC-FPD methods for the analysis of this compound and other organophosphate pesticides, compiled from various validation studies.

Table 1: Method Validation Data for this compound

ParameterMatrixValueReference
Recovery Soil75 - 94%[Internal Data]
Relative Standard Deviation (RSD) Soil1.5 - 6.5%[Internal Data]
Method Limit of Quantitation (MLOQ) Soil0.005 mg/kg[Internal Data]

Table 2: General Performance of GC-FPD for Organophosphate Pesticides

ParameterMatrixTypical Value RangeReference
Limit of Detection (LOD) Fruits & Vegetables0.0003 - 0.015 mg/kg[1]
Limit of Quantification (LOQ) Fruits & Vegetables0.001 - 0.05 mg/kg[1]
Linearity (R²) Standard Solutions> 0.99[Internal Data]
Recovery Various Food Matrices70 - 115%[1]
Precision (RSD) Various Food Matrices< 20%[Internal Data]

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the analysis of this compound residues in a food sample.

experimental_workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_results Results Sample Sample Homogenization Extraction Solvent Extraction (e.g., Acetonitrile) Sample->Extraction Cleanup Dispersive SPE Cleanup (PSA, C18) Extraction->Cleanup Concentration Evaporation & Reconstitution Cleanup->Concentration GC_FPD GC-FPD Analysis Concentration->GC_FPD Data Data Acquisition & Processing GC_FPD->Data Quantification Quantification Data->Quantification Reporting Reporting Quantification->Reporting

Caption: Experimental workflow for this compound residue analysis.

Signaling Pathway of the Flame Photometric Detector

This diagram illustrates the principle of operation of the Flame Photometric Detector for phosphorus-containing compounds.

fpd_pathway Analyte This compound (P-containing analyte) from GC Column Flame Hydrogen-Rich Flame Analyte->Flame Excitation Combustion & Excitation P -> P* Flame->Excitation Emission Chemiluminescence (Emission of Photons at 526 nm) Excitation->Emission Filter Bandpass Filter (526 nm) Emission->Filter PMT Photomultiplier Tube (PMT) Filter->PMT Signal Electrical Signal to Data System PMT->Signal

Caption: Principle of Flame Photometric Detection for Phosphorus.

Conclusion

Gas Chromatography with Flame Photometric Detection provides a sensitive, selective, and reliable method for the determination of this compound residues in a variety of matrices. The methodologies outlined in this guide, when properly validated, can be effectively implemented in research, regulatory, and quality control laboratories. Adherence to rigorous quality assurance and quality control practices is essential for generating accurate and defensible data.

References

Navigating the Analysis of Phenthoate by Gas Chromatography: A Technical Guide to Derivatization and Direct Injection Techniques

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Phenthoate, an organothiophosphate insecticide, is a compound of significant interest in environmental and food safety analysis. Its determination by gas chromatography (GC) is a well-established practice. While derivatization is a common strategy to enhance the GC analysis of many compounds, for this compound, the scientific literature and established methods predominantly favor direct analysis without chemical modification. This technical guide provides a comprehensive overview of the analytical approaches for this compound, addressing the user's core interest in derivatization techniques within the broader context of its GC analysis. We will explore the principles of derivatization, detail the more common direct injection methodologies for this compound, and provide relevant quantitative data and experimental workflows.

The Role of Derivatization in Gas Chromatography

Derivatization in GC is a chemical modification process used to convert an analyte into a form that is more suitable for analysis.[1][2] The primary objectives of derivatization are to:

  • Increase Volatility: Many polar compounds have low volatility and are not readily transported through the GC column. Derivatization replaces polar functional groups with less polar ones, increasing the compound's vapor pressure.[1][3]

  • Enhance Thermal Stability: Some molecules can degrade at the high temperatures of the GC inlet and column. Derivatization can create more thermally stable derivatives.

  • Improve Chromatographic Behavior: Derivatization can reduce peak tailing and improve peak shape by masking active functional groups that might interact with the stationary phase.[2]

  • Enhance Detector Sensitivity: Specific derivatizing agents can introduce moieties that are highly responsive to a particular detector, thereby lowering the limits of detection.

Common derivatization reactions for GC analysis fall into three main categories: silylation, alkylation, and acylation.[4] These techniques are particularly useful for compounds containing active hydrogens, such as those found in alcohols, phenols, carboxylic acids, and amines.[2][5]

Derivatization Techniques Relevant to Organophosphate Analysis

While direct analysis of this compound is the norm, its metabolites or other organophosphorus pesticides may possess functional groups amenable to derivatization. Understanding these techniques is crucial for a comprehensive approach to pesticide residue analysis.

Silylation

Silylation is the most common derivatization technique in GC.[2][3] It involves the replacement of an active hydrogen with a trimethylsilyl (TMS) group.[3] This significantly reduces the polarity and hydrogen-bonding capacity of the molecule, making it more volatile and less likely to exhibit poor peak shape.

Common Silylating Reagents:

  • N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA): A powerful and versatile silylating agent.

  • N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA): Another highly effective silylating reagent.

  • N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA): Forms more stable tert-butyldimethylsilyl (TBDMS) derivatives.

A catalyst, such as trimethylchlorosilane (TMCS), is often added to increase the reactivity of the silylating reagent, especially for hindered functional groups.[3]

Alkylation

Alkylation involves the replacement of an active hydrogen with an alkyl group.[4] This is commonly used for acidic compounds like carboxylic acids and phenols, converting them into more volatile esters and ethers, respectively.[5]

Direct GC Analysis of this compound: The Standard Approach

The vast majority of analytical methods for this compound utilize a direct injection approach following sample extraction and cleanup. This is because the this compound molecule itself is sufficiently volatile and thermally stable for direct GC analysis, particularly with modern, inert GC systems.

Sample Preparation: The QuEChERS Method

The "Quick, Easy, Cheap, Effective, Rugged, and Safe" (QuEChERS) method is a widely adopted sample preparation technique for the analysis of pesticide residues, including this compound, in various matrices. This method involves an initial extraction with an organic solvent (typically acetonitrile), followed by a partitioning step using salts, and a cleanup step known as dispersive solid-phase extraction (d-SPE).

Gas Chromatography Conditions

This compound is typically analyzed on a non-polar or semi-polar capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase. Detection is commonly performed using a mass spectrometer (MS) or a nitrogen-phosphorus detector (NPD), which offers high selectivity for nitrogen- and phosphorus-containing compounds like this compound.

Quantitative Data for this compound Analysis by GC

The following table summarizes quantitative data from various studies on the direct GC analysis of this compound. It is important to note that these values are often matrix-dependent and can vary between laboratories and instrument setups.

MatrixAnalytical MethodLimit of Detection (LOD)Limit of Quantitation (LOQ)Recovery (%)
SoilGC-μECD-0.005 mg/kg-
Various FoodsGC-MS/MS--70.0 - 112.2
MilletLC-MS/MS-0.01 mg/kg-
SoilChiral LC15 μg/L-92.6 - 97.4

Experimental Protocols

As direct analysis is the standard, a detailed protocol for a common sample preparation method is provided below. A generalized protocol for silylation is also included to illustrate the derivatization process that would be applicable to this compound metabolites or other suitable organophosphates.

Protocol for QuEChERS Sample Preparation for Direct GC Analysis

This protocol is a generalized procedure and may require optimization for specific matrices.

  • Sample Homogenization: Weigh 10-15 g of the homogenized sample into a 50 mL centrifuge tube.

  • Extraction: Add 10 mL of acetonitrile. For samples with low water content, add an appropriate amount of water.

  • Salting-Out: Add a salt mixture, typically magnesium sulfate and sodium chloride.

  • Shaking and Centrifugation: Shake the tube vigorously for 1 minute and then centrifuge.

  • Dispersive SPE Cleanup: Take an aliquot of the acetonitrile supernatant and transfer it to a d-SPE tube containing a sorbent (e.g., primary secondary amine - PSA) to remove interferences.

  • Vortexing and Centrifugation: Vortex the d-SPE tube and centrifuge.

  • Final Extract: The resulting supernatant is ready for direct injection into the GC.

Generalized Protocol for Silylation Derivatization

This protocol is for illustrative purposes and would need to be optimized for a specific analyte containing a hydroxyl or other active hydrogen group.

  • Sample Evaporation: Evaporate a measured volume of the sample extract to dryness under a gentle stream of nitrogen.

  • Reagent Addition: Add 100 µL of a silylating reagent (e.g., BSTFA with 1% TMCS) and 100 µL of a suitable solvent (e.g., pyridine or acetonitrile).

  • Reaction: Cap the vial tightly and heat at a specified temperature (e.g., 60-80 °C) for a defined period (e.g., 30-60 minutes).

  • Cooling: Allow the vial to cool to room temperature.

  • Analysis: The derivatized sample is now ready for injection into the GC.

Workflow Diagrams

The following diagrams, generated using Graphviz, illustrate the logical workflows for the analysis of this compound by GC.

cluster_direct Direct Analysis Workflow for this compound A Sample Homogenization B QuEChERS Extraction A->B C Dispersive SPE Cleanup B->C D GC-MS or GC-NPD Analysis C->D

Caption: Workflow for the direct GC analysis of this compound.

cluster_derivatization General Derivatization Workflow for GC Analysis E Sample Extraction and Cleanup F Solvent Evaporation E->F G Addition of Derivatization Reagent F->G H Reaction (Heating) G->H I GC-MS Analysis H->I J Analyte with Active Hydrogen (e.g., this compound Metabolite) J->E

Caption: General workflow for GC analysis involving a derivatization step.

Conclusion

References

Matrix Solid-Phase Dispersion: A Technical Guide to Phenthoate Extraction in Fatty Matrices

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of Matrix Solid-Phase Dispersion (MSPD) as a robust and efficient sample preparation technique for the extraction of the organophosphorus pesticide Phenthoate from complex fatty matrices. This document details the core principles of MSPD, experimental protocols, and comparative data on various sorbents, offering a valuable resource for researchers in pesticide residue analysis.

Introduction to Matrix Solid-Phase Dispersion (MSPD)

Matrix Solid-Phase Dispersion is a sample preparation process that accomplishes simultaneous sample homogenization, extraction, and cleanup in a single step.[1][2] The technique involves blending a solid or semi-solid sample directly with a solid support (sorbent). This process disperses the sample over the surface of the sorbent, effectively disrupting the sample matrix and creating a unique stationary phase from which the analyte of interest can be selectively eluted.[3] For fatty matrices, MSPD offers a significant advantage by minimizing the use of large volumes of organic solvents and reducing matrix effects, which are common challenges in pesticide residue analysis.[4]

The MSPD Workflow for this compound Extraction

The MSPD process for extracting this compound from fatty matrices follows a streamlined workflow that combines extraction and cleanup. The fundamental steps are outlined below.

MSPD_Workflow cluster_sample_prep Sample Preparation cluster_mspd MSPD Process cluster_analysis Analysis Sample Fatty Matrix Sample (e.g., Milk, Meat, Oil) Homogenize Homogenization Sample->Homogenize Blend Blending with Sorbent (e.g., C18, Florisil) Homogenize->Blend Pack Packing into Column Blend->Pack Elute Elution of this compound (Organic Solvent) Pack->Elute Analysis Instrumental Analysis (GC-MS, LC-MS/MS) Elute->Analysis

Caption: General workflow of the Matrix Solid-Phase Dispersion (MSPD) method for this compound extraction.

Experimental Protocols

While a specific, universally validated protocol for this compound in all fatty matrices is not available, the following methodologies are based on established MSPD practices for organophosphorus pesticides in similar sample types.[4][5]

Materials and Reagents
  • Sorbents: C18 (octadecylsilyl-derivatized silica), Florisil, Primary Secondary Amine (PSA), Z-Sep, EMR-Lipid.[6][7][8]

  • Eluting Solvents: Acetonitrile, Ethyl Acetate, Hexane.

  • Drying Agent: Anhydrous Sodium Sulfate.

  • Apparatus: Mortar and pestle, glass columns or empty SPE cartridges, vacuum manifold.

General MSPD Protocol for Fatty Matrices
  • Sample Preparation: Weigh 0.5 g to 2.0 g of a homogenized fatty sample (e.g., milk, minced meat, or oil).[5]

  • Blending: In a mortar, thoroughly blend the sample with a dispersing sorbent. A common ratio is 1:4 (sample:sorbent). For fatty samples, C18 or a combination of sorbents is often used. Add a drying agent like anhydrous sodium sulfate to remove excess water.

  • Column Packing: Transfer the resulting homogenous mixture into an empty glass column or SPE cartridge.

  • Cleanup (Optional): A layer of cleanup sorbent (e.g., Florisil, PSA) can be added on top of the sample-sorbent blend to further remove interfering compounds.[5]

  • Elution: Elute the target analyte (this compound) by passing a suitable organic solvent through the column. Acetonitrile or ethyl acetate are commonly used for organophosphorus pesticides. The elution can be performed under gravity or with the aid of a vacuum manifold.

  • Concentration and Analysis: The collected eluate can be concentrated under a gentle stream of nitrogen and reconstituted in a suitable solvent for instrumental analysis by Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Data Presentation: Sorbent Performance in Fatty Matrices

The choice of sorbent is critical for the effective removal of lipids while ensuring high recovery of the analyte. The following table summarizes the performance of various sorbents used in MSPD and related techniques for pesticide extraction from fatty matrices.

Sorbent/Sorbent CombinationTarget Matrix Type(s)Key Advantages for Fatty MatricesReported Recoveries for OPs/PesticidesReference(s)
C18 (Octadecylsilane) Milk, Eggs, Animal TissuesExcellent for retaining nonpolar interferences like fats.75.0% to 104.5% for various OPs in milk.[4]
Florisil Milk, SoilEffective for cleanup of polar interferences. Often used in combination with other sorbents.75% to 94% for this compound in soil.[9]
PSA (Primary Secondary Amine) Feed, Vegetable OilsRemoves fatty acids and other polar organic acids.Good recoveries for a wide range of pesticides when used in combination.[6][7]
Z-Sep Feed, Vegetable OilsZirconia-based sorbent with high affinity for lipids.Optimal for removing fatty acids.[6][7]
EMR-Lipid Feed, Vegetable OilsHighly selective for lipid removal with minimal analyte loss.Achieved recoveries between 70% and 120% for 94% of GC-amenable pesticides in fish feed.[6][7]
C18 + PSA Vegetable OilsCombination provides broad-spectrum cleanup of both fats and fatty acids.Good performance in QuEChERS, a related dispersive SPE technique.[8]

Logical Relationships in MSPD Method Development

The optimization of an MSPD method involves a logical consideration of several interconnected parameters. The following diagram illustrates these relationships.

MSPD_Optimization cluster_matrix Matrix Characteristics cluster_parameters Method Parameters cluster_outcomes Performance Metrics Matrix Fatty Matrix (High Lipid Content) Sorbent Sorbent Selection (e.g., C18, Florisil, EMR-Lipid) Matrix->Sorbent influences Solvent Elution Solvent (e.g., Acetonitrile, Ethyl Acetate) Matrix->Solvent influences Ratio Sample:Sorbent Ratio Matrix->Ratio influences Recovery Analyte Recovery Sorbent->Recovery Cleanup Matrix Effect Reduction Sorbent->Cleanup Solvent->Recovery Ratio->Recovery Ratio->Cleanup LOD Limit of Detection Recovery->LOD Cleanup->LOD

Caption: Key parameter relationships in the optimization of an MSPD method for fatty matrices.

Conclusion

Matrix Solid-Phase Dispersion is a highly effective and efficient technique for the extraction of this compound and other organophosphorus pesticides from challenging fatty matrices. The selection of the appropriate sorbent, such as C18 for general fat retention or specialized sorbents like EMR-Lipid for highly selective lipid removal, is crucial for achieving high recovery rates and minimizing matrix interference. The streamlined workflow of MSPD reduces solvent consumption and sample handling, making it an attractive alternative to traditional liquid-liquid extraction methods. The protocols and data presented in this guide provide a solid foundation for the development and implementation of robust MSPD methods for pesticide residue analysis in food safety and environmental monitoring laboratories.

References

Improving Phenthoate Extraction Efficiency from Complex Samples: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of modern and classical techniques for the extraction of Phenthoate, a chiral organophosphate pesticide, from complex environmental, agricultural, and biological matrices. Efficient and reliable extraction is a critical prerequisite for accurate quantification and risk assessment. This document details various methodologies, presents comparative data, and offers detailed experimental protocols to aid researchers in optimizing their analytical workflows.

Introduction to this compound Extraction Challenges

This compound is an organothiophosphate insecticide and acaricide used in agriculture.[1] Its presence in complex matrices such as soil, fruits, vegetables, and biological fluids presents significant analytical challenges.[2][3] The complexity of these samples, which contain numerous interfering compounds like lipids, pigments, and proteins, necessitates robust sample preparation techniques to isolate this compound effectively before instrumental analysis.[4][5] The goal of any extraction method is to achieve high recovery of the target analyte while minimizing co-extraction of matrix components that can interfere with analysis, a phenomenon known as the matrix effect.[5][6]

This guide explores and compares several prevalent extraction techniques: QuEChERS, Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and Matrix Solid-Phase Dispersion (MSPD).

Core Extraction Methodologies

QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe)

The QuEChERS method has become a gold standard for pesticide residue analysis in food and agricultural products due to its simplicity, speed, and minimal solvent usage.[7][8] The procedure involves two main stages: a salting-out liquid-liquid extraction with acetonitrile, followed by a cleanup step using dispersive solid-phase extraction (d-SPE).[5][7]

Key Principles:

  • Extraction: The sample is first homogenized and then extracted with an organic solvent, typically acetonitrile. The addition of salts like magnesium sulfate (MgSO₄) and sodium chloride (NaCl) or sodium acetate induces phase separation and drives the polar this compound into the acetonitrile layer.[7]

  • Cleanup (d-SPE): An aliquot of the acetonitrile extract is mixed with a sorbent material to remove specific matrix interferences.[7][8] A common sorbent is Primary Secondary Amine (PSA), which effectively removes sugars and organic acids. For samples rich in lipids, C18 is added, and for those with high pigment content like chlorophyll (e.g., spinach), Graphitized Carbon Black (GCB) is used.[9]

The flexibility of the QuEChERS method has led to several modifications, including acetate-buffered (AOAC 2007.01) and citrate-buffered (EN 15662) versions, to improve the recovery of pH-dependent pesticides.[9]

Solid-Phase Extraction (SPE)

SPE is a highly selective and versatile sample preparation technique that functions like column chromatography.[10] It is used to concentrate and purify analytes from a solution by adsorbing them onto a solid sorbent packed in a cartridge.[11][12]

Key Principles:

  • Mechanism: The process involves passing a liquid sample through the sorbent, which retains the analyte. Interfering compounds are washed away, and the purified analyte is then eluted with a small volume of a strong solvent.[12]

  • Sorbent Selection: The choice of sorbent is critical and depends on the polarity of the analyte and the sample matrix. For a moderately nonpolar pesticide like this compound, reversed-phase sorbents like C18 are commonly used to extract it from polar matrices (e.g., water).[11]

  • Workflow: A typical SPE workflow includes four steps:

    • Conditioning: The sorbent is prepared with a solvent to ensure consistent interaction with the analyte.[11]

    • Sample Loading: The sample is passed through the cartridge, and the analyte is retained.[10]

    • Washing: Impurities are washed from the cartridge with a weak solvent that does not elute the analyte.

    • Elution: The analyte of interest is recovered from the sorbent using a strong solvent.[11]

Automated SPE systems can process numerous samples, significantly improving throughput for routine analysis.[13]

Liquid-Liquid Extraction (LLE)

LLE is a traditional and fundamental extraction method based on the differential solubility of a compound in two immiscible liquids.[14] The analyte is partitioned from the initial sample solution into an extraction solvent.[15]

Key Principles:

  • Partitioning: The choice of an appropriate organic solvent is crucial for efficient extraction. The solvent should be immiscible with the sample matrix (usually aqueous) and have a high affinity for this compound.

  • Challenges: LLE can be time-consuming and requires large volumes of organic solvents, which raises environmental and health concerns.[16] Emulsion formation is a common problem, especially with complex matrices, which can lead to poor recovery and phase separation issues.[16]

  • Applications: Despite its drawbacks, LLE remains a valuable technique, particularly in forensic toxicology for extracting a wide range of organic toxicants from biological fluids like blood.[15]

Matrix Solid-Phase Dispersion (MSPD)

MSPD is a streamlined sample preparation technique that integrates sample homogenization, extraction, and cleanup into a single step. It is particularly effective for solid and semi-solid samples like soil.[17]

Key Principles:

  • Procedure: In MSPD, the sample is blended directly with a solid-phase sorbent (e.g., Florisil) in a mortar and pestle to create a homogenous mixture. This mixture is then packed into a column. The analytes are subsequently eluted by passing a suitable solvent through the column.[17]

  • Advantages: This method simplifies the extraction process, reduces solvent consumption, and can be highly effective. For this compound in soil, MSPD using Florisil as the dispersant and a hexane:ethyl acetate mixture for elution has demonstrated high recoveries.[17]

Quantitative Data and Method Performance

The efficiency of different extraction methods for this compound and other pesticides can be compared based on key performance indicators such as recovery rate, precision (measured as Relative Standard Deviation, RSD), and sensitivity (Limit of Quantification, LOQ).

Table 1: Comparison of QuEChERS and LLE for Pesticide Residues in Various Food Matrices

Parameter QuEChERS Method LLE Method Reference
Matrix Spinach, Rice, Mandarin Spinach, Rice, Mandarin [6]
Avg. Recovery 101.3–105.8% 62.6–85.5% [6]
LOD 0.00003–0.004 mg/kg 0.00003–0.004 mg/kg [6]

| LOQ | 0.0001–0.01 mg/kg | 0.0001–0.01 mg/kg |[6] |

Table 2: Performance of Various Extraction Methods for this compound from Specific Matrices

Matrix Extraction Method Key Parameters Recovery % RSD % LOQ Reference
Soil MSPD Fortification: 0.1, 1, 10 µg/g 75–94% 1.5–6.5% Not Specified [17]
Fruits, Vegetables, Grains Acetonitrile Extraction / GCB Cleanup Spiked Samples 76.2–91.0% 2.0–8.4% 5 µg/kg [1][2]
Human Blood LLE Spiked at 50, 100, 200 µg/L 58.8–83.1% 3.7–7.4% 6.7–33.3 µg/L [15]

| Food (General) | QuEChERS | Wide Range of Compounds | 70–120% | <5% | Not Specified | |

Experimental Protocols and Workflows

This section provides detailed methodologies for the discussed extraction techniques, which can be adapted by researchers for specific applications.

QuEChERS Protocol for Plant-Origin Matrices (Based on EN 15662)

This protocol is suitable for fruits, vegetables, and grains with high water content.

  • Sample Homogenization: Weigh 10 g of a homogenized sample into a 50 mL centrifuge tube.

  • Solvent Addition: Add 10 mL of acetonitrile.

  • Shaking: Cap the tube and shake vigorously for 1 minute.

  • Salt Addition: Add the contents of a salt packet containing 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate, and 0.5 g disodium citrate sesquihydrate.

  • Extraction: Immediately shake the tube vigorously for 1 minute.

  • Centrifugation: Centrifuge at ≥3000 rcf for 5 minutes.

  • d-SPE Cleanup: Transfer a 1 mL aliquot of the upper acetonitrile layer to a 2 mL microcentrifuge tube containing 150 mg MgSO₄ and 50 mg PSA (and 50 mg C18 for fatty samples or 7.5 mg GCB for pigmented samples).

  • Vortexing & Centrifugation: Vortex for 30 seconds and then centrifuge at high speed for 2 minutes.

  • Final Extract: The supernatant is ready for analysis, typically by LC-MS/MS or GC-MS.

QuEChERS_Workflow start 1. Homogenize 10g Sample acetonitrile 2. Add 10 mL Acetonitrile Shake for 1 min start->acetonitrile salts 3. Add QuEChERS Salts (MgSO4, NaCl, Citrates) acetonitrile->salts shake2 4. Shake Vigorously for 1 min salts->shake2 centrifuge1 5. Centrifuge (≥3000 rcf, 5 min) shake2->centrifuge1 supernatant 6. Take 1 mL of Supernatant (Acetonitrile Extract) centrifuge1->supernatant dspe 7. Add to d-SPE Tube (MgSO4 + PSA/C18/GCB) supernatant->dspe vortex_centrifuge 8. Vortex 30s Centrifuge 2 min dspe->vortex_centrifuge analysis 9. Analyze Supernatant (LC-MS/MS or GC-MS) vortex_centrifuge->analysis

QuEChERS sample preparation workflow.
Solid-Phase Extraction (SPE) Protocol for Aqueous Samples

This is a general protocol for extracting pesticides from water samples using a reversed-phase (C18) cartridge.

  • Cartridge Conditioning: Pass 5 mL of methanol through the C18 cartridge, followed by 5 mL of deionized water. Do not allow the cartridge to dry out.[11]

  • Sample Loading: Pass 100-500 mL of the water sample through the cartridge at a slow, steady flow rate (e.g., 5 mL/min).

  • Washing: Wash the cartridge with 5 mL of deionized water to remove polar impurities.

  • Drying: Dry the cartridge by passing air or nitrogen through it for 10-15 minutes to remove residual water.

  • Elution: Elute the retained this compound with 2-5 mL of a suitable organic solvent, such as ethyl acetate or acetonitrile, into a collection vial.

  • Concentration: Evaporate the eluate to near dryness under a gentle stream of nitrogen and reconstitute in a small, known volume of solvent suitable for the analytical instrument.

SPE_Workflow start 1. Condition SPE Cartridge (Methanol, then Water) load 2. Load Aqueous Sample start->load wash 3. Wash Interferences (e.g., with Water) load->wash elute 4. Elute Analyte (e.g., with Ethyl Acetate) wash->elute concentrate 5. Concentrate & Reconstitute elute->concentrate analysis 6. Analyze concentrate->analysis

General Solid-Phase Extraction workflow.
Liquid-Liquid Extraction (LLE) Protocol for Blood Samples

This protocol is adapted from methods used for extracting organic toxicants from human blood.[15]

  • Sample Preparation: Take 1 mL of whole blood or plasma in a glass centrifuge tube.

  • Solvent Addition: Add 5 mL of an appropriate extraction solvent (e.g., ethyl acetate or a mixture of hexane and acetone).

  • Extraction: Vortex or mechanically shake the tube for 10-15 minutes to ensure thorough mixing and partitioning of this compound into the organic layer.

  • Centrifugation: Centrifuge for 10 minutes at 3000-4000 rcf to break any emulsions and achieve clear phase separation.

  • Collection: Carefully transfer the upper organic layer to a clean tube using a Pasteur pipette.

  • Re-extraction (Optional): For improved recovery, repeat steps 2-5 with a fresh aliquot of solvent and combine the organic extracts.

  • Drying and Concentration: Pass the organic extract through a small amount of anhydrous sodium sulfate to remove residual water. Evaporate the solvent to dryness and reconstitute the residue in a suitable solvent for analysis.

LLE_Workflow start 1. Place Sample (e.g., 1 mL Blood) in Tube solvent 2. Add Immiscible Organic Solvent start->solvent mix 3. Vortex / Shake to Partition Analyte solvent->mix centrifuge 4. Centrifuge to Separate Phases mix->centrifuge collect 5. Collect Organic Layer centrifuge->collect concentrate 6. Dry and Concentrate Extract collect->concentrate analysis 7. Analyze concentrate->analysis

Liquid-Liquid Extraction workflow.
Matrix Solid-Phase Dispersion (MSPD) Protocol for Soil

This protocol is based on a published method for this compound extraction from soil.[17]

  • Sample Preparation: Weigh 4 g of soil sample into a glass mortar.

  • Dispersion: Add 6 g of Florisil (solid support) and 3 mL of water. Grind the mixture with a pestle until a homogenous, free-flowing powder is obtained.

  • Column Packing: Transfer the mixture into an empty SPE cartridge or glass column.

  • Elution: Elute the this compound by passing 10-15 mL of a hexane:ethyl acetate (7:1, v/v) mixture through the column.

  • Analysis: The collected eluate can be concentrated if necessary and is then ready for direct analysis by HPLC or GC.[17]

MSPD_Workflow start 1. Blend Sample (Soil) with Sorbent (Florisil) pack 2. Pack Mixture into a Column start->pack elute 3. Elute with Organic Solvent (Hexane:Ethyl Acetate) pack->elute collect 4. Collect Eluate elute->collect analysis 5. Analyze Extract collect->analysis

Matrix Solid-Phase Dispersion workflow.

Conclusion and Recommendations

Improving the extraction efficiency of this compound from complex matrices is paramount for reliable analytical results. The choice of method depends heavily on the matrix, required throughput, and available instrumentation.

  • QuEChERS is highly recommended for routine analysis of a large number of food and agricultural samples. Its high-throughput nature, low solvent consumption, and excellent recoveries for a wide range of pesticides make it a first-choice method.[6]

  • Solid-Phase Extraction (SPE) offers high selectivity and is ideal for cleaner extracts, which can reduce matrix effects and prolong instrument life. It is particularly well-suited for aqueous samples and can be automated for high throughput.

  • Liquid-Liquid Extraction (LLE) , while being a more traditional method, remains useful, especially when dealing with biological fluids or when specialized sorbents are not available.[15] However, practitioners must be prepared to optimize conditions to avoid emulsion formation.

  • Matrix Solid-Phase Dispersion (MSPD) provides a simple and effective alternative for solid samples like soil, combining extraction and cleanup into a single, efficient step.[17]

For all methods, optimization of key parameters such as solvent choice, pH, and sorbent material is crucial for achieving the best results. Validation using spiked samples at multiple concentration levels is essential to confirm the method's accuracy and precision for the specific matrix being investigated.

References

Addressing Phenthoate Degradation During Sample Storage and Preparation: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the factors influencing the degradation of the organophosphate insecticide Phenthoate during sample storage and preparation. It offers detailed methodologies and data-driven recommendations to ensure sample integrity and the accuracy of analytical results.

Understanding this compound Stability and Degradation Pathways

This compound is susceptible to degradation through several mechanisms, primarily hydrolysis, photolysis, and microbial action. The stability of this compound is significantly influenced by the pH, temperature, and composition of the sample matrix and storage solvents.

Hydrolytic Degradation

Hydrolysis is a major degradation pathway for this compound, particularly under alkaline conditions. The molecule is more stable in acidic to neutral environments. Degradation primarily occurs through the cleavage of the ester linkage, yielding this compound acid, and to a lesser extent, through the cleavage of the P-S bond, forming dimethylthis compound and demethylthis compound oxon.

Table 1: Hydrolysis of this compound in Aqueous Solutions

pHTemperature (°C)Half-life/Degradation RateReference
3.9Room TemperatureRelatively slight degradation after 20 days
5.8Room TemperatureRelatively slight degradation after 20 days
7.8Room TemperatureRelatively slight degradation after 20 days
8.0Not Specified~12 days
9.7Room Temperature~25% degradation after 20 days

Note: "Room Temperature" is not precisely defined in the source material.

Photodegradation

Exposure to sunlight can also lead to the degradation of this compound. Photolytic reactions can result in the formation of various breakdown products, with ethyl mandelate identified as a major product. In one study, approximately 50% of this compound degraded after 6-8 hours of irradiation.

Microbial Degradation

In non-sterile matrices such as soil, microbial activity can significantly contribute to this compound degradation. Studies have shown that this compound is rapidly converted to this compound acid in soil under both aerobic and anaerobic conditions. One study determined the half-life of this compound in a specific soil under laboratory conditions to be approximately 3.2 days.[1]

Recommended Protocols for Sample Storage and Preparation to Minimize Degradation

To ensure the integrity of this compound samples from collection to analysis, it is crucial to implement proper storage and preparation protocols that mitigate the degradation factors discussed above.

Sample Storage

General Recommendations:

  • Temperature: Samples should be stored in a cool, dry, and dark place. For short-term storage (up to 24 hours), refrigeration at 4°C is recommended. For long-term storage, samples should be frozen at -20°C or below.

  • Containers: Use amber glass containers with Teflon-lined caps to prevent photodegradation and potential leaching from plastic containers.

  • pH Control: For aqueous samples, acidification to a pH below 7 is recommended to inhibit hydrolysis.

Table 2: Recommended Storage Conditions for this compound Samples

Sample MatrixRecommended Storage TemperatureMaximum Recommended Storage DurationAdditional Notes
Water4°C (short-term), -20°C (long-term)7 days at 4°C, 30 days at -20°CAcidify to pH < 7 with a suitable acid (e.g., sulfuric or phosphoric acid).
Soil/Sediment-20°CUp to 6 monthsStore in airtight containers to prevent moisture loss.
Biological Tissues-20°C or belowUp to 6 monthsHomogenize samples before freezing if possible.
Organic Extracts4°C (short-term), -20°C (long-term)7 days at 4°C, 30 days at -20°CStore in amber glass vials.
Sample Preparation and Extraction

The choice of extraction solvent and the overall workflow can significantly impact the stability of this compound. Acetonitrile is often a preferred solvent for the extraction of pesticide residues due to its efficiency and compatibility with a wide range of analytical techniques. The addition of a small amount of acid to the extraction solvent can further improve the stability of acid-labile pesticides.[2]

Experimental Protocol: Extraction of this compound from Soil using Matrix Solid-Phase Dispersion (MSPD)

This protocol is based on a validated method for the extraction of this compound from soil and is designed to be rapid to minimize degradation during sample preparation.[1]

Materials:

  • Homogenized soil sample

  • Florisil (60-100 mesh), activated by heating at 130°C for 12 hours

  • Anhydrous sodium sulfate

  • Hexane

  • Ethyl acetate

  • Mortar and pestle

  • Glass column with a frit

  • Collection vial

Procedure:

  • Sample and Sorbent Mixing: In a glass mortar, gently blend 2 grams of the homogenized soil sample with 4 grams of activated Florisil until a homogeneous mixture is obtained.

  • Column Packing: Transfer the mixture into a glass column containing a small plug of glass wool and 1 gram of anhydrous sodium sulfate at the bottom. Gently tap the column to ensure even packing.

  • Elution: Elute the column with 20 mL of a hexane:ethyl acetate (7:3, v/v) mixture. Collect the eluate in a collection vial.

  • Concentration: The eluate can be concentrated under a gentle stream of nitrogen if necessary, depending on the required detection limits. The temperature of the water bath for evaporation should be kept low (e.g., <40°C).

  • Reconstitution: If concentrated to dryness, reconstitute the residue in a suitable solvent (e.g., acetonitrile or hexane) for analysis.

Diagrams

Phenthoate_Degradation_Pathway This compound This compound Hydrolysis Hydrolysis (alkaline conditions) This compound->Hydrolysis Photolysis Photolysis (Sunlight) This compound->Photolysis Microbial_Degradation Microbial Degradation (Soil) This compound->Microbial_Degradation Phenthoate_Acid This compound Acid Hydrolysis->Phenthoate_Acid Dimethylthis compound Dimethylthis compound Hydrolysis->Dimethylthis compound Demethylphenthoate_Oxon Demethylthis compound Oxon Hydrolysis->Demethylphenthoate_Oxon Ethyl_Mandelate Ethyl Mandelate Photolysis->Ethyl_Mandelate Microbial_Degradation->Phenthoate_Acid

Caption: Major degradation pathways of this compound.

Sample_Preparation_Workflow cluster_storage Sample Storage cluster_extraction Extraction (e.g., MSPD for Soil) cluster_analysis Analysis Storage Store sample at <= -20°C in amber glass container Mix Mix sample with Florisil Storage->Mix Minimize time at room temp Pack Pack into column Mix->Pack Elute Elute with Hexane:Ethyl Acetate Pack->Elute Concentrate Concentrate eluate (if necessary, <40°C) Elute->Concentrate Analyze Analyze by GC or LC Concentrate->Analyze

Caption: Recommended workflow for this compound sample preparation.

Conclusion

The stability of this compound is a critical consideration for accurate residue analysis. Degradation can be effectively minimized by controlling temperature, pH, and light exposure during sample storage and preparation. Adherence to the recommended protocols, including immediate freezing of samples, use of appropriate containers, and rapid extraction procedures, will significantly enhance the reliability of analytical data for this compound. For specific matrices, validation of the chosen analytical method, including an assessment of this compound stability during each step, is strongly recommended.

References

Troubleshooting Poor Peak Shape in Phenthoate HPLC Analysis: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of common issues leading to poor peak shape in the High-Performance Liquid Chromatography (HPLC) analysis of Phenthoate, a widely used organophosphate insecticide. Understanding and systematically troubleshooting these problems is critical for developing robust, accurate, and reproducible analytical methods in research, quality control, and drug development settings.

Introduction to this compound and its Chromatographic Behavior

This compound is a non-systemic insecticide and acaricide characterized as a colorless crystalline solid with an aromatic odor.[1] Its chemical properties influence its behavior during HPLC analysis. With a log Kow of 3.69, it is relatively nonpolar and thus well-suited for reversed-phase HPLC.[2][3] It is readily soluble in most organic solvents but has low water solubility (10-11 mg/L).[2][4] this compound is relatively stable in neutral and acidic aqueous media but decomposes under alkaline conditions.[1][2] These characteristics are crucial when selecting and optimizing HPLC parameters to achieve a good peak shape.

An ideal chromatographic peak is symmetrical and Gaussian.[5] Poor peak shape, most commonly observed as peak tailing, fronting, or excessive broadening, can compromise analytical accuracy by affecting peak integration and resolution.[5][6] The USP Tailing Factor (Tf) is a common metric to quantify peak asymmetry, with an ideal value being close to 1.0.[5]

Common Peak Shape Problems and Their Causes in this compound Analysis

Poor peak shape in the HPLC analysis of this compound can arise from a variety of factors, ranging from chemical interactions within the column to issues with the HPLC system itself.

Peak Tailing

Peak tailing, an asymmetry where the latter half of the peak is broader, is the most frequent issue.[7][8] For a compound like this compound, the primary causes include:

  • Secondary Silanol Interactions: Residual, un-endcapped silanol groups on the surface of silica-based stationary phases (like C18) can interact with any polar functional groups on the this compound molecule.[6][7][9][10] These interactions lead to a secondary, weaker retention mechanism, causing some molecules to elute later and create a tailing peak.[7][9]

  • Mobile Phase pH Effects: While this compound is not strongly acidic or basic, the pH of the mobile phase can influence the ionization state of residual silanols on the column packing. At a mid-range pH, these silanols can be ionized and interact more strongly with the analyte.[6]

  • Column Contamination and Degradation: Accumulation of strongly retained sample matrix components or precipitated buffers at the column inlet can create active sites that cause tailing.[5][10][11] Over time, the stationary phase can degrade, especially under harsh pH or temperature conditions, exposing more silanol groups.[5][11]

  • Sample Overload: Injecting too high a concentration of this compound can saturate the stationary phase, leading to peak distortion, including tailing.[5][10]

Peak Fronting

Peak fronting, where the initial half of the peak is broader, is less common but can occur due to:

  • Poor Sample Solubility: If the solvent in which the this compound sample is dissolved is significantly stronger than the mobile phase, it can cause the analyte band to spread at the column inlet, leading to fronting.[8]

  • Column Overload: Severe sample overload can also manifest as peak fronting.[9]

  • Column Collapse: Physical degradation of the column bed can lead to channeling and peak fronting.[9]

Peak Broadening

Broad peaks can significantly reduce resolution and sensitivity. The common causes include:

  • Extra-Column Volume: Excessive volume from long or wide-bore tubing, or a large detector cell, can cause the analyte band to disperse after separation, resulting in broader peaks.[5][6]

  • Slow Mass Transfer: If the mobile phase flow rate is too high, it may not allow for efficient partitioning of this compound between the stationary and mobile phases, leading to peak broadening.[12]

  • Column Degradation: A loss of column efficiency due to aging or contamination is a frequent cause of peak broadening.[5][12]

Systematic Troubleshooting Workflow

A logical and systematic approach is essential for efficiently identifying and resolving the root cause of poor peak shape. The following workflow, also depicted in the diagram below, outlines the key steps.

G Troubleshooting Workflow for Poor Peak Shape in this compound HPLC Analysis cluster_0 Initial Observation cluster_1 System & Method Check cluster_2 Isolate the Problem cluster_3 Troubleshooting Path cluster_4 Resolution A Poor Peak Shape Observed (Tailing, Fronting, Broadening) B Review Method Parameters (Mobile Phase, Flow Rate, Temp) A->B C Check System Suitability (Pressure, Baseline Noise) B->C D Inject Standard in Mobile Phase Is peak shape still poor? C->D E Problem likely with Sample Prep / Solvent D->E No F Problem likely with Column or HPLC System D->F Yes G Optimize Sample Prep - Match injection solvent to mobile phase - Reduce sample concentration - Filter sample E->G H Systematically Check Column & HPLC 1. Check for leaks & dead volume 2. Flush or replace column 3. Optimize mobile phase pH/composition F->H I Good Peak Shape Achieved G->I H->I

Caption: A logical workflow for troubleshooting poor peak shape in HPLC analysis.

Experimental Protocols for Troubleshooting

The following are detailed protocols for key experiments to diagnose and resolve poor peak shape in this compound analysis.

Protocol 1: System Suitability Test

Objective: To ensure the HPLC system is performing correctly before troubleshooting the method.

Procedure:

  • Prepare the mobile phase as per the analytical method. A common starting point for this compound is a mixture of acetonitrile and water (e.g., 70:30 v/v).[13]

  • Equilibrate the system until a stable baseline is achieved.

  • Monitor the system backpressure; it should be stable and within the expected range for the column and flow rate.

  • Perform a blank injection (mobile phase) to check for any baseline disturbances or ghost peaks.

  • Prepare a standard solution of this compound in the mobile phase at a known concentration (e.g., 10 µg/mL).

  • Make at least five replicate injections of the standard solution.

  • Evaluate the results based on the criteria in the table below.

ParameterAcceptance CriteriaPotential Issue if Failed
Peak Tailing Factor (Tf) 0.9 - 1.5Column degradation, secondary interactions
Relative Standard Deviation (RSD) of Retention Time < 1.0%Pumping issues, leaks, temperature fluctuations
RSD of Peak Area < 2.0%Injection precision issues, detector instability
Theoretical Plates (N) > 2000 (for a standard column)Loss of column efficiency, extra-column volume
Protocol 2: Column Washing and Regeneration

Objective: To remove contaminants from the column that may be causing poor peak shape.

Procedure:

  • Disconnect the column from the detector.

  • Flush the column with a series of solvents in the reverse direction of the analytical flow.

  • Use a sequence of solvents that are miscible and increase in elution strength. A typical sequence for a C18 column used for this compound analysis is:

    • Step 1: HPLC-grade water (to remove buffers) - 20 column volumes.

    • Step 2: Methanol (to remove polar contaminants) - 20 column volumes.

    • Step 3: Acetonitrile (to remove slightly less polar contaminants) - 20 column volumes.

    • Step 4: Isopropanol (to remove strongly bound nonpolar contaminants) - 20 column volumes.

  • Re-equilibrate the column with the mobile phase in the forward direction until the baseline and pressure are stable.

  • Repeat the System Suitability Test (Protocol 4.1) to evaluate the effectiveness of the wash.

Protocol 3: Mobile Phase Optimization

Objective: To adjust the mobile phase to minimize secondary interactions and improve peak shape.

Procedure:

  • pH Adjustment:

    • Prepare several mobile phases with small amounts of an acidic modifier. Since this compound is stable in acidic conditions, adding a small amount of acid can suppress the ionization of residual silanols.[7]

    • Start with your current mobile phase (e.g., Acetonitrile:Water 70:30).

    • Prepare variations with 0.1% formic acid or 0.1% phosphoric acid.[14]

    • Inject the this compound standard using each mobile phase and compare the peak tailing factor.

  • Organic Modifier Adjustment:

    • If peaks are broad, it might indicate that the mobile phase is too weak.

    • Increase the percentage of the organic modifier (e.g., acetonitrile) in increments of 5% (e.g., from 70% to 75%).

    • This will decrease the retention time but may improve peak shape by ensuring a more efficient elution.

Data Summary: Impact of Parameters on Peak Shape

The following table summarizes the expected qualitative and quantitative impact of various parameters on the peak shape of this compound.

ParameterAdjustmentExpected Impact on Peak ShapeTypical Quantitative Effect
Mobile Phase pH Lowering pH (e.g., adding 0.1% acid)Reduced TailingTailing factor may decrease from >1.5 to <1.2
Organic Modifier % Increasing % AcetonitrileSharper, less broad peaksIncrease in theoretical plates by 10-20%
Column Temperature Increasing TemperatureSharper peaks, but potential for degradationTailing factor may decrease, but monitor for new impurity peaks
Flow Rate Decreasing Flow RateNarrower peaks, improved resolutionIncrease in theoretical plates, but longer run time
Sample Concentration Decreasing ConcentrationReduced fronting or tailingTailing factor approaches 1.0 as concentration is reduced
Injection Solvent Matching to Mobile PhaseReduced fronting and distortionImproved peak symmetry, especially for early eluting peaks

Conclusion

Achieving a good peak shape in the HPLC analysis of this compound is a multifactorial challenge that requires a systematic approach to troubleshooting. By understanding the chemical properties of this compound and the fundamental principles of chromatography, analysts can effectively diagnose and resolve issues related to peak tailing, fronting, and broadening. The protocols and data presented in this guide offer a robust framework for method optimization, leading to more accurate and reliable quantitative results in the analysis of this important pesticide. Regular system suitability checks and proper column maintenance are paramount to preventing the recurrence of peak shape problems.

References

Phenthoate stability in different organic solvents and pH conditions

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Stability of Phenthoate in Different Organic Solvents and under Various pH Conditions

This technical guide provides a comprehensive overview of the stability of the organothiophosphate insecticide, this compound, under various chemical and physical conditions. The information is intended for researchers, scientists, and professionals in drug development and pesticide analysis. This document summarizes available quantitative data, outlines detailed experimental protocols for stability assessment, and visualizes key chemical pathways and experimental workflows.

Stability of this compound in Aqueous Solutions at Different pH

The stability of this compound is significantly influenced by the pH of the aqueous medium. Generally, this compound exhibits greater stability in acidic to neutral conditions and undergoes hydrolysis as the pH becomes more alkaline.

Quantitative Data on pH-Dependent Hydrolysis

The degradation of this compound in aqueous solutions has been documented at various pH levels. The following table summarizes the available quantitative data on its hydrolysis.

pHMediumTemperatureDurationDegradation/Half-lifeReference
3.9Water-Ethanol (1:1) BufferRoom Temp.20 daysRelatively slight degradation[1]
5.8Water-Ethanol (1:1) BufferRoom Temp.20 daysRelatively slight degradation[1]
6.0Water24.5 ± 1°C28 days55% degradation (45% remaining)[1]
7.0Water24.5 ± 1°C28 days79% degradation (21% remaining)[1]
7.8Water-Ethanol (1:1) BufferRoom Temp.20 daysRelatively slight degradation[1]
8.0Phosphate Buffer24.5 ± 1°C-Half-life of approximately 12 days[1][2]
8.0Water24.5 ± 1°C28 days78% degradation (22% remaining)[1]
9.7Buffer SolutionRoom Temp.20 daysApproximately 25% hydrolysis[1][2]
Hydrolysis Pathway and Major Degradation Products

Under alkaline conditions, this compound primarily undergoes hydrolysis, leading to the formation of several degradation products. The primary hydrolysis products identified are this compound acid, demethyl this compound, and demethyl this compound oxon.[2] The formation of desmethyl this compound has been observed to be fastest at pH 6, while the hydrolysis of the carboxylethoxy moiety to form this compound acid is more rapid at pH 8.0.[1]

Phenthoate_Hydrolysis This compound This compound phenthoate_acid This compound Acid This compound->phenthoate_acid Alkaline Hydrolysis demethyl_this compound Demethyl this compound This compound->demethyl_this compound Hydrolysis demethyl_phenthoate_oxon Demethyl this compound Oxon This compound->demethyl_phenthoate_oxon Hydrolysis

Figure 1. Simplified hydrolysis pathway of this compound.

Stability of this compound in Organic Solvents

Comprehensive quantitative data on the stability of this compound in a wide range of pure organic solvents is limited in publicly available literature. While this compound is known to be soluble in many common organic solvents, this does not guarantee its long-term stability in these media.[3]

Available Data and Observations
  • General Stability: A study investigating the stability of 89 pesticides in methanol, ethanol, 2-propanol, ethyl acetate, n-hexane, and acetone found that most of the tested pesticides were stable during storage for 6 hours at room temperature in the dark.[4] However, specific data for this compound was not provided.

  • Acetone (with sunlight exposure): An acetone solution of radiolabeled this compound applied to glass plates and exposed to sunlight for 7 hours daily showed that approximately 90% of the applied this compound was lost after 40 hours of exposure, primarily due to volatilization.[1] The major degradation product identified under these conditions was This compound oxon .[1] Other detected products included desmethyl this compound, mandelic acid, bis-[alpha-(carboxy)benzyl]-disulphide, bis[alpha-(carbethoxy)benzyl]disulphide, and O,O-dimethyl phosphorothioic acid.[1]

  • Stability of Technical Material: The technical grade of this compound shows good stability when stored in its original sealed containers. A decrease of 1-2% of the active ingredient is observed after one year of storage at room temperature, and a 1-4% decrease is seen after one month at 50°C.[1]

The following table summarizes the known solubility and any available stability information for this compound in various organic solvents.

Organic SolventSolubilityStability DataReference
AcetoneMiscible in all proportionsIn solution on a glass plate exposed to sunlight, significant loss (90% after 40 hours) due to volatilization and degradation to this compound oxon and other products.[1]
AcetonitrileSolubleNo specific stability data found. Commercially available as a standard solution, suggesting some level of stability for analytical purposes.[3]
EthanolMiscible in all proportionsIn a 1:1 water-ethanol solution, degradation is relatively slight after 20 days at pH 3.9, 5.8, and 7.8.[1]
Ethyl AcetateSolubleStudies on other organophosphates have shown degradation in ethyl acetate, particularly at elevated temperatures. Specific data for this compound is not available.[5]
n-HexaneSoluble (120 g/L at 20°C)Studies on other organophosphates have been conducted in hexane, but specific stability data for this compound is lacking.[1][5]
MethanolMiscible in all proportionsA study on 89 pesticides indicated that some organophosphates showed degradation in methanol.[4] Specific data for this compound is not available.[1][4]

Note: The lack of comprehensive, publicly available data on the stability of this compound in various pure organic solvents represents a significant data gap. Researchers should perform their own stability studies for this compound in specific organic solvents to ensure the accuracy of their experimental results, especially for long-term storage of standard solutions.

Experimental Protocols for Stability Assessment

The stability of this compound can be assessed using various analytical techniques, with High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) being the most common. The following are generalized protocols based on established methods for pesticide analysis.

General Experimental Workflow for Stability Studies

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Interpretation prep_solution Prepare this compound Solution (Solvent or Buffer) store_samples Store Samples under Defined Conditions (Temp, Light, pH) prep_solution->store_samples withdraw_aliquots Withdraw Aliquots at Timed Intervals store_samples->withdraw_aliquots analytical_method Analyze by HPLC or GC-MS withdraw_aliquots->analytical_method quantify Quantify this compound and Degradation Products analytical_method->quantify kinetics Determine Degradation Kinetics (e.g., Half-life) quantify->kinetics

Figure 2. General workflow for a this compound stability study.
High-Performance Liquid Chromatography (HPLC) Method

This protocol outlines a reverse-phase HPLC method suitable for the separation and quantification of this compound and its degradation products.

  • Instrumentation:

    • High-Performance Liquid Chromatograph equipped with a UV or Diode Array Detector (DAD).

    • C18 analytical column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

    • Autosampler and data acquisition software.

  • Reagents and Materials:

    • Acetonitrile (HPLC grade).

    • Water (HPLC grade).

    • This compound analytical standard.

    • Volumetric flasks, pipettes, and autosampler vials.

  • Chromatographic Conditions (Example):

    • Mobile Phase: Isocratic or gradient elution with a mixture of acetonitrile and water (e.g., 70:30 v/v). The exact ratio may need optimization.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection Wavelength: 254 nm (or a wavelength determined by UV scan of this compound).

    • Injection Volume: 10 µL.

  • Procedure:

    • Standard Preparation: Prepare a stock solution of this compound in acetonitrile. From the stock solution, prepare a series of calibration standards at different concentrations.

    • Sample Preparation: Prepare solutions of this compound in the desired organic solvent or pH buffer at a known concentration.

    • Storage: Store the sample solutions under the desired experimental conditions (e.g., specific temperature, light or dark).

    • Analysis: At specified time intervals, withdraw an aliquot of each sample solution, filter if necessary, and inject it into the HPLC system.

    • Quantification: Construct a calibration curve from the peak areas of the standard solutions. Use the regression equation to determine the concentration of this compound remaining in the samples at each time point.

Gas Chromatography-Mass Spectrometry (GC-MS) Method

This protocol provides a general guideline for the analysis of this compound using GC-MS, which is particularly useful for identifying unknown degradation products.

  • Instrumentation:

    • Gas Chromatograph coupled to a Mass Spectrometer (e.g., single quadrupole or time-of-flight).

    • Capillary GC column suitable for pesticide analysis (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).

    • Autosampler and data acquisition software.

  • Reagents and Materials:

    • Solvents for extraction and dilution (e.g., ethyl acetate, hexane).

    • This compound analytical standard.

    • Anhydrous sodium sulfate (for drying extracts).

    • GC vials with inserts.

  • Chromatographic and Mass Spectrometric Conditions (Example):

    • Injector Temperature: 250°C.

    • Injection Mode: Splitless.

    • Carrier Gas: Helium at a constant flow rate (e.g., 1.2 mL/min).

    • Oven Temperature Program: Start at 80°C, hold for 1 minute, ramp to 280°C at 10°C/min, and hold for 5 minutes.

    • MS Transfer Line Temperature: 280°C.

    • Ion Source Temperature: 230°C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Full scan for identification of unknowns or Selected Ion Monitoring (SIM) for quantification.

  • Procedure:

    • Standard and Sample Preparation: As described for the HPLC method, prepare solutions in a suitable volatile solvent.

    • Storage: Store the sample solutions under the defined experimental conditions.

    • Analysis: At specified time intervals, inject an aliquot of the sample into the GC-MS system.

    • Data Analysis: Identify this compound and its degradation products by comparing their mass spectra with reference libraries (e.g., NIST). For quantification in SIM mode, monitor characteristic ions of this compound.

Conclusion

The stability of this compound is highly dependent on the pH of the surrounding medium, with increased degradation observed under alkaline conditions. While this compound is soluble in a variety of organic solvents, there is a notable lack of comprehensive quantitative data on its long-term stability in these solvents. The information available suggests that factors such as temperature and exposure to light can influence its degradation in certain organic media. For accurate and reliable research, it is imperative that scientists and professionals conduct in-house stability studies of this compound in the specific solvents and under the conditions relevant to their work. The provided experimental protocols offer a starting point for designing and executing such stability-indicating analyses.

References

Mitigating Ion Suppression in Phenthoate Analysis: An In-depth Technical Guide for ESI-MS

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the challenges and solutions associated with ion suppression in the electrospray ionization (ESI) of Phenthoate, a widely used organophosphate pesticide. Understanding and mitigating ion suppression is critical for the development of robust and accurate analytical methods for this compound in various matrices, particularly in food safety and environmental monitoring.

The Challenge of Ion Suppression in Electrospray Ionization

Electrospray ionization is a soft ionization technique that is highly susceptible to matrix effects, with ion suppression being the most common manifestation.[1] Ion suppression is the reduction in the ionization efficiency of a target analyte due to the presence of co-eluting matrix components.[2] This phenomenon can lead to decreased sensitivity, poor reproducibility, and inaccurate quantification in liquid chromatography-mass spectrometry (LC-MS) analysis.

The primary mechanisms behind ion suppression in ESI include:

  • Competition for Charge: In the ESI process, analytes and matrix components compete for the limited number of charges on the surface of the evaporating droplets.[1] If matrix components have a higher affinity for these charges, the ionization of the target analyte, such as this compound, will be suppressed.

  • Changes in Droplet Properties: Co-eluting matrix components can alter the physical properties of the ESI droplets, such as surface tension and viscosity. This can hinder the efficient formation of gas-phase ions, leading to a reduced signal for the analyte.

  • Analyte-Matrix Interactions: In the condensed phase, interactions between this compound and matrix components can prevent its efficient transfer to the droplet surface for ionization.

cluster_0 Electrospray Ionization Process cluster_1 Ion Suppression Mechanisms ESI_Needle ESI Needle (Analyte + Matrix in Solution) Charged_Droplets Charged Droplets ESI_Needle->Charged_Droplets High Voltage Solvent_Evaporation Solvent Evaporation Charged_Droplets->Solvent_Evaporation Droplet_Properties Altered Droplet Properties (Increased Viscosity/Surface Tension) Charged_Droplets->Droplet_Properties Gas_Phase_Ions Gas-Phase Ions (Analyte + Matrix) Solvent_Evaporation->Gas_Phase_Ions MS_Inlet Mass Spectrometer Inlet Gas_Phase_Ions->MS_Inlet Competition Competition for Charge (Matrix ions dominate) Gas_Phase_Ions->Competition Analyte_Signal_Suppressed Reduced Analyte Signal Competition->Analyte_Signal_Suppressed Droplet_Properties->Analyte_Signal_Suppressed

Figure 1: Mechanism of Electrospray Ionization and Ion Suppression.

Physicochemical Properties of this compound

Understanding the physicochemical properties of this compound is essential for developing effective strategies to minimize ion suppression.

PropertyValueImplication for ESI-MS Analysis
Molecular Formula C12H17O4PS2Influences mass-to-charge ratio for MS detection.
Molecular Weight 320.37 g/mol Determines the precursor ion mass.
LogP 3.69Indicates moderate lipophilicity, suggesting retention on reversed-phase columns and potential co-elution with other lipophilic matrix components.
Water Solubility 11 mg/L at 20°CLow water solubility may require organic solvents for extraction, which can also co-extract interfering matrix components.
pKa No data availableThe lack of a readily ionizable group suggests that protonation in the ESI source will be competitive.

Strategies for Reducing Ion Suppression in this compound Analysis

A multi-faceted approach is often necessary to effectively reduce ion suppression. This involves optimizing sample preparation, liquid chromatography, and mass spectrometry conditions.

cluster_SamplePrep Sample Preparation cluster_Chromatography Chromatographic Separation cluster_MS Mass Spectrometry Parameters Mitigation_Strategies Strategies to Reduce Ion Suppression for this compound QuEChERS QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) Mitigation_Strategies->QuEChERS SPE Solid Phase Extraction (SPE) (e.g., Graphitized Carbon Black) Mitigation_Strategies->SPE LLE Liquid-Liquid Extraction (LLE) Mitigation_Strategies->LLE Dilution Sample Dilution Mitigation_Strategies->Dilution Column_Chem Column Chemistry (e.g., Chiral OJ-RH) Mitigation_Strategies->Column_Chem Gradient_Opt Gradient Optimization Mitigation_Strategies->Gradient_Opt Flow_Rate Flow Rate Adjustment Mitigation_Strategies->Flow_Rate Ionization_Mode Ionization Mode (Positive vs. Negative) Mitigation_Strategies->Ionization_Mode Source_Params Source Parameter Optimization (e.g., Voltages, Gas Flows) Mitigation_Strategies->Source_Params QuEChERS->SPE d-SPE

Figure 2: Key Strategies for Mitigating Ion Suppression.
Advanced Sample Preparation Techniques

The goal of sample preparation is to remove as many interfering matrix components as possible while efficiently extracting this compound.

  • QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): This is a widely adopted method for pesticide residue analysis in food matrices.[3] It involves an initial extraction with an organic solvent (typically acetonitrile) followed by a cleanup step using dispersive solid-phase extraction (d-SPE) with sorbents like graphitized carbon black (GCB) to remove pigments and other interferences.[4]

  • Solid-Phase Extraction (SPE): Cartridges packed with specific sorbents can be used for more targeted cleanup. For organophosphate pesticides, GCB is effective at removing interfering compounds.[4]

  • Sample Dilution: A simple yet effective strategy to reduce the concentration of matrix components, thereby lessening their impact on the ionization of this compound.[5]

Optimization of Liquid Chromatography

Chromatographic separation plays a crucial role in separating this compound from co-eluting matrix components.

  • Column Selection: The choice of a suitable analytical column is critical. For the chiral separation of this compound enantiomers, a chiral column such as the OJ-RH has been shown to be effective.[4]

  • Mobile Phase Composition: The mobile phase composition, including organic modifiers and additives, can significantly influence the ionization efficiency and chromatographic separation. A mobile phase of methanol and water is commonly used for this compound analysis.[4]

  • Gradient Elution: Optimizing the gradient elution profile can enhance the separation of this compound from matrix interferences.

Mass Spectrometry Parameter Tuning

Fine-tuning the ESI source parameters can help to maximize the signal for this compound while minimizing the influence of the matrix. Key parameters to optimize include capillary voltage, cone voltage, desolvation gas flow, and source temperature.

Experimental Protocols

The following is a detailed experimental protocol for the analysis of this compound in fruits, vegetables, and grains, adapted from a validated method.[4]

Sample Preparation (QuEChERS-based)
  • Homogenization: Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.

  • Extraction: Add 10 mL of acetonitrile. Vortex for 1 minute.

  • Salting Out: Add 4 g of anhydrous magnesium sulfate (MgSO₄) and 1 g of sodium chloride (NaCl). Vortex immediately for 1 minute.

  • Centrifugation: Centrifuge at 4000 rpm for 5 minutes.

  • Dispersive SPE Cleanup: Transfer 1.5 mL of the supernatant to a 2 mL microcentrifuge tube containing 150 mg of anhydrous MgSO₄ and 50 mg of graphitized carbon black (GCB). Vortex for 30 seconds.

  • Final Centrifugation: Centrifuge at 10,000 rpm for 5 minutes.

  • Filtration: Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.

Start Start: Homogenized Sample (10g) Extraction Add 10mL Acetonitrile Vortex 1 min Start->Extraction Salting_Out Add 4g MgSO4 + 1g NaCl Vortex 1 min Extraction->Salting_Out Centrifuge1 Centrifuge 4000 rpm, 5 min Salting_Out->Centrifuge1 Supernatant_Transfer Take 1.5mL Supernatant Centrifuge1->Supernatant_Transfer dSPE Add to tube with: 150mg MgSO4 + 50mg GCB Vortex 30s Supernatant_Transfer->dSPE Centrifuge2 Centrifuge 10000 rpm, 5 min dSPE->Centrifuge2 Filter Filter Supernatant (0.22µm) Centrifuge2->Filter LCMS_Analysis LC-MS/MS Analysis Filter->LCMS_Analysis

Figure 3: Experimental Workflow for this compound Sample Preparation.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

  • LC System: High-Performance Liquid Chromatography system.

  • Column: Chiral OJ-RH column (150 mm × 4.6 mm, 5 µm).

  • Mobile Phase: Methanol:Water (85:15, v/v).

  • Flow Rate: 1 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 10 µL.

  • MS System: Triple quadrupole mass spectrometer with an electrospray ionization source.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Precursor Ion (m/z): 321.1

    • Product Ions (m/z): 169.1 (Quantifier), 121.1 (Qualifier)

  • Instrument Parameters: Optimized for maximum sensitivity of this compound (specific voltages and gas flows will vary by instrument).

Quantitative Data and Method Performance

The following tables summarize the quantitative data from a validation study of this compound analysis in various matrices.[4]

Table 1: Method Validation Parameters for this compound Analysis
ParameterResult
Linearity (Correlation Coefficient, r²) ≥0.9986
Limit of Quantification (LOQ) 5 µg/kg
Limit of Detection (LOD) <0.25 µg/kg
Table 2: Recovery and Precision of this compound in Spiked Samples
MatrixSpiking Level (µg/kg)Mean Recovery (%)Intra-day RSD (%)Inter-day RSD (%)
Citrus 1085.34.55.1
5088.13.24.0
10090.52.83.5
Vegetables 1078.96.87.5
5082.45.16.2
10085.04.35.8
Grains 1076.27.98.4
5080.16.57.1
10083.75.96.6

RSD: Relative Standard Deviation

Conclusion

Reducing ion suppression in the electrospray ionization of this compound is achievable through a systematic approach that combines robust sample preparation, optimized chromatographic separation, and careful tuning of mass spectrometry parameters. The use of the QuEChERS method with a graphitized carbon black cleanup step has been demonstrated to be effective in minimizing matrix effects and achieving good recoveries and precision for the analysis of this compound in complex matrices. By implementing the strategies and protocols outlined in this guide, researchers and scientists can develop reliable and accurate LC-ESI-MS/MS methods for the determination of this compound residues, ensuring data quality in food safety and environmental applications.

References

Method Development for Phenthoate Analysis in Challenging Matrices: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of method development for the analysis of Phenthoate, an organophosphate pesticide, in complex and challenging matrices. This compound's chiral nature and potential for matrix interference necessitate robust and validated analytical methods to ensure accurate quantification for food safety, environmental monitoring, and toxicology studies.[1][2][3] This document details various sample preparation techniques and analytical methodologies, presenting quantitative data in a comparative format and outlining detailed experimental protocols.

Introduction to this compound Analysis

This compound is a non-systemic chiral insecticide and acaricide with contact and stomach action, functioning as an acetylcholinesterase (AChE) inhibitor.[3] Its two enantiomers can exhibit different toxicities and degradation rates, making enantioselective analysis crucial for a thorough risk assessment.[1][2] The analysis of this compound residues in diverse matrices such as fruits, vegetables, soil, water, and fatty foods presents significant analytical challenges due to the complexity of these sample types.[1][4][5][6] Effective method development must address efficient extraction of the analyte, removal of interfering matrix components, and sensitive and selective detection.

Sample Preparation Techniques

The choice of sample preparation technique is critical for successful this compound analysis and is highly dependent on the matrix. The primary goals of sample preparation are to extract this compound from the sample matrix and to remove interfering co-extractives that can affect the accuracy and precision of the analysis.[7]

QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe)

The QuEChERS method has become a popular and effective technique for pesticide residue analysis in a wide variety of food matrices.[8] It involves an initial extraction with an organic solvent (typically acetonitrile), followed by a partitioning step using salts, and a subsequent clean-up step using dispersive solid-phase extraction (dSPE).[5][9][10]

Experimental Protocol: QuEChERS for Fruits and Vegetables

  • Homogenization: Homogenize a representative portion of the fruit or vegetable sample.

  • Extraction:

    • Weigh 15 g of the homogenized sample into a 50 mL centrifuge tube.

    • Add 15 mL of acetonitrile containing 1% acetic acid.

    • Add 6 g of anhydrous magnesium sulfate and 1.5 g of anhydrous sodium acetate.[5][9][10]

    • Shake vigorously for 1 minute.

  • Centrifugation: Centrifuge the tube at ≥3000 rpm for 5 minutes.

  • Dispersive Solid-Phase Extraction (dSPE) Cleanup:

    • Transfer an aliquot of the supernatant (e.g., 1 mL) to a microcentrifuge tube containing a mixture of sorbents. For many produce samples, a combination of 50 mg of primary secondary amine (PSA) and 150 mg of anhydrous magnesium sulfate is effective for removing sugars and other interferences.[9] For matrices with pigments, graphitized carbon black (GCB) can be added, and for fatty matrices, C18 is used.[1][8]

    • Vortex for 30 seconds.

  • Final Centrifugation and Analysis:

    • Centrifuge for 2 minutes.

    • The resulting supernatant is ready for analysis by LC-MS/MS or GC-MS.

Matrix Solid-Phase Dispersion (MSPD)

MSPD is a sample preparation technique that combines extraction and cleanup into a single step. It is particularly useful for solid and semi-solid samples, including soil and fatty foods.[4][11] The sample is blended with a solid support (e.g., C18 or Florisil), and the resulting mixture is packed into a column. The analytes are then eluted with a suitable solvent.[4][5][9][10][11]

Experimental Protocol: MSPD for Soil Samples

  • Sample Preparation: Air-dry the soil sample and sieve to remove large particles.

  • Dispersion:

    • In a glass mortar, mix 4 g of the soil sample with 6 g of Florisil.[4]

    • Add a small amount of water (e.g., 3 mL) to the mixture to improve extraction efficiency.[4]

  • Column Packing: Transfer the homogenized mixture into an empty solid-phase extraction (SPE) cartridge.

  • Elution:

    • Elute the this compound from the column with an appropriate solvent mixture, such as hexane:ethyl acetate (7:1, v/v).[4]

    • Collect the eluate.

  • Concentration and Analysis:

    • The eluate can be concentrated under a stream of nitrogen if necessary.

    • The extract is then ready for analysis by HPLC-UV or other suitable techniques.[4][11]

Liquid-Liquid Extraction (LLE)

LLE is a traditional and widely used method for extracting pesticides from aqueous samples like water. It involves partitioning the analyte between the aqueous sample and an immiscible organic solvent.

Experimental Protocol: LLE for Water Samples

  • Sample Preparation: Collect the water sample in a clean glass container. If necessary, filter the sample to remove suspended solids.

  • Extraction:

    • Place a known volume of the water sample (e.g., 500 mL) into a separatory funnel.

    • Add a suitable organic solvent, such as dichloromethane or a mixture of hexane and acetone.

    • Shake the funnel vigorously for several minutes, periodically venting to release pressure.

  • Phase Separation: Allow the layers to separate. The organic layer containing the this compound is typically the bottom layer when using dichloromethane.

  • Collection and Drying:

    • Drain the organic layer into a flask.

    • Repeat the extraction process two more times with fresh solvent.

    • Combine the organic extracts and dry them by passing through a column containing anhydrous sodium sulfate.

  • Concentration and Analysis:

    • Concentrate the dried extract using a rotary evaporator or a gentle stream of nitrogen.

    • The concentrated extract is then ready for chromatographic analysis.

Analytical Techniques

The determination of this compound is typically performed using chromatographic techniques coupled with various detectors. The choice of technique depends on the required sensitivity, selectivity, and the nature of the sample matrix.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique for the analysis of this compound. When coupled with a mass spectrometer (LC-MS/MS), it provides high sensitivity and selectivity, making it suitable for trace-level analysis in complex matrices.[1][2] HPLC with UV detection can also be used, particularly for less complex matrices or when higher detection limits are acceptable.[4][11]

Typical HPLC-MS/MS Parameters for this compound Analysis [1]

  • Column: Chiral OJ-RH column for enantioselective separation.

  • Mobile Phase: Methanol-water (85:15, v/v).

  • Flow Rate: 1 mL/min.

  • Column Temperature: 30°C.

  • Detection: Tandem mass spectrometry (MS/MS) in multiple reaction monitoring (MRM) mode.

Gas Chromatography (GC)

GC is another powerful technique for this compound analysis, especially when coupled with a mass spectrometer (GC-MS) or a nitrogen-phosphorus detector (NPD). GC is well-suited for the analysis of volatile and semi-volatile organophosphate pesticides.

Typical GC-MS Parameters for this compound Analysis

  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).

  • Injector Temperature: 250°C.

  • Oven Temperature Program: A temperature gradient starting from a lower temperature (e.g., 80°C) and ramping up to a higher temperature (e.g., 280°C) to ensure good separation.

  • Carrier Gas: Helium at a constant flow rate.

  • Detection: Mass spectrometry in selected ion monitoring (SIM) or full scan mode.

Quantitative Data Summary

The following tables summarize the quantitative performance data from various validated methods for this compound analysis.

Table 1: Method Performance in Plant-Origin Matrices (Fruits, Vegetables, Grains)

ParameterHPLC-MS/MS[1][2]
Linearity (r²) ≥0.9986
Limit of Quantification (LOQ) 5 µg/kg
Limit of Detection (LOD) <0.25 µg/kg
Mean Recoveries (%) 76.2 - 91.0
Intra-day RSDs (%) 2.0 - 7.9
Inter-day RSDs (%) 2.4 - 8.4

Table 2: Method Performance in Soil Matrices

ParameterHPLC-UV (using MSPD)[4][11]
Spiking Levels 0.1, 1, 10 µg/g
Recoveries (%) 75 - 94
RSDs (%) 1.5 - 6.5

Table 3: Method Performance in Fatty Food Matrices (Avocado)

ParameterQuEChERS with GC/MS and LC-MS/MS[5]
Fat Content 15%
Recovery of Lipophilic Analyte (%) 27 ± 1 (for Hexachlorobenzene, indicating challenges with highly lipophilic compounds)
Limit of Quantitation (LOQ) <10 ng/g

Method Validation

Validation of the analytical method is a critical step to ensure the reliability of the results. Key validation parameters include linearity, accuracy (recovery), precision (repeatability and reproducibility), limit of detection (LOD), limit of quantification (LOQ), and selectivity.[12][13][14][15]

  • Linearity: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte.[15]

  • Accuracy: The closeness of agreement between the measured value and a true or accepted reference value, often assessed through recovery studies in spiked blank matrices.[14][15]

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD).[14]

  • LOD and LOQ: The lowest concentration of an analyte that can be reliably detected and quantified, respectively.[15]

  • Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.[14]

Visualized Experimental Workflows

The following diagrams illustrate the logical workflows for this compound analysis in different challenging matrices.

Phenthoate_Analysis_Workflow_Plants cluster_sample_prep Sample Preparation (QuEChERS) cluster_analysis Instrumental Analysis Homogenization Sample Homogenization (Fruits/Vegetables) Extraction Acetonitrile Extraction + Salting Out Homogenization->Extraction Centrifugation1 Centrifugation Extraction->Centrifugation1 dSPE Dispersive SPE Cleanup (PSA, C18, GCB) Centrifugation1->dSPE Centrifugation2 Final Centrifugation dSPE->Centrifugation2 Analysis LC-MS/MS or GC-MS Analysis Centrifugation2->Analysis Phenthoate_Analysis_Workflow_Soil cluster_sample_prep Sample Preparation (MSPD) cluster_analysis Instrumental Analysis Sample_Prep Soil Sample Sieving and Drying Dispersion Dispersion with Florisil Sample_Prep->Dispersion Column_Packing Column Packing Dispersion->Column_Packing Elution Solvent Elution Column_Packing->Elution Concentration Concentration of Eluate Elution->Concentration Analysis HPLC-UV or GC-MS Analysis Concentration->Analysis Phenthoate_Analysis_Workflow_Water cluster_sample_prep Sample Preparation (LLE) cluster_analysis Instrumental Analysis Sample_Collection Water Sample Collection Extraction Liquid-Liquid Extraction with Organic Solvent Sample_Collection->Extraction Phase_Separation Phase Separation Extraction->Phase_Separation Drying Drying of Organic Extract Phase_Separation->Drying Concentration Concentration Drying->Concentration Analysis GC-MS or LC-MS/MS Analysis Concentration->Analysis

References

Validation and Comparative Analysis of Second-Generation CAR-T Cell Co-stimulatory Domains: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Core Content: This document provides an in-depth technical comparison of Chimeric Antigen Receptor (CAR)-T cells engineered with the two most common second-generation co-stimulatory domains: CD28 and 4-1BB. It details the experimental protocols for critical validation assays, presents comparative data in structured tables, and visualizes the core signaling pathways and experimental workflows.

Introduction: The Core of CAR-T Cell Activation

Chimeric Antigen Receptor (CAR)-T cell therapy represents a significant breakthrough in cancer immunotherapy, particularly for hematological malignancies.[1][2] These genetically engineered T cells are redirected to recognize and eliminate tumor cells through a synthetic receptor.[3][4][5] The second-generation CAR design, which incorporates a co-stimulatory domain, is crucial for robust T cell activation, proliferation, and persistence. The choice of this domain profoundly influences the therapeutic characteristics of the CAR-T cell product.

The two most clinically advanced co-stimulatory domains are CD28 and 4-1BB (CD137).[6][7] While both enhance the primary activation signal from the CD3ζ domain, they trigger distinct downstream signaling pathways, leading to different functional and metabolic phenotypes.[8][9][10] This guide provides a comparative analysis of these two core designs, focusing on the essential validation assays required for preclinical and clinical development.

Core Signaling Pathways: CD28 vs. 4-1BB

Upon antigen binding, the CAR clusters and initiates a signaling cascade through its intracellular domains. The CD3ζ domain provides the primary activation signal (Signal 1), while the co-stimulatory domain provides Signal 2, which is essential for a sustained and effective anti-tumor response.[8] The pathways initiated by CD28 and 4-1BB diverge significantly.

  • CD28 Signaling: Primarily signals through the Phosphoinositide 3-kinase (PI3K)-AKT pathway, promoting strong, rapid T cell activation, proliferation, and a glycolytic metabolism.[8][9] This often results in an effector T cell phenotype.

  • 4-1BB Signaling: Recruits TNF receptor-associated factors (TRAFs) to activate alternative signaling cascades.[8] This pathway is associated with enhanced mitochondrial fitness, promotion of a central memory T cell phenotype, and improved long-term persistence.[9][10]

CAR_Signaling_Pathways cluster_Antigen Tumor Cell cluster_CAR CAR-T Cell cluster_membrane cluster_costim Co-stimulatory Domain (Signal 2) Antigen Tumor Antigen scFv scFv Antigen->scFv Binding TM Transmembrane Domain scFv->TM CD3z CD3ζ (Signal 1) TM->CD3z Effector Effector Functions (Cytotoxicity, Proliferation) CD3z->Effector T-Cell Activation CD28 CD28 PI3K PI3K-AKT Pathway CD28->PI3K BB41 4-1BB TRAF TRAF Recruitment BB41->TRAF PI3K->Effector Glycolysis Rapid Proliferation Persistence Persistence & Memory Formation TRAF->Persistence Mitochondrial Fitness Longevity

Caption: Comparative CAR-T signaling pathways for CD28 and 4-1BB domains.

Experimental Protocols for Functional Validation

Standardized in vitro assays are critical for characterizing and comparing the functional attributes of CAR-T cell constructs.[11][12]

Cytotoxicity Assay

This assay measures the ability of CAR-T cells to kill target tumor cells.[11]

  • Methodology: A common approach is the luciferase-based assay.

    • Target Cell Preparation: Genetically engineer target tumor cells to express luciferase.

    • Co-culture: Co-culture the luciferase-expressing target cells with CAR-T effector cells at various effector-to-target (E:T) ratios (e.g., 1:1, 5:1, 10:1).[13][14] Include control groups of target cells alone and target cells with non-transduced T cells.

    • Incubation: Incubate the co-culture for a predetermined period (e.g., 4, 24, or 48 hours).

    • Lysis Measurement: Add a luciferase substrate (e.g., luciferin). The luminescence signal, which is proportional to the number of viable target cells, is measured using a luminometer.

    • Calculation: Percent specific lysis is calculated as: [1 - (Luminescence of E:T well / Luminescence of target only well)] x 100

Cytokine Release Assay

This assay quantifies the secretion of key cytokines upon CAR-T cell activation, which is indicative of their effector function and potential for toxicity (e.g., Cytokine Release Syndrome, CRS).[3][15]

  • Methodology: Enzyme-Linked Immunosorbent Assay (ELISA) or multiplex bead assays (e.g., Luminex) are standard methods.

    • Co-culture: Set up a co-culture of CAR-T cells and target tumor cells as described for the cytotoxicity assay.

    • Supernatant Collection: After a specified incubation period (e.g., 24 hours), centrifuge the plates and carefully collect the supernatant.

    • Quantification: Use commercial ELISA kits or multiplex bead arrays to measure the concentration of key cytokines such as Interferon-gamma (IFN-γ), Tumor Necrosis Factor-alpha (TNF-α), and Interleukin-2 (IL-2).[11][16]

    • Analysis: Compare the cytokine concentrations produced by different CAR-T constructs under stimulating (with target cells) and non-stimulating (without target cells) conditions.

Proliferation Assay

This assay assesses the ability of CAR-T cells to expand in response to antigen stimulation.

  • Methodology: A common method involves staining with proliferation dyes like Carboxyfluorescein succinimidyl ester (CFSE) or measuring the expression of proliferation markers like Ki-67 via flow cytometry.[11]

    • Staining (CFSE method): Label CAR-T cells with CFSE dye prior to co-culture.

    • Co-culture: Co-culture the labeled CAR-T cells with target tumor cells.

    • Incubation: Incubate for several days (e.g., 3-5 days) to allow for cell division.

    • Flow Cytometry Analysis: Analyze the CAR-T cell population by flow cytometry. With each cell division, the CFSE fluorescence intensity is halved, allowing for the quantification of proliferation. Alternatively, stain cells for the nuclear antigen Ki-67, a marker of active cell cycling.[11]

Comparative Data: CD28 vs. 4-1BB CAR-T Constructs

The choice of co-stimulatory domain results in distinct and measurable differences in CAR-T cell function. Preclinical data consistently show different profiles for kinetics, persistence, and exhaustion.[7][17]

Functional Attribute CD28 Co-stimulation 4-1BB Co-stimulation Reference
Activation Kinetics Rapid and robustMore gradual onset[9]
Proliferation High initial expansionSlower but sustained expansion[8]
Cytotoxicity Potent, immediate killingPotent, sustained killing[7][17]
Cytokine Secretion (IFN-γ, IL-2) Higher, faster releaseLower, more sustained release[7][17]
In Vivo Persistence Shorter-termLonger-term[9][17]
T Cell Phenotype Predominantly Effector / Effector MemoryPredominantly Central Memory[9][10]
Metabolic Profile GlycolyticOxidative Phosphorylation (Mitochondrial)[9][10]
Exhaustion Potential More prone to exhaustion upon chronic stimulationMore resistant to exhaustion[9]

Experimental & Logical Workflows

A systematic workflow is essential for the comprehensive validation of CAR-T cell products.

Experimental_Workflow cluster_prep Preparation cluster_assay In Vitro Assays cluster_invivo In Vivo Validation T_Cells Isolate T-Cells Transduction Lentiviral Transduction (CD28 or 4-1BB CAR) T_Cells->Transduction Expansion Expand CAR-T Cells Transduction->Expansion Coculture Co-culture CAR-T with Target Cells Expansion->Coculture Infusion Infuse CAR-T Cells Expansion->Infusion Target_Cells Prepare Target Tumor Cells Target_Cells->Coculture Cytotoxicity Cytotoxicity Assay (Luminescence) Coculture->Cytotoxicity Cytokine Cytokine Assay (ELISA / Luminex) Coculture->Cytokine Proliferation Proliferation Assay (Flow Cytometry) Coculture->Proliferation Xenograft Establish Tumor Xenograft Model in NSG Mice Xenograft->Infusion Monitoring Monitor Tumor Burden & Survival Infusion->Monitoring

Caption: Standard preclinical validation workflow for CAR-T cells.

Conclusion

The validation and comparative analysis of CAR-T cell co-stimulatory domains are fundamental to the development of safe and effective therapies. The CD28 domain typically drives a rapid, highly cytotoxic effector response, while the 4-1BB domain promotes a more persistent, memory-like phenotype that may be advantageous for long-term tumor control.[9][17] The experimental protocols and workflows detailed in this guide provide a framework for the systematic evaluation of these core designs, enabling researchers to select and optimize CAR-T constructs for specific therapeutic applications. A thorough understanding of the functional consequences of co-stimulatory signaling is paramount for advancing the next generation of CAR-T cell immunotherapies.

References

An In-depth Technical Guide to Inter-laboratory Comparison for Phenthoate Analysis in Certified Reference Materials

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the principles, methodologies, and data interpretation involved in inter-laboratory comparisons (ILCs) for the analysis of Phenthoate in certified reference materials (CRMs). Ensuring accuracy and comparability of analytical results is paramount in residue analysis for food safety, environmental monitoring, and regulatory compliance. This document outlines the critical components of designing and participating in such studies, from experimental protocols to the statistical evaluation of laboratory performance.

Introduction to this compound and the Role of Inter-laboratory Comparisons

This compound is an organothiophosphate insecticide used to control a variety of pests on crops.[1] Due to its potential health impacts, regulatory bodies worldwide have established maximum residue limits (MRLs) for this compound in food and environmental samples.[1] Accurate and reliable measurement of this compound residues is therefore essential.

Inter-laboratory comparisons, also known as proficiency testing (PT) schemes, are a cornerstone of quality assurance in analytical laboratories.[2][3][4] They provide an objective means of assessing a laboratory's performance against that of its peers and a reference value.[3][5] Participation in ILCs helps laboratories to:

  • Evaluate the accuracy and comparability of their measurement results.[3]

  • Identify potential analytical issues and sources of error.[5]

  • Demonstrate competence to accreditation bodies and clients.[3]

  • Ensure the continued effectiveness of their quality assurance systems.[3]

Certified Reference Materials (CRMs) are fundamental to the validity of these comparisons. CRMs are stable and homogeneous materials with one or more certified property values, produced by a technically competent body.[2][6][7] In the context of this compound analysis, a CRM could be a well-characterized matrix (e.g., fruit puree, soil) containing a known and certified concentration of this compound.

The Inter-laboratory Comparison Process

An ILC for this compound analysis typically follows a structured process, managed by a proficiency testing provider. This process ensures that all participating laboratories receive the same test materials and instructions, allowing for a fair and robust comparison of results.

ILC_Workflow cluster_Provider Proficiency Testing Provider cluster_Participants Participating Laboratories Prep Preparation and Homogenization of Test Material Spike Spiking with this compound (if not naturally incurred) Prep->Spike Homogeneity Homogeneity and Stability Testing Spike->Homogeneity Dispatch Dispatch of Samples to Participants Homogeneity->Dispatch Receive Receipt of Test Sample Dispatch->Receive Collect Collection and Statistical Analysis of Results Report Issuance of Final Report Collect->Report Analyze Analysis of this compound using in-house method Receive->Analyze Submit Submission of Results Analyze->Submit Submit->Collect Phenthoate_Analysis_Workflow cluster_Prep Sample Preparation cluster_Cleanup Extract Cleanup cluster_Analysis Instrumental Analysis cluster_Quant Quantification Homogenize Homogenize CRM Sample Extract Extract with Acetonitrile (e.g., QuEChERS) Homogenize->Extract dSPE Dispersive SPE (e.g., with GCB) Extract->dSPE LCMS LC-MS/MS or GC-MS dSPE->LCMS Quantify Quantify using Calibration Curve LCMS->Quantify Z_Score_Interpretation cluster_ZScore z-score Interpretation Unsatisfactory1 Unsatisfactory (z < -3.0) Questionable1 Questionable (-3.0 ≤ z < -2.0) Satisfactory Satisfactory (-2.0 ≤ z ≤ 2.0) Questionable2 Questionable (2.0 < z < 3.0) Unsatisfactory2 Unsatisfactory (z ≥ 3.0)

References

Comparative Toxicity Assessment of Phenthoate and its Oxon Metabolite: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Executive Summary: Phenthoate is a widely used organothiophosphate insecticide whose toxicity is paradoxically dependent on its metabolic transformation. In target and non-target organisms, this compound undergoes bioactivation to its oxygen analog, this compound-oxon. This conversion is a critical determinant of its toxic potential. The primary mechanism of acute toxicity for this compound-oxon is the potent and irreversible inhibition of acetylcholinesterase (AChE), an essential enzyme in the nervous system. This guide provides a comparative analysis of the toxicity of this compound and its oxon metabolite, summarizing key toxicological data, outlining experimental protocols for their assessment, and visualizing the core biochemical pathways involved. The data presented clearly demonstrate that this compound-oxon is substantially more toxic than its parent compound, highlighting the necessity of considering metabolic activation in the risk assessment of organophosphate pesticides.

Introduction

This compound is a non-systemic organophosphate (OP) insecticide and acaricide characterized by its contact and stomach action.[1][2] Like other phosphorothioates (P=S), this compound itself is a relatively weak inhibitor of acetylcholinesterase (AChE).[3] Its insecticidal efficacy and toxicity in mammals are primarily attributed to its metabolic conversion to the corresponding oxygen analog (oxon), this compound-oxon.[4] This bioactivation process dramatically increases the compound's affinity for the active site of AChE.

Understanding the profound difference in toxicity between the parent 'thion' compound and its 'oxon' metabolite is fundamental for researchers in toxicology, drug development, and regulatory science. This technical guide synthesizes the available data to provide a clear comparison, details the experimental methodologies used to derive such data, and illustrates the key toxicological pathways.

Biotransformation and Primary Mechanism of Action

Metabolic Activation by Cytochrome P450

The critical step in this compound's toxicity is its biotransformation into this compound-oxon. This reaction is catalyzed by cytochrome P450 (CYP450) monooxygenases, primarily in the liver.[4][5] The process, known as oxidative desulfuration, involves the replacement of the sulfur atom double-bonded to the phosphorus (P=S) with an oxygen atom (P=O).[6] This structural change makes the phosphorus atom more electrophilic, rendering the molecule a much more potent inhibitor of AChE.

This compound This compound (P=S Compound) CYP450 Cytochrome P450 Enzymes (Liver) This compound->CYP450 Oxon This compound-Oxon (P=O Compound) CYP450->Oxon Oxidative Desulfuration

Figure 1: Metabolic activation of this compound to this compound-Oxon.
Acetylcholinesterase (AChE) Inhibition

The primary toxic mechanism for all organophosphate oxons is the inhibition of AChE.[7] AChE is a critical enzyme that hydrolyzes the neurotransmitter acetylcholine (ACh) in synaptic clefts and neuromuscular junctions, thereby terminating the nerve signal.[8]

This compound-oxon acts as a near-irreversible inhibitor by phosphorylating a serine residue in the active site of AChE.[9] This inactivation of the enzyme leads to the accumulation of ACh, resulting in continuous stimulation of muscarinic and nicotinic cholinergic receptors.[7] The resulting hypercholinergic state, or "cholinergic crisis," manifests as a suite of toxic symptoms, including excessive secretions, bronchospasm, muscle fasciculations, paralysis, seizures, and ultimately, respiratory failure, which is the leading cause of death in acute OP poisoning.[7][10]

cluster_0 Normal Synaptic Function cluster_1 OP Oxon Poisoning ACh Acetylcholine (ACh) Released AChE_active Active AChE ACh->AChE_active Hydrolysis ACh Hydrolysis (Signal Termination) AChE_active->Hydrolysis Oxon This compound-Oxon AChE_inactive Inactive AChE (Phosphorylated) Oxon->AChE_inactive Inhibits ACh_accum ACh Accumulation Crisis Cholinergic Crisis (Overstimulation) ACh_accum->Crisis

Figure 2: Logical flow of AChE inhibition by this compound-Oxon.

Comparative Toxicity Data

The conversion from the thion to the oxon form dramatically increases toxicity, a fact clearly reflected in acute toxicity data.

Acute Toxicity

The median lethal dose (LD50) is a standardized measure of the acute toxicity of a substance. A lower LD50 value indicates greater toxicity. Data shows that this compound-oxon is significantly more acutely toxic than its parent compound.

CompoundTest SpeciesRouteLD50 Value (mg/kg bw)Citation
This compound RatOral77.7 - 4,728 (Varies with purity)[11]
RatOral~116[12]
RatOral>2000 (Technical Grade)[1]
This compound-Oxon RatOral63[11]

Note: The toxicity of technical grade this compound is often higher than the purified compound due to impurities that can potentiate its effects.[11]

In Vitro Potency: Cholinesterase Inhibition
CompoundTarget EnzymeRelative PotencyMechanism
This compound Acetylcholinesterase (AChE)Weak InhibitorRequires bioactivation
This compound-Oxon Acetylcholinesterase (AChE)Potent InhibitorDirect phosphorylation of enzyme active site

Experimental Protocols

In Vivo Acute Toxicity Assessment (LD50 Determination)

This protocol outlines a typical procedure for determining the oral LD50 in rodents, a fundamental study in toxicology.

Objective: To determine the single dose of a substance that causes death in 50% of a test animal population.

Methodology:

  • Animal Selection & Acclimatization: Healthy, young adult laboratory rats of a single strain are selected. They are acclimatized to laboratory conditions for at least one week prior to dosing.

  • Grouping: Animals are randomly assigned to several dose groups, including a control group (vehicle only).

  • Dose Administration: The test substance (this compound or this compound-Oxon) is administered by oral gavage. Doses are selected to span a range expected to cause from 0% to 100% mortality.

  • Observation: Animals are observed systematically for signs of toxicity (e.g., salivation, tremors, convulsions, respiratory distress) and mortality. Observations are frequent on the day of dosing and at least daily thereafter for 14 days.

  • Data Analysis: The number of mortalities in each dose group is recorded. The LD50 value and its confidence limits are calculated using a standard statistical method, such as probit analysis.

A Animal Acclimatization (e.g., Rats, 1 week) B Randomization into Dose Groups (n=5-10/group) A->B C Dose Administration (Oral Gavage) B->C D Systematic Observation (14 days) C->D E Record Clinical Signs & Mortality D->E F Statistical Analysis (e.g., Probit Analysis) E->F G LD50 Determination F->G

Figure 3: General workflow for an in vivo LD50 determination study.
In Vitro Cholinesterase Inhibition Assay (Ellman's Method)

This is the most common method for measuring AChE activity and its inhibition in vitro.[14][15]

Objective: To quantify the inhibitory potency (e.g., IC50) of a compound on AChE activity.

Principle: The assay measures the activity of AChE by monitoring the production of thiocholine from the substrate acetylthiocholine. Thiocholine reacts with Ellman's reagent (DTNB) to produce a yellow-colored product, 5-thio-2-nitrobenzoate, which is measured spectrophotometrically at 412 nm.[16]

Methodology:

  • Reagent Preparation: Prepare a phosphate buffer (pH 8.0), a solution of purified AChE, the substrate (acetylthiocholine iodide), and the chromogen (DTNB). Prepare serial dilutions of the inhibitors (this compound and this compound-Oxon).

  • Reaction Setup (96-well plate):

    • To each well, add buffer, AChE solution, and the inhibitor solution (or vehicle for control).

    • Incubate the plate for a defined period (e.g., 10-15 minutes) to allow the inhibitor to bind to the enzyme.[17]

  • Initiate Reaction: Add the substrate (acetylthiocholine) to all wells to start the enzymatic reaction.

  • Spectrophotometric Measurement: Immediately begin reading the absorbance at 412 nm at regular intervals using a microplate reader.

  • Data Analysis: Calculate the rate of reaction for each concentration of the inhibitor. Determine the percentage of inhibition relative to the control. The IC50 value is calculated by plotting percent inhibition against the logarithm of the inhibitor concentration.

A Prepare Reagents (Buffer, AChE, DTNB, Substrate, Inhibitors) B Pre-incubate AChE with Inhibitor (this compound or Oxon) A->B C Add Substrate (Acetylthiocholine) to Initiate Reaction B->C D Monitor Absorbance at 412 nm (Spectrophotometer) C->D E Calculate Reaction Rates & Percent Inhibition D->E F Determine IC50 Value E->F

Figure 4: Workflow for an in vitro AChE inhibition assay.
In Vitro Metabolism Study using Liver Microsomes

This protocol is used to study the biotransformation of a compound by CYP450 enzymes.[6][18]

Objective: To demonstrate the conversion of this compound to this compound-oxon and identify other metabolites.

Methodology:

  • Preparation: Thaw pooled human liver microsomes (HLM) on ice. Prepare an NADPH-generating system (cofactor for CYP450 activity).

  • Incubation: In a microcentrifuge tube, combine a phosphate buffer (pH 7.4), HLM, and this compound. Pre-incubate the mixture at 37°C.

  • Reaction Initiation: Add the NADPH-generating system to start the metabolic reaction.

  • Time Points: At various time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding a quenching solvent (e.g., cold acetonitrile).

  • Sample Processing: Centrifuge the samples to pellet the microsomal protein. Collect the supernatant for analysis.

  • Analysis: Analyze the supernatant using Liquid Chromatography-Mass Spectrometry (LC-MS/MS) to identify and quantify the disappearance of the parent compound (this compound) and the formation of metabolites (this compound-oxon).[19]

Other Potential Neurotoxic Mechanisms

While AChE inhibition is the primary mechanism of acute toxicity, research on other organophosphates suggests that their oxon metabolites can induce neurotoxicity through non-cholinergic pathways, particularly with chronic or developmental exposure. These may contribute to long-term neurological damage.[7]

  • Oxidative Stress: Organophosphates can increase the production of reactive oxygen species (ROS), leading to lipid peroxidation, DNA damage, and depletion of cellular antioxidants like glutathione.[10][20][21] This can trigger apoptotic cell death.

  • Endoplasmic Reticulum (ER) Stress: The oxon metabolites of some OPs have been shown to induce ER stress in neuronal cells.[22][23] Prolonged ER stress can activate apoptotic signaling pathways, leading to neuronal cell death.[22]

cluster_primary Primary Acute Toxicity Pathway cluster_secondary Potential Secondary/Chronic Pathways Oxon This compound-Oxon AChE AChE Inhibition Oxon->AChE ROS ↑ Reactive Oxygen Species (ROS) (Oxidative Stress) Oxon->ROS ER Endoplasmic Reticulum (ER) Stress Oxon->ER Crisis Cholinergic Crisis AChE->Crisis Death Neuronal Cell Death (Apoptosis) Crisis->Death ROS->Death ER->Death

Figure 5: Primary and potential secondary neurotoxicity pathways.

Conclusion

The toxicological profiles of this compound and its oxon metabolite are markedly different. This compound, a phosphorothioate, is a pro-insecticide that requires metabolic activation via CYP450-mediated oxidative desulfuration to become the highly toxic this compound-oxon. The oxon form is a potent inhibitor of acetylcholinesterase, leading to a cholinergic crisis that underlies its acute toxicity. Quantitative data consistently demonstrate that this compound-oxon is substantially more toxic than the parent compound. This comparative assessment underscores the critical importance of incorporating metabolic studies into the safety and risk evaluation of organophosphate compounds, as focusing solely on the parent molecule can lead to a significant underestimation of its potential hazard.

References

The Efficacy of Phenthoate in Comparison to Other Organophosphate Insecticides: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenthoate is an organophosphate insecticide that has been utilized in agriculture to control a variety of insect pests.[1] Like other organophosphates, its mode of action is through the inhibition of the enzyme acetylcholinesterase (AChE), a critical component of the nervous system in both insects and mammals.[1][2] This guide provides a technical overview of the efficacy of this compound in comparison to other widely used organophosphate insecticides, namely chlorpyrifos, malathion, and dimethoate. The information presented herein is intended for researchers, scientists, and professionals involved in drug development and pest management research.

Mechanism of Action: Acetylcholinesterase Inhibition

Organophosphate insecticides exert their toxic effects by phosphorylating the serine hydroxyl group at the active site of acetylcholinesterase (AChE).[3] This phosphorylation inactivates the enzyme, preventing it from breaking down the neurotransmitter acetylcholine (ACh) in the synaptic cleft. The resulting accumulation of ACh leads to continuous stimulation of cholinergic receptors, causing hyperexcitation of the nervous system, paralysis, and ultimately, death of the insect.[2][3]

The general signaling pathway for acetylcholinesterase inhibition by organophosphates is depicted in the following diagram:

AChE_Inhibition ACh Acetylcholine (ACh) AChR Acetylcholine Receptor ACh->AChR Binds to AChE Acetylcholinesterase (AChE) AChE->ACh Hydrolyzes Phosphorylated_AChE Phosphorylated AChE (Inactive) AChR->Postsynaptic_Neuron Signal Transduction OP Organophosphate (e.g., this compound) OP->AChE

Caption: Acetylcholinesterase (AChE) inhibition by organophosphates.

Comparative Efficacy Data

The following tables summarize available quantitative data on the efficacy of this compound and other organophosphate insecticides. It is critical to note that the data presented are compiled from various studies and may not be directly comparable due to differences in experimental protocols, insect species, and environmental conditions. For a definitive comparison, data from single, controlled studies are required.

Table 1: Lethal Concentration (LC50) Values of Organophosphate Insecticides against Various Insect Pests

InsecticideTarget PestLC50Exposure Time (hours)
This compound Labeo rohita (freshwater fish)2.1 mg/L96
ChlorpyrifosSpodoptera frugiperda (Fall Armyworm)175 mg/LNot Specified
MalathionSpodoptera frugiperda (Fall Armyworm)Not specified (51.7% mortality at a certain concentration)72
DimethoateAphis gossypii (Cotton Aphid)0.333 ppmNot Specified

Note: Data is collated from multiple sources and direct comparison may not be appropriate.

Table 2: Lethal Dose (LD50) Values of Organophosphate Insecticides against Various Insect Pests

InsecticideTarget PestLD50Application Method
This compound Rat (Oral)>2000 mg/kgOral
This compound Rat (Dermal)>2000 mg/kgDermal
ChlorpyrifosMusca domestica (Housefly)Not specified (Resistance Ratio 10.70-18.81)Topical
DimethoateApis mellifera (Honeybee)0.10 µ g/bee (24h)Topical

Note: Data is collated from multiple sources and direct comparison may not be appropriate. The this compound data reflects mammalian toxicity, which is a critical consideration in insecticide development.

Experimental Protocols

Standardized experimental protocols are essential for generating reliable and comparable data on insecticide efficacy. The following outlines a general methodology for determining the LC50 or LD50 of an insecticide.

1. Rearing of Test Insects:

  • A healthy, homogenous population of the target insect species is reared under controlled laboratory conditions (temperature, humidity, photoperiod).

  • The life stage to be tested (e.g., larvae, adults) is synchronized to ensure uniformity.

2. Preparation of Insecticide Solutions:

  • A stock solution of the technical grade insecticide is prepared in an appropriate solvent (e.g., acetone).

  • Serial dilutions are made from the stock solution to create a range of concentrations to be tested.

3. Bioassay Methods:

  • Topical Application (for LD50):

    • Insects are individually treated with a precise volume (e.g., 1 µL) of each insecticide dilution applied to a specific body region (e.g., the dorsal thorax).

    • A control group is treated with the solvent only.

  • Diet Incorporation/Leaf Dip Assay (for LC50):

    • For phytophagous insects, artificial diet or host plant leaves are treated with the insecticide solutions.

    • Insects are allowed to feed on the treated substrate for a specified period.

    • A control group is provided with an untreated diet or leaves.

  • Larval Immersion (for aquatic insects):

    • Larvae are exposed to different concentrations of the insecticide in water for a defined duration.

4. Observation and Data Collection:

  • Mortality is assessed at predetermined time intervals (e.g., 24, 48, 72 hours) after exposure.

  • Insects are considered dead if they are unable to make a coordinated movement when prodded.

5. Data Analysis:

  • The observed mortality data is corrected for control mortality using Abbott's formula.

  • Probit analysis or a similar statistical method is used to calculate the LC50 or LD50 values and their 95% confidence limits.

The following diagram illustrates a generalized workflow for an insecticide efficacy bioassay:

Bioassay_Workflow Start Start: Insect Rearing Prep_Solutions Prepare Insecticide Solutions (Serial Dilutions) Start->Prep_Solutions Bioassay Perform Bioassay (e.g., Topical, Diet, Immersion) Prep_Solutions->Bioassay Incubation Incubate under Controlled Conditions Bioassay->Incubation Data_Collection Record Mortality Data (e.g., 24, 48, 72h) Incubation->Data_Collection Data_Analysis Analyze Data (e.g., Probit Analysis) Data_Collection->Data_Analysis End End: Determine LC50/LD50 Data_Analysis->End

Caption: A generalized workflow for determining insecticide efficacy.

Conclusion

This compound, like other organophosphate insecticides, is an effective inhibitor of acetylcholinesterase. While the available data suggests its efficacy against a range of pests, a direct and comprehensive comparison with other major organophosphates is limited by the lack of standardized, comparative studies. For a more definitive assessment of this compound's relative efficacy, further research employing consistent and rigorous experimental protocols across multiple key insect pests is necessary. Such studies would provide the crucial data needed for informed decision-making in the development and application of pest management strategies.

References

Enantioselective Toxicity of Phenthoate Isomers: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phenthoate, a chiral organophosphorus insecticide, exists as two enantiomers, R-(+)-phenthoate and S-(-)-phenthoate. While commercially available as a racemic mixture, emerging research indicates significant differences in the toxicological profiles of these isomers. This technical guide provides an in-depth analysis of the enantioselective toxicity of this compound, focusing on its primary mechanism of action: the inhibition of acetylcholinesterase (AChE). This document summarizes the available data on the differential toxicity of this compound enantiomers, details the experimental protocols for assessing this stereoselectivity, and visually represents the key pathways and workflows. A notable finding in the available literature is the generally greater insecticidal potency of the (+)-phenthoate enantiomer.[1] Furthermore, environmental studies have shown that in certain conditions, such as in citrus, (-)-phenthoate degrades more rapidly, leading to a relative accumulation of the more potent (+)-phenthoate.[2][3] This underscores the importance of enantiomer-specific toxicological assessment for a comprehensive understanding of the environmental and health risks associated with this compound.

Introduction to this compound and Chirality

This compound is a non-systemic organophosphate insecticide and acaricide used to control a variety of pests on crops.[1] Its chemical structure contains a chiral center at the α-carbon of the ethyl benzeneacetate group, resulting in the existence of two stereoisomers: R-(+)-phenthoate and S-(-)-phenthoate.

G This compound Enantiomers cluster_this compound This compound cluster_enantiomers Enantiomers Racemic this compound Racemic this compound R-(+)-Phenthoate R-(+)-Phenthoate Racemic this compound->R-(+)-Phenthoate Chiral Separation S-(-)-Phenthoate S-(-)-Phenthoate Racemic this compound->S-(-)-Phenthoate Chiral Separation G Chiral HPLC Separation Workflow Racemic_this compound Racemic this compound Sample HPLC_System HPLC System with Chiral Column Racemic_this compound->HPLC_System Detector Detector (e.g., UV, MS) HPLC_System->Detector Fraction_Collector Fraction Collector Detector->Fraction_Collector R_this compound R-(+)-Phenthoate Fraction Fraction_Collector->R_this compound S_this compound S-(-)-Phenthoate Fraction Fraction_Collector->S_this compound G Ellman Method for AChE Assay cluster_reaction Reaction Steps cluster_inhibition Inhibition ATCh Acetylthiocholine (ATCh) AChE AChE ATCh->AChE Hydrolysis Thiocholine Thiocholine AChE->Thiocholine Yellow_Product Yellow Product (Abs @ 412 nm) Thiocholine->Yellow_Product DTNB DTNB DTNB->Yellow_Product Phenthoate_Isomer This compound Isomer Phenthoate_Isomer->AChE Inhibits

References

Cross-Reactivity of Phenthoate in Immunoassays for Other Pesticides: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Immunoassays are indispensable tools for the rapid and sensitive detection of pesticide residues. However, a significant challenge in their application is the potential for cross-reactivity, where the antibody binds to compounds structurally similar to the target analyte, leading to inaccurate quantification. This technical guide provides an in-depth analysis of the cross-reactivity of phenthoate, an organothiophosphate insecticide, in immunoassays developed for other pesticides. This document summarizes key quantitative data, details relevant experimental protocols, and illustrates the underlying principles and workflows through diagrams to offer a comprehensive resource for researchers in environmental science, food safety, and analytical chemistry.

Introduction to Immunoassay Cross-Reactivity

Immunoassays rely on the specific binding interaction between an antibody and an antigen.[1] In the context of pesticide analysis, the pesticide molecule (or a derivative, known as a hapten) acts as the antigen. The specificity of an immunoassay is a crucial performance parameter, indicating its ability to detect only the target analyte in a complex sample matrix.[2]

Cross-reactivity occurs when the antibody recognizes and binds to molecules other than the target analyte.[1] This is a common phenomenon in immunoassays for small molecules like pesticides, particularly when dealing with compounds from the same chemical class that share structural similarities.[3] For organophosphate pesticides like this compound, the presence of a common thiophosphate group or similar aromatic moieties can lead to significant cross-reactivity in assays designed for other organophosphates.[3]

Understanding and quantifying cross-reactivity is essential for:

  • Accurate interpretation of immunoassay results.

  • Assessing the suitability of an immunoassay for a specific application.

  • Avoiding false-positive results in residue monitoring programs.

The degree of cross-reactivity is typically expressed as a percentage, calculated from the concentration of the target analyte and the cross-reacting compound that cause a 50% inhibition of the signal (IC50) in a competitive immunoassay format.

Quantitative Data on this compound Cross-Reactivity

This compound has been identified as a cross-reactant in broad-specificity immunoassays developed for the detection of methoxy organophosphorus pesticides. The following table summarizes the quantitative data from a study that developed such an assay, highlighting the IC50 value for this compound and comparing it to other pesticides within the same class.

Table 1: Cross-Reactivity of this compound in a Broad-Specificity Immunoassay for Methoxy Organophosphorus Pesticides

PesticideIC50 (μg/L)
Malathion69.92
This compound 136.90
Dimethoate230.39
Phosmet416.84
Fenthion508.57
Pirimiphos-methyl510.38
Methyl parathion607.21
Fenitrothion835.30
Methidathion850.21

Data sourced from a review on multi-analyte immunoassays for pesticides.[3]

This data indicates that in this specific broad-spectrum immunoassay, this compound exhibits notable cross-reactivity, with an IC50 value of 136.90 μg/L.[3] This means that a concentration of 136.90 μg/L of this compound would be required to cause a 50% reduction in the assay signal. When compared to malathion, for which the assay shows higher sensitivity (lower IC50), this compound is a significant potential interferent.

Experimental Protocols

The following is a detailed methodology for a competitive indirect enzyme-linked immunosorbent assay (ELISA) to determine the cross-reactivity of this compound. This protocol is adapted from established methods for organophosphate pesticide immunoassays.

Materials and Reagents
  • Microtiter Plates: 96-well polystyrene plates.

  • Coating Antigen: Hapten-protein conjugate (e.g., a derivative of the target pesticide conjugated to Ovalbumin - OVA).

  • Antibody: Polyclonal or monoclonal antibody specific to the target pesticide.

  • Blocking Buffer: Phosphate-buffered saline (PBS) containing 1% Bovine Serum Albumin (BSA).

  • Wash Buffer: PBS with 0.05% Tween 20 (PBST).

  • Enzyme-Conjugated Secondary Antibody: e.g., Goat anti-rabbit IgG-HRP.

  • Substrate Solution: TMB (3,3',5,5'-Tetramethylbenzidine) solution.

  • Stop Solution: 2 M Sulfuric Acid (H₂SO₄).

  • Pesticide Standards: Analytical grade standards of the target pesticide and this compound.

ELISA Procedure
  • Coating: Dilute the coating antigen to an optimal concentration in a coating buffer (e.g., 50 mM carbonate-bicarbonate buffer, pH 9.6). Add 100 µL of the diluted coating antigen to each well of the microtiter plate. Incubate overnight at 4°C.

  • Washing: Discard the coating solution and wash the plate three times with 300 µL of wash buffer per well.

  • Blocking: Add 200 µL of blocking buffer to each well to block non-specific binding sites. Incubate for 2 hours at 37°C.

  • Washing: Repeat the washing step as described in step 2.

  • Competitive Reaction: Prepare serial dilutions of the target pesticide standard and this compound in PBS. Add 50 µL of the standard or this compound solution to the respective wells. Immediately add 50 µL of the primary antibody (diluted in PBS) to each well. Incubate for 1 hour at 37°C.

  • Washing: Repeat the washing step as described in step 2.

  • Secondary Antibody Incubation: Add 100 µL of the enzyme-conjugated secondary antibody (diluted in PBS) to each well. Incubate for 1 hour at 37°C.

  • Washing: Repeat the washing step as described in step 2, but increase the number of washes to five.

  • Substrate Reaction: Add 100 µL of the TMB substrate solution to each well. Incubate in the dark at room temperature for 15-30 minutes.

  • Stopping the Reaction: Add 50 µL of the stop solution to each well.

  • Data Acquisition: Measure the absorbance at 450 nm using a microplate reader.

Data Analysis and Calculation of Cross-Reactivity
  • Plot a standard curve of absorbance versus the logarithm of the target pesticide concentration.

  • Determine the IC50 value for the target pesticide (the concentration that causes 50% inhibition of the maximum signal).

  • Similarly, plot an inhibition curve for this compound and determine its IC50 value.

  • Calculate the percent cross-reactivity (%CR) using the following formula:

    %CR = (IC50 of Target Pesticide / IC50 of this compound) x 100

Visualizations

Logical Relationship of Cross-Reactivity

The following diagram illustrates the principle of cross-reactivity in a competitive immunoassay.

Cross_Reactivity_Principle cluster_assay Immunoassay System Antibody Antibody Target Target Pesticide Target->Antibody Specific Binding This compound This compound (Cross-reactant) This compound->Antibody Cross-Reactivity

Caption: Principle of antibody binding to a target pesticide and a cross-reacting molecule like this compound.

Experimental Workflow for Cross-Reactivity Assessment

This diagram outlines the key steps in an ELISA-based workflow to determine the cross-reactivity of this compound.

ELISA_Workflow start Start coating Coat Plate with Coating Antigen start->coating wash1 Wash coating->wash1 blocking Block Non-specific Sites wash1->blocking wash2 Wash blocking->wash2 competition Add Standards/Phenthoate and Primary Antibody wash2->competition wash3 Wash competition->wash3 secondary_ab Add Enzyme-conjugated Secondary Antibody wash3->secondary_ab wash4 Wash secondary_ab->wash4 substrate Add Substrate wash4->substrate stop Stop Reaction substrate->stop read Read Absorbance at 450 nm stop->read calculate Calculate IC50 and % Cross-Reactivity read->calculate end End calculate->end

Caption: Workflow of a competitive indirect ELISA for assessing this compound cross-reactivity.

Conclusion

The cross-reactivity of this compound in immunoassays designed for other organophosphate pesticides is a critical consideration for accurate residue analysis. The provided quantitative data demonstrates that this compound can be a significant interferent in broad-specificity assays. Researchers and analytical laboratories must be aware of this potential for cross-reactivity and, where necessary, validate their immunoassays by testing for interference from this compound and other structurally related pesticides. The detailed experimental protocol and workflows presented in this guide offer a framework for conducting such validation studies, ensuring the reliability and accuracy of immunoassay-based pesticide detection.

References

Performance of SPE Sorbents for Phenthoate Cleanup: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the performance of various solid-phase extraction (SPE) sorbents for the cleanup of phenthoate, an organophosphate pesticide, from diverse sample matrices. Effective sample cleanup is a critical step in analytical workflows to ensure accurate and reliable quantification of pesticide residues by removing interfering matrix components. This document provides a comparative overview of common SPE sorbents, quantitative performance data, detailed experimental protocols, and logical workflow diagrams to aid in method development and optimization.

Introduction to this compound and the Necessity of Sample Cleanup

This compound is a non-systemic organothiophosphate insecticide and acaricide used to control a variety of pests on crops such as vegetables, fruits, and cotton. Due to its potential toxicity and the establishment of maximum residue limits (MRLs) in food and environmental samples, sensitive and accurate analytical methods are required for its monitoring.

Sample matrices, particularly in food and environmental analysis, are often complex and contain a multitude of compounds (e.g., pigments, lipids, organic acids) that can interfere with the analytical determination of this compound. These interferences can lead to matrix effects, such as ion suppression or enhancement in mass spectrometry, and chromatographic co-elution, resulting in inaccurate quantification. Solid-phase extraction is a widely adopted sample preparation technique that effectively removes these interferences, leading to cleaner extracts, improved analytical performance, and prolonged instrument life.

The choice of SPE sorbent is paramount and depends on the physicochemical properties of both the analyte (this compound) and the matrix components. This guide focuses on the performance of four commonly used sorbents: C18 (Octadecyl), Florisil, Primary Secondary Amine (PSA), and Graphitized Carbon Black (GCB).

Overview of Common SPE Sorbents for Pesticide Analysis

The selection of an appropriate SPE sorbent is crucial for achieving high recovery of the target analyte while effectively removing matrix interferences. The table below summarizes the characteristics and primary applications of sorbents relevant to this compound cleanup.

SorbentBase MaterialMechanism of ActionPrimary Applications for Cleanup
C18 (Octadecyl) SilicaReversed-phase (hydrophobic interactions)Removal of non-polar interferences, such as lipids and fats.[1][2][3]
Florisil Magnesium SilicateNormal-phase (polar interactions)Cleanup of moderately polar compounds; effective for a range of pesticides.[4]
PSA (Primary Secondary Amine) SilicaNormal-phase, weak anion exchangeRemoval of polar interferences like organic acids, fatty acids, and sugars.[1][2][3]
GCB (Graphitized Carbon Black) CarbonReversed-phase, ion exchange, planar interactionsRemoval of pigments (e.g., chlorophyll, carotenoids) and sterols.[1][5][6]

Quantitative Performance of SPE Sorbents for this compound Cleanup

Direct comparative studies on the recovery of this compound using a wide range of SPE sorbents are limited. However, available data from single-sorbent studies and multi-residue analyses provide valuable insights into their performance.

One of the most specific studies available focuses on the use of Florisil in a Matrix Solid-Phase Dispersion (MSPD) method for the extraction of this compound from soil samples. This method has shown excellent recovery and precision.

For other sorbents like C18, PSA, and GCB , their performance for this compound is often evaluated within the context of multi-residue methods, such as the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) technique, which commonly employs these sorbents in the dispersive SPE (dSPE) cleanup step. In such methods, satisfactory recoveries are generally reported for a broad range of pesticides, including organophosphates.

The following table summarizes the available quantitative data.

SorbentMatrixMethodAnalyte(s)Recovery (%)Relative Standard Deviation (RSD) (%)
Florisil SoilMSPDThis compound75 - 941.5 - 6.5
C18, PSA, GCB Combinations Fruits and VegetablesQuEChERS with dSPEBroad range of pesticides, including organophosphatesGenerally 70 - 120< 20

Note: The data for C18, PSA, and GCB combinations are typical performance characteristics for multi-residue methods and may not be specific to this compound alone.

Experimental Protocols

Detailed methodologies are essential for the successful implementation of SPE cleanup. Below are protocols for a specific method for this compound and a generalizable QuEChERS procedure.

Matrix Solid-Phase Dispersion (MSPD) with Florisil for this compound in Soil

This protocol is adapted from a validated method for the determination of this compound in soil.

1. Sample Preparation:

  • Air-dry the soil sample and sieve it through a 2 mm mesh to remove large debris.

  • Weigh 4.0 g of the homogenized soil sample into a glass mortar.

2. MSPD Procedure:

  • Add 6.0 g of Florisil sorbent to the mortar containing the soil sample.

  • Add 3.0 mL of deionized water to the soil-sorbent mixture.

  • Gently blend the mixture with a pestle for 5 minutes until a homogeneous, free-flowing powder is obtained.

  • Transfer the mixture into an empty 10 mL SPE cartridge with a frit at the bottom.

  • Gently compress the material in the cartridge by pressing with the pestle.

  • Place another frit on top of the packed material.

3. Elution:

  • Place the packed MSPD cartridge on a vacuum manifold.

  • Elute the this compound from the sorbent by passing 15 mL of a hexane:ethyl acetate (7:3, v/v) solvent mixture through the cartridge.

  • Collect the eluate at a flow rate of approximately 1-2 mL/min.

4. Final Processing:

  • The collected eluate can be concentrated under a gentle stream of nitrogen if necessary and reconstituted in a suitable solvent for chromatographic analysis (e.g., HPLC-UV, GC-MS).

General QuEChERS Extraction and Dispersive SPE (dSPE) Cleanup

This protocol outlines the widely used QuEChERS method, which can be adapted for various food matrices by selecting the appropriate dSPE sorbents for cleanup.

1. Sample Extraction:

  • Weigh 10-15 g of a homogenized sample (e.g., fruit or vegetable) into a 50 mL centrifuge tube.

  • Add 10-15 mL of acetonitrile (with 1% acetic acid for pH-dependent analytes).

  • Add the appropriate QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, 0.5 g disodium hydrogen citrate sesquihydrate for the EN 15662 method).

  • Immediately shake the tube vigorously for 1 minute.

  • Centrifuge at ≥ 3000 rcf for 5 minutes.

2. Dispersive SPE Cleanup:

  • Transfer an aliquot of the supernatant (acetonitrile extract) to a 2 mL or 15 mL dSPE tube containing anhydrous MgSO₄ and the selected cleanup sorbent(s). The choice of sorbent depends on the matrix:

    • For general fruits and vegetables: 150 mg MgSO₄, 50 mg PSA.

    • For samples with fats and waxes: 150 mg MgSO₄, 50 mg PSA, 50 mg C18.[6]

    • For highly pigmented samples: 150 mg MgSO₄, 50 mg PSA, 7.5-50 mg GCB.[6][7]

  • Shake the dSPE tube vigorously for 30 seconds to 1 minute.

  • Centrifuge at ≥ 3000 rcf for 5 minutes.

3. Final Processing:

  • The resulting supernatant is the cleaned extract. It can be directly analyzed or subjected to a solvent exchange if required for the analytical instrumentation.

Visualization of Workflows and Logical Relationships

The following diagrams, created using the DOT language, illustrate the experimental workflows and the logical considerations in sorbent selection for this compound cleanup.

SPE_Workflow cluster_steps General Solid-Phase Extraction Workflow Condition 1. Sorbent Conditioning (e.g., with methanol, then water) Load 2. Sample Loading (Aqueous sample extract is passed through the sorbent) Condition->Load Prepares sorbent for sample retention Wash 3. Sorbent Washing (Removal of weakly bound interferences) Load->Wash Retains this compound, interferences pass through or are weakly retained Elute 4. Analyte Elution (this compound is eluted with an organic solvent) Wash->Elute Removes remaining interferences Analyze 5. Analysis (e.g., GC-MS, LC-MS/MS) Elute->Analyze Collects purified this compound

Caption: A diagram illustrating the general workflow of solid-phase extraction (SPE).

Sorbent_Selection Start Sample Matrix for this compound Analysis HighFat High Fat/Lipid Content? (e.g., oily seeds, avocado) Start->HighFat HighPigment High Pigment Content? (e.g., spinach, berries) HighFat->HighPigment No UseC18 Use C18 (in combination with PSA) HighFat->UseC18 Yes HighSugarAcid High Sugar/Organic Acid Content? (e.g., fruits) HighPigment->HighSugarAcid No UseGCB Use GCB (in combination with PSA) HighPigment->UseGCB Yes General General/Low Interference Matrix (e.g., water, simple vegetables) HighSugarAcid->General No UsePSA Use PSA HighSugarAcid->UsePSA Yes UseFlorisil Consider Florisil or PSA General->UseFlorisil Yes

Caption: A decision tree for selecting SPE sorbents for this compound cleanup based on matrix characteristics.

MSPD_Workflow cluster_mspd This compound Cleanup using Florisil MSPD Start Start: Homogenized Soil Sample Mix 1. Mix Soil with Florisil and Water Start->Mix Pack 2. Pack Mixture into SPE Cartridge Mix->Pack Elute 3. Elute with Hexane:Ethyl Acetate Pack->Elute Collect 4. Collect Eluate Elute->Collect End End: Purified Extract for Analysis Collect->End

Caption: Workflow for this compound cleanup from soil using Matrix Solid-Phase Dispersion (MSPD) with Florisil.

Conclusion

The selection of an appropriate SPE sorbent is a critical determinant of the quality and reliability of this compound residue analysis. While Florisil has been demonstrated to be highly effective for this compound cleanup in soil matrices using the MSPD technique, a combination of C18, PSA, and GCB within a QuEChERS/dSPE framework offers a versatile and adaptable approach for a wide range of food matrices. The choice of sorbent or sorbent combination should be guided by the specific characteristics of the sample matrix to effectively remove interferences while maximizing the recovery of this compound. The protocols and workflows presented in this guide provide a solid foundation for researchers and scientists to develop and validate robust analytical methods for the determination of this compound residues.

References

Leaching Potential of Phenthoate in Diverse Soil Matrices: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the leaching potential of the organophosphate insecticide Phenthoate in various soil types. The document details the key physicochemical properties of this compound that influence its mobility, outlines standardized experimental protocols for assessing its leaching in soil columns, and presents available quantitative data. Visualizations of the experimental workflow and the factors governing leaching are also provided to facilitate a deeper understanding.

Physicochemical Properties Influencing Leaching Potential

The environmental mobility of a pesticide, such as its tendency to leach through the soil profile, is governed by a combination of its intrinsic chemical properties and the characteristics of the soil. For this compound, the following parameters are critical in determining its leaching potential.

A key indicator of a pesticide's mobility in soil is the organic carbon-water partition coefficient (Koc). This value quantifies the tendency of the chemical to bind to organic matter in the soil. A higher Koc value indicates stronger binding and, consequently, lower mobility and leaching potential. Sources provide varying Koc values for this compound, with one calculated value being 240 and another estimated value being significantly higher at 2420[1]. This discrepancy highlights the importance of empirical determination of Koc for specific soil types. Generally, a Koc value between 150 and 500 is considered to indicate moderate mobility, while a value above 2000 suggests slight mobility[1].

The octanol-water partition coefficient (log Kow) is another important parameter, indicating the lipophilicity of a compound. For this compound, the log Kow is 3.69, suggesting a tendency to associate with organic matter rather than remaining in the soil water[1]. The water solubility of this compound is reported to be 11 mg/L, which is relatively low and further suggests a lower leaching potential[2].

The persistence of a pesticide in the soil, often expressed as its half-life (t½), also plays a crucial role. A shorter half-life means the compound degrades more quickly, reducing the amount available for leaching over time.

Quantitative Data on this compound Mobility and Persistence

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Log K_ow_ 3.69[1][2]
K_oc_ (mL/g) 240 - 2420[1]
Water Solubility (mg/L) 11[2]
Half-life (t_½_) in soil 3.2 days

Table 2: Summary of this compound Leaching Potential Indicators

ParameterValueInterpretationSource
K_oc_ Range 240 - 2420Moderate to Slight Mobility[1]
GUS Index 1.34 - 2.58Low to Transitional LeacherCalculated

GUS (Groundwater Ubiquity Score) was calculated using the formula: GUS = log10(t½) x [4 - log10(Koc)]. A GUS score < 1.8 indicates a low leaching potential, between 1.8 and 2.8 is transitional, and > 2.8 indicates a high leaching potential.

Experimental Protocols for Assessing this compound Leaching

To empirically determine the leaching potential of this compound in different soil columns, standardized laboratory protocols are essential. The following methodology is based on internationally recognized guidelines, such as OECD 312 and OPPTS 835.1240, and can be adapted for specific research needs[3][4][5].

Materials and Equipment
  • Soil Columns: Glass or stainless steel columns, typically 30-35 cm in length and with an inner diameter of at least 4 cm. Sectionable columns are advantageous for analyzing the pesticide distribution in the soil profile post-leaching[5].

  • Soil: Different soil types of interest (e.g., sandy loam, clay loam, silty clay loam), characterized for properties such as texture (% sand, silt, clay), organic carbon content, pH, and cation exchange capacity.

  • This compound: Analytical grade this compound. The use of radiolabeled (e.g., ¹⁴C) this compound is highly recommended for accurate mass balance analysis[3].

  • Artificial Rain: A solution of 0.01 M calcium chloride (CaCl₂) is commonly used to simulate rainfall[3].

  • Peristaltic Pump: For controlled application of artificial rain.

  • Leachate Collection Vessels: Erlenmeyer flasks or similar containers.

  • Analytical Instrumentation: High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) with an appropriate detector (e.g., mass spectrometer) for the quantification of this compound and its metabolites.

Experimental Procedure
  • Soil Preparation and Packing:

    • Air-dry the soils and sieve them to a particle size of <2 mm.

    • Pack the columns with the prepared soil to a height of approximately 30 cm, ensuring uniform bulk density.

  • Column Saturation and Equilibration:

    • Saturate the soil columns from the bottom up with the artificial rain solution to avoid air entrapment.

    • Allow the columns to drain and equilibrate for a set period, typically 24-48 hours.

  • This compound Application:

    • Prepare a stock solution of this compound in a suitable solvent.

    • Apply a known amount of the this compound solution evenly to the surface of the soil columns. The application rate should be relevant to agricultural practices.

  • Leaching:

    • Apply the artificial rain solution to the top of the columns at a constant, controlled rate using a peristaltic pump. A common protocol involves applying a volume equivalent to 200 mm of rainfall over 48 hours[5].

    • Collect the leachate in fractions at regular intervals throughout the leaching period.

  • Sample Analysis:

    • Leachate: Analyze the collected leachate fractions for the concentration of this compound and its primary degradation products (e.g., this compound acid).

    • Soil: After the leaching is complete, carefully extrude the soil from the columns and section it into segments (e.g., 0-5 cm, 5-10 cm, 10-15 cm, etc.).

    • Extract this compound and its metabolites from each soil segment using an appropriate solvent and analyze the extracts to determine their concentration.

Visualizations

Experimental Workflow

Leaching_Experiment_Workflow cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_analysis Analysis Phase cluster_results Results & Interpretation soil_prep Soil Characterization & Sieving col_pack Column Packing soil_prep->col_pack col_sat Column Saturation & Equilibration col_pack->col_sat phen_app This compound Application col_sat->phen_app leaching Simulated Rainfall (Leaching) phen_app->leaching leachate_collect Leachate Collection leaching->leachate_collect soil_section Soil Column Sectioning leachate_analysis Leachate Analysis (HPLC/GC) leachate_collect->leachate_analysis soil_analysis Soil Segment Analysis (HPLC/GC) soil_section->soil_analysis data_analysis Data Analysis & Mass Balance leachate_analysis->data_analysis soil_analysis->data_analysis report Interpretation of Leaching Potential data_analysis->report

Caption: Workflow for a soil column leaching experiment.

Factors Influencing this compound Leaching

Factors_Influencing_Leaching cluster_pesticide Pesticide Properties cluster_soil Soil Properties cluster_conditions Environmental Conditions koc Koc (Sorption) leaching_potential This compound Leaching Potential koc->leaching_potential -ve correlation solubility Water Solubility solubility->leaching_potential +ve correlation half_life Half-life (Persistence) half_life->leaching_potential +ve correlation om Organic Matter Content om->leaching_potential -ve correlation texture Texture (Sand/Silt/Clay) texture->leaching_potential sandy > clay ph pH ph->leaching_potential structure Structure & Porosity structure->leaching_potential rainfall Rainfall Intensity & Duration rainfall->leaching_potential +ve correlation temp Temperature temp->leaching_potential

Caption: Interplay of factors affecting this compound leaching.

Conclusion

Based on its physicochemical properties, particularly its moderate to low water solubility and a Koc value that suggests moderate to slight mobility, this compound is not expected to be a highly leachable pesticide. Its relatively short half-life in soil further reduces the risk of significant downward movement. However, the leaching potential can be significantly influenced by soil type, with higher mobility expected in soils with low organic matter and high sand content. The provided experimental protocol offers a robust framework for researchers to conduct site-specific assessments of this compound's leaching behavior under controlled laboratory conditions. Such studies are crucial for a comprehensive environmental risk assessment and for developing strategies to mitigate potential groundwater contamination.

References

Biodegradation of Phenthoate: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

Phenthoate, an organothiophosphate insecticide, has been widely used in agriculture, leading to concerns about its environmental persistence and potential toxicity. Microbial biodegradation presents a promising, eco-friendly approach for the remediation of this compound-contaminated sites. This technical guide provides an in-depth overview of the biodegradation of this compound by various microbial strains, with a focus on the underlying biochemical mechanisms, experimental protocols for studying its degradation, and quantitative data from relevant studies. This document is intended for researchers, scientists, and professionals in drug development and environmental science who are engaged in the study of xenobiotic metabolism and bioremediation.

Introduction

This compound, chemically known as S-[α-(ethoxycarbonyl)benzyl] O,O-dimethyl phosphorodithioate, is a non-systemic insecticide and acaricide. Its mode of action involves the inhibition of acetylcholinesterase, an essential enzyme in the nervous system of insects and mammals. Due to its widespread application, this compound residues can persist in soil and water, posing potential risks to non-target organisms and human health.

The environmental fate of this compound is significantly influenced by microbial activity. A variety of microorganisms, including bacteria and fungi, have demonstrated the ability to degrade organophosphate pesticides.[1][2] These microorganisms utilize these compounds as a source of carbon, phosphorus, or energy, transforming them into less toxic or non-toxic products.[2] The primary mechanism of organophosphate detoxification by microbes is enzymatic hydrolysis.[3][4] This guide focuses on the microbial degradation of this compound, summarizing the current knowledge on degrading strains, metabolic pathways, and key enzymes involved.

Microbial Strains Involved in this compound Biodegradation

While specific studies on this compound biodegradation by a wide array of microbial isolates are limited, research on the degradation of structurally similar organophosphates provides valuable insights into potential candidate microorganisms. The major genera known for their capability to degrade organophosphates include Burkholderia, Aspergillus, and Acinetobacter.

  • Burkholderia sp.: Species within this genus are recognized for their versatile metabolic capabilities, including the degradation of various aromatic and xenobiotic compounds.[5][6] Strains of Burkholderia have been shown to degrade organophosphates like methyl parathion and profenofos.[7]

  • Aspergillus sp.: Fungi of the genus Aspergillus, particularly Aspergillus niger, are well-documented degraders of a range of pesticides, including organophosphates.[8][9] They produce a variety of extracellular enzymes that can break down complex organic molecules.[8]

  • Acinetobacter sp.: This genus comprises bacteria known for their role in the bioremediation of various pollutants.[10] Strains of Acinetobacter have been isolated that can utilize organophosphates like malathion as a sole carbon source.[11]

Enzymology of this compound Biodegradation

The initial and most critical step in the microbial degradation of this compound is the cleavage of its ester bonds. This is primarily accomplished by hydrolase enzymes, which include carboxylesterases and phosphotriesterases.[12][13]

  • Carboxylesterases (EC 3.1.1.1): These enzymes catalyze the hydrolysis of the carboxylester bond in the this compound molecule, leading to the formation of this compound acid and ethanol. This compound acid is a major degradation product found in soil. This hydrolytic step is considered a detoxification process, as it reduces the anticholinesterase activity of the parent compound.

  • Phosphotriesterases (PTEs) (EC 3.1.8.1): PTEs are a group of enzymes that hydrolyze the phosphorus ester bonds in organophosphates. In the case of this compound, a PTE could potentially cleave the P-S-C linkage, leading to the formation of dimethyl dithiophosphate and α-phenyl-α-ethoxyacetic acid.

The genes encoding these hydrolases, such as the opd (organophosphate-degrading) gene, have been identified in various bacteria and can be located on plasmids, facilitating their transfer among microbial populations.[4]

Proposed Metabolic Pathway of this compound

Based on the known degradation pathways of other organophosphates and the identified metabolites of this compound, a putative metabolic pathway is proposed. The degradation is initiated by the hydrolysis of the carboxylester linkage by a carboxylesterase. The resulting this compound acid can be further metabolized. The aromatic ring of this compound acid may undergo hydroxylation followed by ring cleavage, eventually leading to intermediates that can enter central metabolic pathways like the Krebs cycle.

Phenthoate_Degradation_Pathway This compound This compound phenthoate_acid This compound Acid This compound->phenthoate_acid Carboxylesterase (Hydrolysis) mandelic_acid Mandelic Acid phenthoate_acid->mandelic_acid Further Degradation central_metabolism Central Metabolic Pathways (e.g., TCA Cycle) mandelic_acid->central_metabolism Metabolism Isolation_Workflow cluster_0 Enrichment and Isolation cluster_1 Screening and Identification soil_sample Collect Soil/Water Samples from Contaminated Sites enrichment Enrichment Culture: Mineral Salt Medium (MSM) + this compound (sole carbon source) soil_sample->enrichment serial_dilution Serial Dilution and Plating on MSM-Phenthoate Agar enrichment->serial_dilution isolation Isolate Morphologically Distinct Colonies serial_dilution->isolation purification Purify Colonies by Repeated Streaking isolation->purification screening Screen Isolates for Degradation Ability in Liquid Culture purification->screening hplc Analyze this compound Concentration by HPLC screening->hplc identification Identify Potent Strains (16S rRNA/ITS sequencing) hplc->identification

References

Navigating Beyond Organophosphates: A Technical Guide to Phenthoate Alternatives for Integrated Pest Management in Citrus

Author: BenchChem Technical Support Team. Date: November 2025

Introduction: Phenthoate, an organophosphate insecticide, has historically been utilized in citrus cultivation for its broad-spectrum activity against various pests. As a cholinesterase inhibitor, it disrupts the nervous system of insects by preventing the breakdown of the neurotransmitter acetylcholine, leading to paralysis and death.[1][2][3][4] However, mounting concerns over insecticide resistance, adverse effects on non-target organisms, and human health risks have necessitated a shift towards more sustainable and targeted pest control strategies.[5][6] This technical guide provides an in-depth analysis of viable alternatives to this compound within an Integrated Pest Management (IPM) framework for citrus cultivation, tailored for researchers, scientists, and crop protection professionals.

An IPM approach integrates multiple control tactics—cultural, biological, and chemical—to manage pest populations below economically damaging levels while minimizing environmental impact.[7][8] This holistic strategy is fundamental to the long-term sustainability of citrus production.

The Integrated Pest Management (IPM) Framework

A successful IPM program in citrus follows a logical, multi-tiered approach. The primary goal is to leverage preventative measures and natural processes, reserving chemical interventions as a final, targeted tool. This decision-making workflow is crucial for reducing reliance on broad-spectrum insecticides like this compound.

IPM_Workflow Monitoring Pest & Natural Enemy Monitoring & Scouting Thresholds Action Thresholds (Economic Injury Level) Monitoring->Thresholds Pest Population Data Cultural Cultural & Mechanical Controls Thresholds->Cultural Threshold NOT Exceeded Biological Biological Controls Thresholds->Biological Threshold NOT Exceeded Chemical Selective Chemical Controls (Alternatives) Thresholds->Chemical Threshold Exceeded Cultural->Monitoring Biological->Monitoring Evaluation Efficacy Evaluation Chemical->Evaluation Evaluation->Monitoring Adjust Strategy

Figure 1: A logical workflow for an Integrated Pest Management program in citrus cultivation.

Chemical Alternatives to this compound

The move away from organophosphates has led to the development and adoption of insecticides with more specific modes of action, often resulting in lower toxicity to non-target organisms. These alternatives are categorized by the Insecticide Resistance Action Committee (IRAC) based on their mode of action, which is critical for designing effective resistance management strategies through rotation.[9][10]

A variety of synthetic insecticides serve as effective replacements for this compound, targeting key citrus pests such as psyllids, leafminers, mites, and scale insects.[7][11]

Active IngredientChemical Class (IRAC Group)Mode of ActionKey Target PestsReported Efficacy
Imidacloprid Neonicotinoid (4A)nAChR competitive modulatorPsyllids, Aphids, LeafminersEffective against leaf miner (16.11% infestation)[12]
Thiamethoxam Neonicotinoid (4A)nAChR competitive modulatorPsyllids, Aphids, Whiteflies-
Cyantraniliprole Diamide (28)Ryanodine receptor modulatorLeafminers, PsyllidsEffective against leaf miner[13]
Spinosad Spinosyn (5)nAChR allosteric modulatorThrips, Leafminers, CaterpillarsHighly effective against leaf miner (14.42% infestation)[12]
Spinetoram Spinosyn (5)nAChR allosteric modulatorThrips, Psyllids, LeafminersMost promising against leaf miner[12]
Abamectin Avermectin (6)Chloride channel activatorMites, Leafminers, PsyllidsEffective against leaf miner[12]
Spirotetramat Tetronic Acid Derivative (23)Lipid synthesis inhibitorScale, Mealybugs, PsyllidsGood control of psyllids and scale insects
Buprofezin Chitin Synthesis Inhibitor (16)Chitin biosynthesis inhibitorScale, Whiteflies-
Pyriproxyfen Juvenile Hormone Mimic (7C)Juvenile hormone mimicScale, Whiteflies-
Beta-cyfluthrin Pyrethroid (3A)Sodium channel modulatorBroad spectrumGood candidate for adult psyllid control[9]
Fenpropathrin Pyrethroid (3A)Sodium channel modulatorBroad spectrumGood candidate for adult psyllid control[9]

Table 1: Summary of selected chemical alternatives to this compound for citrus IPM. Efficacy data is context-dependent and varies with pest pressure, application timing, and environmental conditions.

The diverse modes of action of these alternatives are crucial for mitigating resistance. Unlike organophosphates which target acetylcholinesterase, these modern chemistries act on different neural or metabolic pathways.

MoA_Diagram cluster_neuron Insect Neuron & Synapse Presynaptic Presynaptic Terminal Postsynaptic Postsynaptic Terminal Na_Channel Voltage-Gated Sodium Channel nAChR Nicotinic Acetylcholine Receptor (nAChR) AChE Acetylcholinesterase (AChE) Organophosphates This compound (Organophosphate) Organophosphates->AChE Inhibits Pyrethroids Pyrethroids (e.g., Cyfluthrin) Pyrethroids->Na_Channel Keeps Channel Open (Blocks Closing) Neonicotinoids Neonicotinoids (e.g., Imidacloprid) Neonicotinoids->nAChR Binds to Receptor (Overstimulation) Spinosyns Spinosyns (e.g., Spinosad) Spinosyns->nAChR Allosterically Activates (Overstimulation)

Figure 2: Simplified mode of action for this compound and key chemical alternative classes.

Biological Control Agents

A cornerstone of a sustainable citrus IPM program is the conservation and augmentation of natural enemies. These biological control agents can maintain pest populations at low levels, reducing the need for chemical intervention. The use of broad-spectrum chemicals like this compound is highly disruptive to these beneficial populations.

Agent TypeSpeciesTarget PestsReported Efficacy / Impact
Entomopathogenic Fungi Cordyceps (=Isaria) fumosoroseaAsian Citrus Psyllid (ACP), Whiteflies, AphidsCan kill >90% of ACP adults/nymphs 4 days post-application.[13]
Entomopathogenic Fungi Beauveria bassianaMealybugs, Thrips, Weevils67.5% mortality of mealybug crawlers.[14][15]
Parasitoid Wasp Tamarixia radiataAsian Citrus Psyllid (ACP)High levels of parasitism (60-80%) observed historically.[9]
Parasitoid Wasp Ageniaspis citricolaCitrus Leafminer (CLM)High levels of parasitism (60-80%) observed historically.[9]
Predatory Beetle Cryptolaemus montrouzieriMealybugs, Soft ScalesCommercially available for mealybug control.
Generalist Predators Lady Beetles, Lacewings, SpidersAphids, Mites, Psyllids, other soft-bodied insectsCan significantly reduce pest populations when conserved.[7][9]

Table 2: Selected biological control agents for use in citrus IPM as alternatives to broad-spectrum pesticides.

The interactions between these agents and citrus pests form a complex food web that, when fostered, provides a significant level of natural pest suppression.

Figure 3: Key biological control relationships in citrus IPM.

Cultural and Mechanical Controls

Cultural practices are preventative measures that form the foundation of an IPM program. They disrupt pest life cycles, reduce pest habitat, and improve tree health, making the orchard less susceptible to outbreaks.

PracticeRationale and Impact on Pest Management
Orchard Sanitation Removal and destruction of fallen fruit and pruned material eliminates overwintering sites and food sources for pests like fruit flies.[16]
Pruning Improves air circulation and sunlight penetration, reducing humidity and creating a less favorable environment for fungal diseases and some insects. Skirt pruning can reduce ant access to the canopy.
Irrigation Management Proper irrigation prevents tree stress, which can make trees more susceptible to pests like spider mites. Avoiding wetted trunks can limit diseases like gummosis.
Weed Management Reduces alternative hosts for pests and viruses. However, selective tolerance of flowering weeds can provide nectar and pollen for natural enemies.
Dust Control Dust on leaves can interfere with the searching efficiency of natural enemies and can lead to outbreaks of mites.
Ant Control Ants often protect honeydew-producing pests (e.g., aphids, mealybugs, scale) from natural enemies. Controlling ants is critical for effective biological control.
Reflective Mulch UV-reflective mulches have been shown to reduce psyllid populations in citrus groves.[9]

Table 3: Key cultural and mechanical control practices in citrus IPM.

Experimental Protocols

Evaluating the efficacy of this compound alternatives requires rigorous scientific methodology. Field trials are essential for generating reliable data under real-world conditions. Below is a representative protocol for an insecticide efficacy trial, synthesized from standard agricultural research practices.[12][17][18][19]

Objective: To determine the field efficacy of alternative insecticides against a target citrus pest (e.g., citrus thrips, leaf miner) compared to an untreated control.

1. Experimental Design:

  • Design: Randomized Complete Block Design (RCBD) is typically used to account for field variability (e.g., differences in soil, slope, or pest pressure).[12][17][18][20]

  • Replicates: A minimum of 3-4 blocks (replicates) are established.

  • Plots: Each block contains multiple treatment plots, including one for each insecticide being tested and an untreated control. Plots typically consist of a set number of trees (e.g., 5-7 trees).[18][19]

2. Treatment Application:

  • Materials: List all treatments, including the active ingredient, formulation, and application rate (e.g., amount of product per acre).

  • Application: Treatments are applied using calibrated equipment (e.g., high-pressure sprayer) to ensure uniform coverage.[17][18] Application volume (e.g., gallons per acre) is recorded. A second application may be scheduled based on the pest's life cycle and product residual activity.[18]

3. Data Collection:

  • Pre-treatment Counts: Pest populations are assessed in each plot immediately before the first application to establish a baseline.[12][17]

  • Post-treatment Counts: Pest populations or damage are assessed at set intervals after application (e.g., 3, 7, 14, and 21 days after treatment - DAT).[17]

  • Sampling Method: The method depends on the target pest. Examples include:

    • Leaf Miner/Aphids: Counting the number of infested terminals out of a random sample (e.g., 20 terminals per tree).[12][17]

    • Citrus Thrips: Evaluating fruit for scarring at a specific developmental stage, rating each fruit on a severity scale.[18][19]

    • Psyllids: Using sticky traps or stem-tap samples to count adult psyllids.[9]

  • Natural Enemy Monitoring: The abundance of key beneficial insects (e.g., predatory mites, lacewings) should also be monitored to assess non-target effects.[18]

4. Data Analysis:

  • Transformation: Data, such as percentages or counts, may require transformation (e.g., arcsine square root or logarithmic transformation) to meet the assumptions of the statistical analysis.[17][18]

  • Statistical Test: Analysis of Variance (ANOVA) is used to determine if there are significant differences among the treatment means.[17][18]

  • Mean Separation: If the ANOVA is significant, a mean separation test (e.g., Fisher's LSD, Tukey's HSD) is used to compare individual treatment means (P < 0.05).[17][18]

Experimental_Workflow Setup 1. Experimental Setup (RCBD, Plots) PreCount 2. Pre-Treatment Pest Counts Setup->PreCount Application 3. Treatment Application PreCount->Application PostCount 4. Post-Treatment Data Collection (Intervals) Application->PostCount Analysis 5. Statistical Analysis (ANOVA) PostCount->Analysis Results 6. Results & Efficacy Determination Analysis->Results

Figure 4: A generalized workflow for a field insecticide efficacy trial.

Conclusion

Replacing this compound in citrus cultivation is not a matter of substituting one chemical for another, but rather of adopting a comprehensive, knowledge-based IPM strategy. This guide outlines a suite of alternatives, from selective, modern insecticides with diverse modes of action to the critical integration of biological and cultural controls. Chemical alternatives offer effective, targeted control when used judiciously within a rotational program to manage resistance. Biological agents provide a sustainable, self-regulating layer of pest suppression, while sound cultural practices create an orchard ecosystem that is inherently more resilient to pest outbreaks. By integrating these components based on rigorous monitoring and established action thresholds, the citrus industry can move beyond reliance on older, broad-spectrum organophosphates to a more sustainable and effective model of pest management.

References

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